molecular formula C6H6N4O B1524780 4-Amino-6-methoxypyrimidine-5-carbonitrile CAS No. 900480-19-5

4-Amino-6-methoxypyrimidine-5-carbonitrile

Cat. No.: B1524780
CAS No.: 900480-19-5
M. Wt: 150.14 g/mol
InChI Key: OZPIDCXNNNZWFE-UHFFFAOYSA-N
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Description

4-Amino-6-methoxypyrimidine-5-carbonitrile (CAS 900480-19-5) is a high-purity pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents, particularly in the field of oncology. The pyrimidine core is a fundamental structural motif in many chemotherapeutics, and the integration of a cyano moiety, as seen in this compound, is a recognized strategy in the design of potent bioactive molecules . Research highlights its value as a key precursor in the synthesis of cyanopyrimidine-based hybrids that function as multi-target agents . Derivatives of this chemical scaffold have demonstrated potent cyclooxygenase-2 (COX-2) inhibitory activity, with IC50 values in the submicromolar range, comparable to the reference drug Celecoxib . Furthermore, such derivatives have exhibited promising anticancer activity against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung carcinoma (A549), and hepatocellular carcinoma (HepG2), with IC50 values reaching the nanomolar range and a favorable safety profile on normal cell lines . The proposed mechanism of action for these advanced derivatives includes the induction of cell cycle arrest and the promotion of apoptosis in cancer cells . Product Specifications: • CAS Number: 900480-19-5 • Molecular Formula: C 6 H 6 N 4 O • Molecular Weight: 150.14 g/mol • Storage: Sealed in dry conditions at 2-8°C Safety Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-amino-6-methoxypyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-6-4(2-7)5(8)9-3-10-6/h3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPIDCXNNNZWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702371
Record name 4-Amino-6-methoxypyrimidine-5-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900480-19-5
Record name 4-Amino-6-methoxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 4-Amino-6-methoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Amino-6-methoxypyrimidine-5-carbonitrile

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, and detailed characterization of this compound. This pyrimidine derivative is a valuable building block in contemporary medicinal chemistry, and a thorough understanding of its preparation and analytical profile is crucial for its effective application.

Strategic Importance in Drug Discovery

This compound is a highly functionalized heterocyclic compound of significant interest in pharmaceutical research. Its structure is a key pharmacophore in a variety of biologically active molecules. Pyrimidine derivatives are integral to numerous therapeutic agents, demonstrating a wide range of activities including anticancer, anti-infective, and anti-inflammatory properties.[1] The specific arrangement of the amino, methoxy, and nitrile groups on this scaffold provides multiple points for synthetic elaboration, making it a versatile intermediate for the construction of complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors.

Synthesis Strategy: A Mechanistic Perspective

The synthesis of this compound is most efficiently achieved through a multi-component reaction strategy. This approach is favored for its operational simplicity and convergence, allowing for the rapid assembly of the target molecule from readily available starting materials. The core of the strategy involves the condensation of a malononitrile-derived intermediate with a source of ammonia to construct the pyrimidine ring.

retrosynthesis target This compound intermediate Methoxymethylene malononitrile target->intermediate Cyclization starting_materials Starting Materials: - Malononitrile - Trimethyl Orthoformate - Ammonia intermediate->starting_materials Condensation caption Retrosynthetic pathway for the target pyrimidine.

Figure 1: Retrosynthetic analysis illustrating the disconnection approach for this compound.

The forward synthesis begins with the reaction of malononitrile with trimethyl orthoformate. This step forms the key electrophilic intermediate, 2-(methoxymethylene)malononitrile. Trimethyl orthoformate serves as both a reactant and a dehydrating agent. The subsequent introduction of ammonia triggers a cascade of reactions: a nucleophilic attack on the electron-deficient alkene, followed by an intramolecular cyclization and elimination of methanol to yield the stable, aromatic pyrimidine ring. This type of multi-component reaction is a powerful tool in heterocyclic chemistry for generating molecular diversity efficiently.[2][3]

Detailed Experimental Protocol

This section provides a robust, step-by-step procedure for the synthesis and purification of the title compound. The rationale behind key steps is explained to provide a deeper understanding of the process.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PurityNotes
Malononitrile109-77-366.06≥99%Toxic, handle with appropriate PPE.
Trimethyl Orthoformate149-73-5106.12≥98%Moisture sensitive.
Acetic Anhydride108-24-7102.09≥99%Catalyst; corrosive.
Ammonia in Methanol7664-41-717.03 (NH₃)7 N SolutionCorrosive, pungent odor.
Methanol (Anhydrous)67-56-132.04≥99.8%Used for washing.
Synthetic Procedure

synthesis_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization & Precipitation cluster_step3 Step 3: Isolation & Purification A Charge flask with Malononitrile and Trimethyl Orthoformate B Add Acetic Anhydride (catalyst) A->B C Reflux at 100-110°C for 2-3 hours B->C D Cool reaction mixture to room temp. C->D E Slowly add 7N Ammonia in Methanol D->E F Stir at room temperature for 3-4 hours E->F G Product precipitates from solution F->G H Filter the solid product via vacuum filtration G->H I Wash filter cake with cold Methanol H->I J Dry product under vacuum at 50°C I->J caption Experimental workflow for the synthesis.

Sources

An In-depth Technical Guide to 4-Amino-6-methoxypyrimidine-5-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-6-methoxypyrimidine-5-carbonitrile is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds, including anti-infectives, anticancer agents, and treatments for neurological disorders[1]. The specific substitutions of an amino group at the 4-position, a methoxy group at the 6-position, and a carbonitrile group at the 5-position create a unique electronic and structural profile, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known and extrapolated physicochemical properties, synthetic routes, spectral characteristics, and potential applications of this compound, tailored for researchers and professionals in drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this guide will leverage data from closely related analogs to provide a robust predictive profile.

Chemical and Physical Properties

Predicting the physicochemical properties of a novel or sparsely studied compound is a critical first step in its evaluation for drug development. By analyzing structurally similar compounds, we can infer a likely range for key parameters.

PropertyPredicted Value/InformationBasis for Prediction/Source
Molecular Formula C6H6N4OCalculated
Molecular Weight 150.14 g/mol Calculated
Appearance Likely a white to off-white or pale yellow crystalline powder.Based on the appearance of similar pyrimidine derivatives such as 4-Amino-6-methoxypyrimidine (white to yellow powder)[2] and 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile (White to cream to pale yellow powder)[3].
Melting Point (°C) Expected to be in the range of 150-250 °C.4-Amino-6-methoxypyrimidine has a melting point of 157-160 °C[2][4][5]. The presence of the nitrile group and potential for hydrogen bonding could influence this. For instance, 4-amino-2-methoxy-6-methylpyrimidine-5-carbonitrile has a melting point of 240-242 °C[6].
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water.The presence of the amino and methoxy groups suggests some polarity, but the overall aromatic structure may limit aqueous solubility. Similar pyrimidine carbonitriles are often soluble in DMSO[7]. The solubility is likely pH-dependent due to the basicity of the amino group[7].
pKa The amino group is expected to be weakly basic.The pyrimidine ring is electron-withdrawing, which will decrease the basicity of the exocyclic amino group compared to a simple aniline.
LogP The calculated LogP (octanol/water partition coefficient) would likely be in the range of 0.5-1.5.This is an estimation based on the contributions of the different functional groups. For example, the related 2-amino-4,6-dimethoxypyrimidine has a calculated XLogP3 of 0.5[8].
CAS Number 900480-19-5ChemicalBook[9]

Synthesis and Reactivity

The synthesis of substituted pyrimidines is a well-established field in organic chemistry. Multi-component reactions are often favored for their efficiency and atom economy.

Proposed Synthetic Pathway

A plausible and efficient route to this compound would be a three-component reaction, a strategy widely used for the synthesis of pyrimidine derivatives[10][11][12]. This approach offers the advantage of building complexity in a single step from readily available starting materials.

A potential synthesis could involve the condensation of a suitable three-carbon electrophile with an amidine derivative. A common and effective method is the Biginelli-inspired reaction[11][12].

Experimental Protocol: Three-Component Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malononitrile (1.0 eq), and a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagents: Add sodium methoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature. This in situ generates the methoxy-substituted component. Subsequently, add formamidine hydrochloride (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Malononitrile: Serves as a key building block providing the C5-carbonitrile and the adjacent carbon.

  • Sodium Methoxide: Acts as both a reactant to introduce the methoxy group and as a base to facilitate the condensation reactions.

  • Formamidine: Provides the N1 and C2 atoms of the pyrimidine ring.

  • Solvent: Ethanol is a common choice as it is polar enough to dissolve the reactants and is relatively easy to remove.

The following diagram illustrates the logical flow of a potential multi-component synthesis.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Malononitrile Malononitrile Condensation One-Pot Condensation (e.g., in Ethanol, Reflux) Malononitrile->Condensation SodiumMethoxide Sodium Methoxide SodiumMethoxide->Condensation Formamidine Formamidine Formamidine->Condensation Target This compound Condensation->Target

Caption: Proposed one-pot synthesis of the target compound.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

  • Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It can also participate in the formation of Schiff bases.

  • Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine or participate in cycloaddition reactions.

  • Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, although the electron-donating amino and methoxy groups will influence the regioselectivity of such reactions.

Spectral Analysis

¹H NMR Spectroscopy:

  • Aromatic Proton: A singlet is expected for the proton at the C2 position of the pyrimidine ring.

  • Amino Protons: A broad singlet corresponding to the two protons of the amino group. The chemical shift of this peak would be concentration and solvent-dependent.

  • Methoxy Protons: A sharp singlet for the three protons of the methoxy group.

¹³C NMR Spectroscopy:

  • Quaternary Carbons: Signals for the carbon atoms of the pyrimidine ring attached to the amino, methoxy, and nitrile groups, as well as the carbon of the nitrile group itself.

  • Methine Carbon: A signal for the C2 carbon of the pyrimidine ring.

  • Methoxy Carbon: A signal for the carbon of the methoxy group.

Infrared (IR) Spectroscopy:

Based on data for similar structures, the following characteristic absorption bands are expected[7][10]:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

  • C≡N Stretching: A sharp, medium-intensity band around 2210-2230 cm⁻¹ for the nitrile group.

  • C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the pyrimidine ring.

  • C-O Stretching: A strong band in the region of 1200-1300 cm⁻¹ for the aryl-alkyl ether linkage of the methoxy group.

Mass Spectrometry:

  • Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound (m/z = 150.14).

  • Fragmentation Pattern: Fragmentation would likely involve the loss of small molecules such as HCN from the nitrile group or CH₃ from the methoxy group.

Applications in Drug Discovery and Development

The 4-amino-5-cyanopyrimidine scaffold is a privileged structure in medicinal chemistry. The presence of multiple functional groups allows for diverse chemical modifications to optimize pharmacological activity, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas:

  • Anticancer Agents: Pyrimidine derivatives are well-known for their anticancer properties[1][13][14]. The 4-amino-5-cyanopyrimidine core can serve as a template for the design of kinase inhibitors, which are a major class of cancer therapeutics. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the active site of kinases.

  • Antiviral and Antimicrobial Agents: The pyrimidine nucleus is a fundamental component of nucleosides, making it a logical starting point for the development of antiviral and antimicrobial drugs that interfere with nucleic acid synthesis[1].

  • Central Nervous System (CNS) Disorders: Substituted pyrimidines have been explored for their activity on various CNS targets, including adenosine receptors[11]. The ability to modify the substituents on the pyrimidine ring allows for the fine-tuning of properties like blood-brain barrier penetration.

The following diagram illustrates the role of the 4-amino-5-cyanopyrimidine scaffold as a versatile starting point for generating a library of compounds for drug discovery.

G cluster_mods Chemical Modifications cluster_apps Potential Therapeutic Applications Core This compound (Core Scaffold) Mod1 Modification of Amino Group Core->Mod1 Mod2 Modification of Nitrile Group Core->Mod2 Mod3 Modification of Methoxy Group Core->Mod3 App1 Anticancer Agents (e.g., Kinase Inhibitors) Mod1->App1 App2 Antiviral Agents Mod1->App2 App3 CNS Agents Mod1->App3 Mod2->App1 Mod2->App2 Mod3->App1 Mod3->App3

Caption: Drug discovery workflow from the core scaffold.

Conclusion

This compound represents a promising, albeit currently under-characterized, chemical entity with significant potential as a scaffold in medicinal chemistry. Its synthesis is likely achievable through efficient multi-component reactions. The combination of amino, methoxy, and nitrile functional groups provides multiple handles for chemical modification, enabling the exploration of a broad chemical space in the search for novel therapeutic agents. While further experimental work is required to fully elucidate its properties and reactivity, the predictive analysis presented in this guide, based on sound chemical principles and data from analogous structures, provides a solid foundation for researchers to embark on the exploration of this versatile molecule.

References

  • AL-Ghulikah, H. A., El-Sebaey, S. A., Bass, A. K. A., & El-Zoghbi, M. S. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6539. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. The Role of 4-Amino-6-methoxypyrimidine in Modern Pharmaceutical Synthesis. [Link]

  • Arkat USA, Inc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(ii), 115-123. [Link]

  • Organic Syntheses. 4-amino-2,6-dimethylpyrimidine. [Link]

  • PubChem. 2-Amino-4,6-dimethoxypyrimidine. [Link]

  • López-Canet, M., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 63(15), 8146–8169. [Link]

  • VNUHCM Journal of Natural Sciences. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. [Link]

  • PubChem. 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile. [Link]

  • Pathak, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(10), 1046. [Link]

  • Semantic Scholar. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

  • Molecules. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

  • NIST. Pyrimidine, 4-methyl-. [Link]

  • PubChemLite. 4-amino-2-methoxypyrimidine-5-carbonitrile (C6H6N4O). [Link]

  • National Institutes of Health. 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. [Link]

Sources

A Comprehensive Guide to the Spectroscopic Analysis of 4-Amino-6-methoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characterization of 4-Amino-6-methoxypyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrimidine, its unambiguous structural elucidation is paramount for ensuring purity, guiding synthesis, and understanding its physicochemical properties. This document synthesizes predictive data based on established principles and spectral data from analogous structures to offer a detailed interpretation of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. We present standardized experimental protocols, causality-driven data interpretation, and a logical workflow for integrating these techniques, establishing a self-validating system for structural confirmation. This guide is intended for researchers, chemists, and quality control specialists who require a robust framework for the spectroscopic analysis of complex heterocyclic molecules.

Introduction: The Imperative for Spectroscopic Verification

This compound belongs to the pyrimidine class of heterocyclic compounds, which form the core scaffold of nucleobases and a wide array of pharmacologically active agents. The precise arrangement of its functional groups—an amine, a methoxy, and a nitrile—on the pyrimidine ring dictates its chemical reactivity, potential for hydrogen bonding, and ultimately its biological activity. Therefore, rigorous structural confirmation is not merely a procedural step but a foundational requirement for any meaningful research or development application.

Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture. Each method offers a unique piece of the structural puzzle:

  • NMR Spectroscopy maps the carbon-hydrogen framework and reveals the chemical environment of each atom.

  • IR Spectroscopy identifies the specific functional groups present in the molecule.

  • Mass Spectrometry determines the molecular weight and provides clues to the molecular formula and structural components through fragmentation analysis.

This guide will deconstruct the expected spectral output from each of these techniques, providing a predictive but expertly grounded analysis of this compound.

Molecular Structure and Key Spectroscopic Features

To interpret the spectra effectively, we must first dissect the molecule's structure and identify the distinct chemical environments that each technique will probe.

Caption: Molecular structure with key positions numbered.

Based on this structure (C₆H₆N₄O, Molecular Weight: 150.14 g/mol ), we anticipate the following key features:

  • ¹H NMR : Signals from the pyrimidine ring proton (C2-H), the amine (NH₂) protons, and the methoxy (OCH₃) protons.

  • ¹³C NMR : Signals from the four distinct pyrimidine ring carbons, the nitrile carbon, and the methoxy carbon.

  • IR : Characteristic absorption bands for N-H (amine), C-H (aromatic/aliphatic), C≡N (nitrile), C-O (methoxy ether), and C=C/C=N (pyrimidine ring) bonds.

  • MS : A molecular ion peak corresponding to the molecular weight and predictable fragmentation patterns involving the loss of substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical, complementary data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar heterocyclic compounds.

  • Pyrimidine Proton (H2) : The lone proton on the pyrimidine ring at the C2 position is expected to appear as a sharp singlet. Its chemical shift will be downfield due to the deshielding effect of the adjacent electronegative nitrogen atoms. Based on data for similar aminopyrimidines, this signal is predicted to be in the δ 8.0-8.5 ppm range.[2][3]

  • Amine Protons (NH₂) : The two protons of the amino group at C4 are expected to produce a broad singlet. The chemical shift of amino protons can vary significantly depending on solvent and concentration but is typically observed in the δ 7.0-7.5 ppm range in DMSO-d₆ for aminopyrimidines.[4][5] This broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential hydrogen exchange.

  • Methoxy Protons (OCH₃) : The three equivalent protons of the methoxy group will appear as a sharp, strong singlet. This signal is expected in the upfield region, typically around δ 3.8-4.0 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a map of the carbon backbone, with six distinct signals anticipated.

  • Pyrimidine Ring Carbons : These carbons are in a heteroaromatic environment, and their chemical shifts are influenced by the attached substituents.

    • C2 : This carbon, bonded to a proton and flanked by two nitrogens, is expected around δ 155-160 ppm .[1]

    • C4 : Bonded to the amino group, this carbon is highly deshielded and is predicted to appear far downfield, likely in the δ 160-165 ppm range.[6]

    • C6 : Attached to the electron-donating methoxy group, this carbon will also be significantly downfield, predicted around δ 165-170 ppm .

    • C5 : This carbon is unique as it is substituted with a nitrile group and is adjacent to carbons with electron-donating groups. Its signal is expected to be significantly upfield relative to the other ring carbons, likely in the δ 80-90 ppm range.[7]

  • Nitrile Carbon (C≡N) : The carbon of the nitrile group typically appears in the δ 115-120 ppm range.[8]

  • Methoxy Carbon (CH₃) : The carbon of the methoxy group will be the most upfield signal, expected around δ 55-60 ppm .

Data Summary: Predicted NMR Assignments
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
δ (ppm), Multiplicity, Integration δ (ppm)
C2-H / C28.0 - 8.5, singlet, 1H155 - 160
C4-NH₂ / C47.0 - 7.5, broad singlet, 2H160 - 165
C5-CN / C5-80 - 90
C6-OCH₃ / C6-165 - 170
C≡N-115 - 120
OCH₃3.8 - 4.0, singlet, 3H55 - 60
Experimental Protocol: NMR Spectroscopy

This protocol describes a standard method for acquiring high-quality NMR spectra.

G start Start: Sample Preparation dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). start->dissolve transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Place tube in NMR spectrometer (e.g., 400-600 MHz). transfer->instrument setup Lock, Tune, and Shim the instrument. instrument->setup acquire_h1 Acquire ¹H Spectrum: - Standard pulse sequence (zg30) - 16-32 scans - Relaxation delay (D1) = 2s setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum: - Proton-decoupled sequence (zgpg30) - 1024-4096 scans - Relaxation delay (D1) = 2s acquire_h1->acquire_c13 process Process Data: - Fourier Transform - Phase Correction - Baseline Correction acquire_c13->process analyze Analyze Spectra: - Calibrate (TMS or residual solvent peak) - Integrate peaks (¹H) - Assign chemical shifts process->analyze end End: Structural Confirmation analyze->end

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of functional groups. The IR spectrum of this compound will be characterized by several key absorption bands.

Predicted IR Spectral Analysis
  • N-H Stretching (Amine) : The primary amine (NH₂) will exhibit two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[9]

  • C-H Stretching : Aromatic C-H stretching from the pyrimidine ring proton will appear as a weak band just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy group will result in medium-intensity bands in the 2850-2960 cm⁻¹ region.

  • C≡N Stretching (Nitrile) : The nitrile group is a very strong and sharp chromophore in the IR spectrum. Due to conjugation with the pyrimidine ring, its absorption is expected in the 2210-2240 cm⁻¹ range.[7][10] This peak is often unmistakable and serves as a key diagnostic feature.

  • C=N and C=C Stretching (Ring) : The pyrimidine ring will produce a series of complex bands in the fingerprint region, typically between 1500-1650 cm⁻¹ , arising from the stretching vibrations of C=N and C=C bonds.[11]

  • N-H Bending (Amine) : The scissoring vibration of the primary amine is expected to cause a medium to strong absorption band around 1600-1650 cm⁻¹ , which may overlap with the ring stretching bands.

  • C-O Stretching (Methoxy) : The C-O stretching of the methoxy group (an aryl alkyl ether) will produce a strong, characteristic band in the 1200-1275 cm⁻¹ region (asymmetric stretch) and another near 1020-1075 cm⁻¹ (symmetric stretch).[12]

Data Summary: Predicted IR Absorptions
Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H StretchPrimary Amine3300 - 3500Medium (two bands)
C-H StretchAromatic (Ring)3000 - 3100Weak
C-H StretchAliphatic (OCH₃)2850 - 2960Medium
C≡N StretchNitrile2210 - 2240Strong, Sharp
C=N / C=C StretchPyrimidine Ring1500 - 1650Medium to Strong
N-H BendPrimary Amine1600 - 1650Medium
C-O StretchMethoxy (Aryl Ether)1200 - 1275Strong
Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan : Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition : Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis : The resulting spectrum should be automatically ratioed against the background. Analyze the spectrum by identifying the positions (in cm⁻¹) of the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns under ionization.[13]

Predicted Mass Spectrum (Electron Ionization)

The molecular formula of this compound is C₆H₆N₄O.

  • Molecular Ion (M⁺) : The molecular weight is 150.14 g/mol . The mass spectrum should show a distinct molecular ion peak at m/z = 150 . Due to the presence of four nitrogen atoms, this peak will be even-numbered, consistent with the Nitrogen Rule.

  • Fragmentation Pathways : The fragmentation of substituted pyrimidines is heavily influenced by the nature of the substituents, with the pyrimidine ring itself being relatively stable.[13] Plausible fragmentation pathways for this molecule include:

    • Loss of a Methyl Radical (·CH₃) : A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the methoxy group, leading to a fragment at m/z = 135 .

    • Loss of Formaldehyde (CH₂O) : Another possible pathway for methoxy groups is the loss of a neutral formaldehyde molecule, which would result in a fragment at m/z = 120 .

    • Loss of HCN : Cleavage of the pyrimidine ring or loss from the nitrile and an amine nitrogen could lead to the loss of hydrogen cyanide, resulting in a fragment at m/z = 123 .

    • Ring Cleavage : Further fragmentation would involve the characteristic cleavage of the pyrimidine ring itself.[14]

Data Summary: Predicted Mass Spectrum Fragments
m/z Value Proposed Identity Significance
150[M]⁺Molecular Ion
135[M - ·CH₃]⁺Loss of methyl from methoxy group
120[M - CH₂O]⁺Loss of formaldehyde from methoxy group
123[M - HCN]⁺Loss of hydrogen cyanide
Experimental Protocol: Mass Spectrometry (EI-MS)

This generalized protocol is based on standard methodologies for Electron Ionization Mass Spectrometry.[13]

  • Sample Introduction : Introduce a small quantity of the sample into the instrument, typically via a direct insertion probe for solid samples.

  • Ionization : Volatilize the sample using heat and bombard it with a high-energy electron beam (typically 70 eV). This energy is sufficient to ionize the molecule and induce fragmentation.[13]

  • Acceleration : Accelerate the resulting positively charged ions through an electric field.

  • Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection : Detect the ions, and generate a mass spectrum that plots relative abundance versus m/z.

  • Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method corroborates the others, creating a self-validating system for structural confirmation.

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Unknown Unknown Compound: This compound IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR NMR (¹H & ¹³C) Unknown->NMR IR_Data Identifies: - NH₂ group - C≡N group - OCH₃ group IR->IR_Data MS_Data Determines: - Molecular Weight (150) - Fragmentation Pattern (e.g., loss of ·CH₃) MS->MS_Data NMR_Data Elucidates: - C-H Framework - 3 proton environments - 6 carbon environments NMR->NMR_Data Conclusion Structural Confirmation: Structure is consistent with all spectral data. IR_Data->Conclusion MS_Data->Conclusion NMR_Data->Conclusion

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide has presented a predictive yet technically grounded framework for interpreting the expected spectra of this molecule. The anticipated ¹H and ¹³C NMR signals map the molecular skeleton, the characteristic IR absorptions confirm the presence of key amine, nitrile, and methoxy functional groups, and the mass spectrum verifies the molecular weight and plausible fragmentation pathways. By following the detailed protocols and integrated workflow described herein, researchers can confidently and accurately confirm the structure of this important heterocyclic building block, ensuring the integrity and reliability of their scientific endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Guides.
  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
  • Sal'nikov, Y. I., et al. (2025). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • ChemicalBook. (n.d.). 2-Aminopyrimidine(109-12-6) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Aminopyrimidine(591-54-8) 1H NMR spectrum.
  • SpectraBase. (2025). 4-Aminopyrimidine - 13C NMR Chemical Shifts. Wiley Science Solutions.
  • BenchChem. (n.d.). 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile.
  • Kaur, R., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.
  • Bhat, R., et al. (n.d.). 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.
  • Al-Issa, S. A. (2008).
  • Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • SpectraBase. (2025). 4-AMINO-2-METHOXY-5-PYRIMIDINECARBONITRILE - 13C NMR Chemical Shifts. Wiley Science Solutions.
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A Guide to the Structural Elucidation of 4-Amino-6-methoxypyrimidine-5-carbonitrile: A Key Heterocycle in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 4-Amino-6-methoxypyrimidine-5-carbonitrile is a member of this vital class of compounds, and a detailed understanding of its three-dimensional structure is paramount for structure-based drug design and the development of novel therapeutics. This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and structural elucidation of this compound via single-crystal X-ray diffraction. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as an in-depth protocol for its determination, providing researchers, scientists, and drug development professionals with the necessary tools to perform this analysis.

Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery

Pyrimidine derivatives are of immense interest in pharmaceutical research due to their wide range of biological activities, including applications as anticancer, antiviral, and antibacterial agents.[1][2] The precise spatial arrangement of atoms within a molecule, its crystal packing, and intermolecular interactions are critical determinants of its physicochemical properties, such as solubility and stability, and its biological activity. Single-crystal X-ray diffraction is the definitive method for obtaining this detailed structural information.[3][4] This guide will delineate a robust workflow for determining the crystal structure of this compound, a promising building block for the synthesis of novel therapeutic agents.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

A prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. This section outlines a reliable method for the synthesis of this compound and the subsequent crystallization process.

Synthesis of this compound

The synthesis of 4-amino-5-pyrimidinecarbonitrile derivatives can be achieved through a three-component reaction of an aldehyde, malononitrile, and an N-unsubstituted amidine.[5] An adaptation of this method, as described for similar pyrimidines, provides a high-yield pathway to the target compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine malononitrile (1 equivalent), an appropriate orthoformate (e.g., trimethoxymethane, 1.2 equivalents) as the source of the methoxy group and the C4 carbon, and a suitable amidine (1 equivalent) in a solvent such as ethanol.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. The solid is then collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone to yield pure this compound.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. The following methods are recommended for this compound.

Experimental Protocol:

  • Solvent Selection: Begin by screening a range of solvents for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling. Solvents to consider include acetone, ethanol, methanol, acetonitrile, and mixtures thereof with water.

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to promote slow crystal growth.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is insoluble but the solvent of the solution is miscible. The slow diffusion of the poor solvent into the solution will induce crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to determine the crystal structure using X-ray diffraction.

Data Collection

Experimental Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Data Collection Strategy: The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Experimental Protocol:

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the asymmetric unit.

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure. This process minimizes the difference between the observed and calculated structure factors.

The workflow for crystal structure determination is illustrated in the following diagram:

Crystal_Structure_Workflow Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation Structure_Refinement->Structure_Validation Final_Structure Final_Structure Structure_Validation->Final_Structure

Caption: Workflow for Crystal Structure Determination.

Anticipated Structural Features and Data

Based on the analysis of similar pyrimidine derivatives, we can anticipate several key structural features for this compound. The pyrimidine ring is expected to be essentially planar. The amino and methoxy groups will be key sites for intermolecular interactions, particularly hydrogen bonding. The crystal packing will likely be dominated by N-H···N or N-H···O hydrogen bonds, which will link the molecules into chains, sheets, or a three-dimensional network.[6]

Upon successful structure determination, the key crystallographic data should be summarized in a table similar to the one below.

Parameter Value
Empirical formulaC₆H₆N₄O
Formula weight150.14
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa = x Å, α = 90°
b = y Å, β = z°
c = w Å, γ = 90°
VolumeV ų
Zn
Density (calculated)ρ Mg/m³
Absorption coefficientμ mm⁻¹
F(000)f
Crystal sizex × y × z mm³
Theta range for data collectionθ₁ to θ₂°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedN_coll
Independent reflectionsN_indep [R(int) = R_int]
Completeness to thetaC%
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersd / r / p
Goodness-of-fit on F²GOF
Final R indices [I>2sigma(I)]R1 = R₁, wR2 = wR₂
R indices (all data)R1 = R₁_all, wR2 = wR₂_all
Largest diff. peak and holeΔρ_max and Δρ_min e.Å⁻³

Conclusion

The structural elucidation of this compound is a critical step in harnessing its full potential in drug discovery. This guide provides a comprehensive and actionable framework for researchers to successfully determine its crystal structure. The detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, grounded in established scientific principles, will empower researchers to generate the precise structural data needed to drive the next generation of pyrimidine-based therapeutics.

References

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Introduction: The Pyrimidine-5-carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Pyrimidine-5-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids, vitamins, and other naturally occurring compounds, making it a cornerstone of biological processes.[1][2][3] Within the vast landscape of pyrimidine chemistry, derivatives featuring a carbonitrile group at the 5-position have emerged as a particularly promising class of compounds with a wide spectrum of biological activities.[4][5][6] The electron-withdrawing nature of the cyano group, coupled with the versatile chemistry of the pyrimidine ring, allows for the creation of diverse molecular architectures that can interact with a variety of biological targets. This guide provides a comprehensive overview of the significant biological activities of pyrimidine-5-carbonitrile derivatives, with a focus on their therapeutic potential in oncology, infectious diseases, and beyond.

Anticancer Activity: A Multi-pronged Approach to Targeting Malignancy

Pyrimidine-5-carbonitrile derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][7]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a key regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[8][9] Several pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent EGFR inhibitors.[8][9][10]

One notable example is compound 10b , which exhibited excellent anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines, with IC50 values of 3.56, 5.85, and 7.68 µM, respectively.[8] This compound also demonstrated potent EGFR inhibition with an IC50 value of 8.29 nM.[8] Mechanistically, compound 10b was found to arrest the cell cycle at the G2/M phase and induce apoptosis in HepG2 cells.[8]

Another promising derivative, 11b , showed potent antiproliferative activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC50 values of 3.37, 3.04, 4.14, and 2.4 μM, respectively.[10] Importantly, this compound was found to be a potent inhibitor of both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), with IC50 values of 0.09 and 4.03 μM, respectively.[10] The ability to inhibit the T790M mutant is clinically significant as this mutation is a common cause of resistance to first-generation EGFR inhibitors.

Table 1: Anticancer Activity of Selected EGFR-Inhibiting Pyrimidine-5-carbonitrile Derivatives

CompoundTarget Cancer Cell LinesIC50 (µM)EGFR Inhibition IC50 (nM)Reference
10b HepG2, A549, MCF-73.56, 5.85, 7.688.29[8]
11b HCT-116, HepG-2, MCF-7, A5493.37, 3.04, 4.14, 2.490 (EGFRWT), 4030 (EGFRT790M)[10]
4e Colo 2051.66-[9][11]
4f Colo 2051.83-[9][11]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, making it an attractive target for anticancer drug development. A novel series of pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties have been designed as potential VEGFR-2 inhibitors.[12]

Compounds 11e and 12b from this series demonstrated potent VEGFR-2 inhibitory activity with IC50 values of 0.61 and 0.53 µM, respectively, comparable to the standard drug sorafenib (IC50 = 0.19 µM).[12] These compounds also exhibited significant cytotoxic activities against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.[12]

PI3K/AKT Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway plays a crucial role in cell survival, proliferation, and apoptosis.[13][14][15] Dysregulation of this pathway is frequently observed in various cancers, including leukemia and breast cancer.[13] A series of 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of the PI3K/AKT pathway.[13][14][15]

Compound 7f from this series was identified as a potent inhibitor of PI3Kδ, PI3Kγ, and AKT-1 with IC50 values of 6.99, 4.01, and 3.36 µM, respectively.[13][14] This compound induced cell cycle arrest at the S-phase and promoted caspase-3-dependent apoptosis in leukemia (K562) cells.[13][14][15]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Pyrimidine_5_carbonitrile Pyrimidine-5-carbonitrile Derivative (e.g., 7f) Pyrimidine_5_carbonitrile->PI3K Inhibits Pyrimidine_5_carbonitrile->AKT Inhibits

Caption: PI3K/AKT signaling pathway and points of inhibition by pyrimidine-5-carbonitrile derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyrimidine-5-carbonitrile derivatives have shown promising activity against a range of bacteria and fungi, highlighting their potential as novel antimicrobial agents.[16][17][18][19][20]

Several studies have reported the synthesis and evaluation of pyrimidine-5-carbonitrile derivatives against various microbial strains.[18] For instance, a series of 6-(2-substituted propyl)-2,4-disubstituted pyrimidine-5-carbonitriles displayed marked antibacterial activity, particularly against Gram-positive bacteria. Another study on novel pyrimidine and pyrimidopyrimidine analogs revealed that some compounds exhibited excellent antimicrobial activities against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and the fungi Candida albicans and Aspergillus flavus.[20]

The mechanism of antimicrobial action for these derivatives is not as extensively studied as their anticancer effects but is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 2: Antimicrobial Activity of Selected Pyrimidine-5-carbonitrile Derivatives

Compound SeriesTarget MicroorganismsActivityReference
6-(2-Substituted propyl)-2,4-disubstituted pyrimidine-5-carbonitrilesGram-positive and Gram-negative bacteriaMarked activity against Gram-positive bacteria[16]
6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitrilesGram-positive bacteriaMarked antibacterial activity[18]
Glucopyranosyl-pyrimidine carbonitrile and fused pyrimidine systemsBacteria and fungiScreened for antimicrobial activity[17][19]
Pyrimidine and pyrimidopyrimidine analogsS. aureus, B. subtilis, E. coli, C. albicans, A. flavusExcellent antimicrobial activities for some derivatives[20]

Antiviral Activity: A Potential New Frontier

While the research on the antiviral properties of pyrimidine-5-carbonitrile derivatives is less extensive compared to their anticancer and antimicrobial activities, some studies have indicated their potential in this area.[6][21][22][23] The pyrimidine scaffold is a component of several known antiviral drugs, suggesting that the 5-carbonitrile derivatives could also interact with viral targets.[6][22]

A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which can be synthesized from pyrimidine-5-carbonitrile precursors, showed that derivatives featuring a cyclopropylamino group and an aminoindane moiety exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E).[21] The inhibition of host cell pyrimidine biosynthesis is another potential antiviral mechanism, as demonstrated by other small molecules.[24]

Further research is warranted to fully explore the antiviral spectrum and mechanisms of action of pyrimidine-5-carbonitrile derivatives.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine-5-carbonitrile derivatives and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Kinase Inhibition Assay (Example: EGFR)

This protocol describes a method to determine the inhibitory activity of compounds against a specific kinase.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the substrate (e.g., a synthetic peptide), and the pyrimidine-5-carbonitrile derivative at various concentrations.

  • Enzyme Addition: Add the EGFR kinase to initiate the reaction.

  • ATP Addition: Add ATP to the mixture to start the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a fluorescence-based assay.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine-5-carbonitrile derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[3][25]

  • Substituents at C2, C4, and C6: Modifications at these positions significantly influence the potency and selectivity of the compounds. For instance, the nature of the substituent at the C6 position can impact antibacterial activity.[16]

  • Linker and Terminal Groups: In kinase inhibitors, the linker connecting the pyrimidine core to a terminal aromatic ring is crucial for optimal binding to the ATP-binding pocket of the enzyme.[12] The substituents on the terminal aromatic ring also play a critical role in determining the inhibitory potency.

Conclusion and Future Perspectives

Pyrimidine-5-carbonitrile derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and potentially antiviral agents underscores their therapeutic potential. The ability to readily modify the pyrimidine core allows for the fine-tuning of their pharmacological properties, paving the way for the development of next-generation therapeutics with improved potency, selectivity, and safety profiles. Future research should focus on elucidating the detailed mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and expanding the evaluation of their biological activities to other disease areas.

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Literature review on the synthesis of 4-aminopyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Aminopyrimidine Compounds

Authored by a Senior Application Scientist

Foreword: The Enduring Relevance of the 4-Aminopyrimidine Scaffold

The pyrimidine ring system, a cornerstone of heterocyclic chemistry, is perhaps most renowned for its presence in the nucleobases of DNA and RNA. However, its significance extends far beyond genetics into the realm of medicinal chemistry. Within this class, the 4-aminopyrimidine moiety stands out as a privileged scaffold—a structural motif consistently found in molecules exhibiting potent biological activity. Its ability to form critical hydrogen bond interactions, mimicking the purine bases of ATP, makes it a highly effective pharmacophore for targeting a vast array of enzymes, particularly protein kinases.[1]

Derivatives of 4-aminopyrimidine are at the heart of numerous therapeutic agents, including kinase inhibitors for oncology (e.g., targeting EGFR, FGFR, BTK, and Src kinases) and compounds with antiviral, antibacterial, and anti-inflammatory properties.[2][3][4] The persistent success of this scaffold in drug discovery underscores the critical need for robust, efficient, and scalable synthetic methodologies. The development of such syntheses is not merely an academic exercise; it is a crucial enabler for the entire drug development pipeline, from initial library screening to large-scale manufacturing.

This guide provides a comprehensive review of the core synthetic strategies for constructing 4-aminopyrimidine compounds. It is designed for researchers, medicinal chemists, and process development scientists, offering not just a list of reactions, but an in-depth analysis of the causality behind experimental choices, insights into mechanistic pathways, and field-proven protocols. We will explore classical condensation reactions, modern catalytic approaches, and industrial-scale processes, providing a holistic view of this vital area of synthetic chemistry.

Part 1: Foundational Strategies via Cyclocondensation Reactions

The most traditional and widely employed method for constructing the pyrimidine ring is through the cyclocondensation of a three-carbon (C-C-C) building block with a nitrogen-containing C-N or N-C-N fragment, such as an amidine or guanidine.

From β-Dicarbonyl Compounds and Their Equivalents

The reaction of a β-dicarbonyl compound with an amidine is a classic approach. The underlying mechanism involves initial nucleophilic attack by the amidine onto one of the carbonyl carbons, followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring.

However, to directly yield a 4-aminopyrimidine, precursors that already contain the requisite nitrogen functionality are more direct. Key substrates include β-enaminones, β-enaminonitriles, and β-cyano enolates.

Mechanism and Rationale:

The choice of a β-dicarbonyl equivalent is driven by the desired substitution pattern on the final pyrimidine ring. Using a β-enaminonitrile, for example, provides a direct route to a 4-aminopyrimidine. The reaction proceeds through the nucleophilic addition of an amidine to the nitrile group, followed by cyclization onto the ketone or aldehyde, and subsequent aromatization. This approach offers high regioselectivity, as the functionalities of the starting material dictate the final positions of the substituents.

Diagram 1: General Synthesis from β-Enaminonitrile and Amidine

G cluster_start Starting Materials cluster_proc Reaction Process A β-Enaminonitrile C Nucleophilic Addition (Amidine to Nitrile) A->C B Amidine Hydrochloride B->C D Intramolecular Cyclization C->D Forms intermediate E Dehydration/ Aromatization D->E Loses H2O F 4-Aminopyrimidine Product E->F

Caption: Workflow for 4-aminopyrimidine synthesis via cyclocondensation.

Iron-Catalyzed Modular Synthesis

A significant advancement in this area is the use of catalysis to broaden the substrate scope and improve reaction efficiency. An iron(II)-complex, prepared in situ, can catalyze the modular synthesis of pyrimidines from saturated ketones, aldehydes, or esters with amidines.[5] This method proceeds through a remarkable unactivated β-C–H bond functionalization, demonstrating high functional group tolerance and regioselectivity.[5] The operational simplicity and use of an inexpensive, recyclable iron catalyst make this an attractive modern alternative to classical methods.

Part 2: Industrial and Scalable Syntheses from Nitrile Precursors

For the large-scale production required in drug development, efficiency, cost, and safety are paramount. Syntheses starting from inexpensive bulk chemicals like acrylonitrile have been developed to meet these needs.

Lewis Acid-Catalyzed Synthesis from Acrylonitrile Derivatives

A highly effective and industrially applicable process starts from acrylonitrile.[6][7] This multi-step process first converts acrylonitrile to a sodium β-cyano enolate. This key intermediate is then condensed with an amidinium chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), to furnish the 4-aminopyrimidine.[7]

Causality and Advantages:

This method is notable for several reasons. Firstly, it utilizes a readily available and inexpensive starting material. Secondly, the Lewis acid catalysis is crucial; it activates the enolate and facilitates the condensation under conditions where the starting materials would otherwise decompose.[7] Most importantly, this process avoids the use of carcinogenic chemicals and costly derivatization steps that were common in older industrial syntheses, representing a greener and more economical approach.[6] The process has been successfully scaled for the production of key intermediates like Grewe diamine, a building block for Vitamin B1.[7]

Diagram 2: Lewis Acid-Catalyzed Industrial Workflow

G A Acrylonitrile (C3-Synthon) B Two-Step Synthesis A->B C Sodium β-Cyano Enolate (Intermediate 6) B->C F Condensation Reaction C->F D Amidinium Chloride D->F E Lewis Acid (e.g., ZnCl2) Isopropanol/Toluene E->F Catalyst G 4-Aminopyrimidine Product F->G

Caption: Scalable synthesis of 4-aminopyrimidines from acrylonitrile.

Synthesis from Cyanopyrazole Precursors using Microwave Irradiation

For fused pyrimidine systems, such as the medicinally important 4-amino-pyrazolo[3,4-d]pyrimidines, an efficient route involves the reaction of 1-substituted-5-amino-4-cyanopyrazoles with formamide.[8] Traditional methods require prolonged heating in boiling formamide. However, the combination of solid acid catalysts (like Keggin heteropolyacids) and microwave irradiation dramatically reduces reaction times and improves yields.[8]

Rationale for Microwave Assistance:

Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times and cleaner product formation compared to conventional heating. The solid acid catalyst facilitates the cyclization, and its heterogeneous nature allows for easy removal from the reaction mixture. This combination represents an eco-friendly and efficient "green chemistry" approach to synthesizing these valuable compounds.[8][9]

Part 3: Synthesis via Functionalization of Pre-formed Rings

An alternative to constructing the pyrimidine ring from acyclic precursors is to modify an existing pyrimidine or related heterocycle. This is a common strategy in late-stage functionalization during drug development.

Nucleophilic Aromatic Substitution (SNAr)

One of the most powerful methods in this category is the nucleophilic aromatic substitution of a leaving group, typically a halogen, at the 4-position of the pyrimidine ring. 2,4-Dichloropyrimidines or 2,4,6-trichloropyrimidines are common starting materials.[4][10]

Selectivity and Experimental Control:

The chlorine atoms on the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. The C4 and C6 positions are generally more reactive than the C2 position. By carefully controlling the reaction conditions (temperature, stoichiometry, and choice of nucleophile), selective substitution can be achieved. For example, reacting a dichloropyrimidine with ammonia or an amine at a controlled temperature can lead to the selective formation of the 4-aminopyrimidine derivative.

This strategy is widely used in the synthesis of complex drug molecules, where the pyrimidine core is first assembled and then decorated with various substituents through sequential SNAr reactions.[4][11]

Part 4: Selected Experimental Protocols

To provide actionable insights, this section details step-by-step methodologies for key synthetic transformations discussed previously.

Protocol 1: Lewis Acid-Catalyzed Synthesis of 4-Amino-2,5-dimethylpyrimidine

This protocol is adapted from the scalable industrial process developed for the synthesis of 4-aminopyrimidines from β-cyano enolates.[7]

  • Reagents:

    • Sodium 2-cyano-1-methylvinolate (1.0 equiv)

    • Acetamidine hydrochloride (1.2 equiv)

    • Zinc chloride (ZnCl₂, 0.25 equiv)

    • Solvent: Isopropanol-Toluene mixture

  • Procedure:

    • To a stirred suspension of sodium 2-cyano-1-methylvinolate in an isopropanol-toluene solvent mixture, add acetamidine hydrochloride.

    • Add zinc chloride to the mixture. The catalyst is crucial for the reaction to proceed efficiently.

    • Heat the reaction mixture at a controlled temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture and perform an aqueous work-up to remove inorganic salts.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography to yield the 4-amino-2,5-dimethylpyrimidine.

Protocol 2: Microwave-Assisted Synthesis of 4-Amino-pyrazolo[3,4-d]pyrimidine

This protocol is based on the eco-friendly catalytic route using microwave irradiation.[8]

  • Reagents:

    • 5-Amino-1H-pyrazole-4-carbonitrile (1.0 equiv)

    • Formamide (used as reagent and solvent)

    • Catalyst: H₃PW₁₂O₄₀ (a Keggin heteropolyacid, ~5 mol%)

  • Procedure:

    • In a microwave-safe reaction vessel, combine 5-amino-1H-pyrazole-4-carbonitrile and the H₃PW₁₂O₄₀ catalyst.

    • Add an excess of formamide to the vessel.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short duration (e.g., 5-15 minutes). The reaction time is significantly reduced compared to classical heating.[8]

    • After irradiation, cool the vessel to room temperature.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure 4-amino-pyrazolo[3,4-d]pyrimidine.

Protocol 3: SNAr Reaction for 4-Aminopyrimidine Synthesis

This general protocol illustrates the substitution of a chlorine atom with an amine.[4][10]

  • Reagents:

    • 2,4-Dichloro-5-substituted-pyrimidine (1.0 equiv)

    • Desired amine or ammonia source (e.g., ammonium hydroxide, 2.0-3.0 equiv)

    • Solvent: Ethanol, Dioxane, or THF

    • Base (optional, if using an amine salt): Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Procedure:

    • Dissolve the 2,4-dichloropyrimidine derivative in the chosen solvent in a sealed reaction vessel.

    • Add the amine nucleophile. If using an aqueous solution like ammonium hydroxide, a biphasic system may form, which requires vigorous stirring.

    • If necessary, add a non-nucleophilic base like DIPEA to scavenge the HCl byproduct.

    • Heat the reaction mixture. The temperature is critical for selectivity; lower temperatures often favor substitution at the more reactive C4 position. Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • Perform a standard aqueous work-up, extracting the product into an organic solvent.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the product via flash column chromatography or recrystallization.

Part 5: Data Summary and Comparison

To aid in the selection of an appropriate synthetic route, the following table summarizes typical yields for various 4-aminopyrimidine syntheses under catalyzed conditions.

Starting Enolate/AmidineProductCatalystYield (%)Reference
Sodium 2-cyano-1-methylvinolate + Acetamidine HCl4-Amino-2,5-dimethylpyrimidineZnCl₂83%[7]
Sodium 2-cyano-1-methylvinolate + Formamidine HCl4-Amino-5-methylpyrimidineZnCl₂75%[7]
Sodium 2-cyano-1-methylvinolate + Guanidine HCl2,4-Diamino-5-methylpyrimidineZnCl₂54%[7]
Sodium 2-cyano-1-methylvinolate + O-Methylisourea HCl2-Methoxy-4-amino-5-methylpyrimidineZnCl₂37%[7]

Table 1: Summary of yields for the Lewis acid-catalyzed synthesis of various 4-aminopyrimidines.[7]

Conclusion and Future Outlook

The synthesis of 4-aminopyrimidine compounds has evolved from classical cyclocondensation reactions to highly efficient, scalable, and modular catalytic processes. The choice of synthetic strategy is dictated by factors such as the desired substitution pattern, required scale, cost of starting materials, and environmental considerations.

For laboratory-scale discovery chemistry, modular approaches using iron catalysis or microwave-assisted reactions offer rapid access to diverse libraries of compounds.[5][8] For industrial-scale manufacturing, processes starting from bulk chemicals like acrylonitrile, catalyzed by Lewis acids, provide a cost-effective and safer alternative to older methods.[6][7] Finally, late-stage functionalization via SNAr remains an indispensable tool for medicinal chemists fine-tuning the properties of lead compounds.[4]

Future research will likely focus on further refining these methods to be even more environmentally benign ("greener"), atom-economical, and capable of introducing chirality for the synthesis of enantiopure compounds. The development of novel catalytic systems that can operate under milder conditions with broader substrate scopes will continue to be a primary driver of innovation in this critical area of synthetic and medicinal chemistry.[12]

References

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Sources

A Technical Guide to 4-Amino-6-methoxypyrimidine-5-carbonitrile: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 4-Amino-6-methoxypyrimidine-5-carbonitrile has emerged as a highly valuable and versatile building block in the field of organic and medicinal chemistry. Its unique arrangement of functional groups—an amino group ortho to a cyano group on a pyrimidine scaffold—provides a powerful platform for the construction of complex heterocyclic systems. This guide offers an in-depth analysis of the compound's core reactivity, mechanistic underpinnings, and its strategic application in the synthesis of high-value molecules, particularly fused pyrimidine derivatives with significant therapeutic potential. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively leverage this key intermediate in their synthetic endeavors.

Introduction: The Strategic Value of a Privileged Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence is largely due to its ability to engage in key biological interactions, often acting as a bioisostere for purines in nucleic acids.[2] Within this important class of heterocycles, this compound (CAS No. 900480-19-5) stands out as a "privileged scaffold." Its strategic importance lies in the vicinal arrangement of the C4-amino and C5-cyano groups, which serve as ideal precursors for a variety of annulation reactions, most notably for the synthesis of pyrido[2,3-d]pyrimidines.[3][4] This fused heterocyclic system is the core of many kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5][6]

This guide will explore the fundamental reactivity of this building block and provide detailed methodologies for its application in constructing medicinally relevant compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is critical for reaction monitoring and product characterization.

PropertyValueSource
CAS Number 900480-19-5[7]
Molecular Formula C₆H₆N₄O[8]
Molecular Weight 150.14 g/mol [8]
Appearance White to off-white crystalline solid[9]
Melting Point 157-160 °C[10][11]
IR (KBr, cm⁻¹) ν(N-H): 3478-3329 ν(C≡N): 2212-2190 ν(C=N): 1646-1641[12][13][14]
¹H NMR (DMSO-d₆, δ ppm) Aromatic Protons: ~8.0 NH₂ Protons: ~7.2 (broad) OCH₃ Protons: ~3.8[12][13]
¹³C NMR (DMSO-d₆, δ ppm) Pyrimidine Carbons: ~168-159 Nitrile Carbon (C≡N): ~118 Methoxy Carbon (OCH₃): ~59[13]

Core Reactivity and Mechanistic Insights

The synthetic versatility of this compound stems from the distinct reactivity of its three primary functional groups. The interplay between the nucleophilic amino group and the electrophilic cyano group is central to its utility in cyclization reactions.

G main This compound nh2 C4-Amino Group (Nucleophilic) main->nh2 cn C5-Cyano Group (Electrophilic) main->cn och3 C6-Methoxy Group (Modulator) main->och3 cyclization Annulation / Cyclization (e.g., Thorpen-Ziegler) nh2->cyclization Nucleophilic attack functionalization N-Alkylation / Acylation nh2->functionalization Reacts with electrophiles cn->cyclization Intramolecular condensation snar Potential SNAr (Under forcing conditions) och3->snar Leaving Group

Caption: Core reactivity map of the key functional groups.

  • C4-Amino Group (Primary Nucleophile): The exocyclic amino group is the primary site of nucleophilicity. It readily participates in reactions with electrophiles and is the initiating point for most intramolecular cyclization reactions. Its basicity and nucleophilicity are modulated by the electron-withdrawing pyrimidine ring and cyano group.

  • C5-Cyano Group (Key Electrophile for Cyclization): The nitrile functionality is a powerful electrophile, particularly when activated. In the presence of a base or under thermal conditions, it undergoes intramolecular attack by the adjacent amino group (or a derivative thereof) to form a new five- or six-membered ring. This Thorpe-Ziegler type cyclization is the cornerstone of its utility in forming fused systems like pyrido[2,3-d]pyrimidines.[3][15]

  • C6-Methoxy Group (Reactivity Modulator): While the methoxy group is generally a poor leaving group for nucleophilic aromatic substitution (SNAr) compared to halogens, it can be displaced under forcing conditions.[2] Its primary role is often as a stable, electron-donating group that modulates the overall electronics of the pyrimidine ring. In many synthetic schemes, it is retained in the final product. However, its presence offers a potential site for late-stage functionalization if required.

Key Synthetic Application: Synthesis of Pyrido[2,3-d]pyrimidines

The construction of the pyrido[2,3-d]pyrimidine scaffold is arguably the most significant application of this building block. This fused heterocyclic system is a key pharmacophore for a wide range of kinase inhibitors.[4] The reaction typically proceeds by condensing the o-amino-nitrile functionality with a compound containing an active methylene group.

G start 4-Amino-6-methoxypyrimidine -5-carbonitrile intermediate Knoevenagel Adduct (Intermediate) start->intermediate + reagent Active Methylene Compound (e.g., Malononitrile) reagent->intermediate conditions Reaction Conditions (Base, Heat, Solvent) conditions->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Pyrido[2,3-d]pyrimidine Product cyclization->product

Caption: Workflow for Pyrido[2,3-d]pyrimidine synthesis.

Protocol: Synthesis of a Substituted Pyrido[2,3-d]pyrimidine

This protocol is a representative example of a base-catalyzed condensation-cyclization reaction.

Objective: To synthesize a 7-amino-5-methoxypyrido[2,3-d]pyrimidine-6-carbonitrile derivative.

Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as piperidine or sodium ethoxide (0.1-0.2 eq). The base is crucial for deprotonating the active methylene compound, initiating the Knoevenagel condensation.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. Progress can be monitored by Thin Layer Chromatography (TLC). The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent intramolecular Thorpe-Ziegler cyclization.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. The solid can be collected by vacuum filtration, washed with cold ethanol to remove residual reactants, and dried under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water to yield the final, high-purity pyrido[2,3-d]pyrimidine derivative.

Application in Drug Development: PIM-1 Kinase Inhibitors

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases implicated in cell survival and proliferation, making them attractive targets in oncology. Several potent PIM-1 inhibitors utilize the pyrido[2,3-d]pyrimidine scaffold derived from this compound.[3]

G start 4-Amino-6-methoxypyrimidine -5-carbonitrile step1 Step 1: Cyclization (e.g., with an α-cyanoketone) start->step1 scaffold Pyrido[2,3-d]pyrimidine Core Scaffold step1->scaffold step2 Step 2: Further Functionalization (e.g., SNAr, Coupling) scaffold->step2 product Final PIM-1 Kinase Inhibitor (Bioactive Molecule) step2->product

Caption: Synthetic strategy for PIM-1 kinase inhibitors.

Synthetic Rationale and Protocol Outline

The synthesis of a PIM-1 inhibitor often involves a multi-step sequence where the initial cyclization is followed by further modifications.

Objective: Outline the synthesis of a PIM-1 inhibitor scaffold.

Methodology:

  • Scaffold Formation: Synthesize the core pyrido[2,3-d]pyrimidine ring system as described in the protocol in Section 4. The choice of the active methylene compound in this first step is critical as it installs key substituents on the newly formed pyridine ring.

  • Introduction of Diversity Elements: The newly formed scaffold often contains functional handles (e.g., an amino or hydroxyl group) that can be further elaborated. For instance, a 7-aminopyrido[2,3-d]pyrimidine can undergo:

    • Acylation: Reaction with various acyl chlorides or carboxylic acids (using coupling agents) to install amide side chains, which can probe different pockets of the kinase active site.

    • N-Arylation: Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach aryl or heteroaryl groups, which are crucial for establishing key binding interactions.

  • Final Product Isolation: Each step requires appropriate work-up and purification, typically involving extraction and column chromatography, to isolate the intermediate and final products in high purity for biological evaluation.

The causality behind this multi-step approach is to first build the rigid, planar core that mimics the hinge-binding region of ATP, and then to append diverse chemical groups that confer potency and selectivity for the target kinase.[2][3]

Conclusion

This compound is a quintessential example of a high-value building block in modern organic synthesis. Its pre-organized reactive centers provide a direct and efficient entry into complex and medicinally relevant heterocyclic systems. The robust and well-understood chemistry of this scaffold, particularly its propensity for forming the pyrido[2,3-d]pyrimidine core, ensures its continued and expanding role in the discovery and development of next-generation therapeutics, especially in the field of kinase inhibition. The protocols and insights provided in this guide serve as a foundational resource for scientists seeking to harness the synthetic power of this versatile intermediate.

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The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy of the Pyrimidine Scaffold

The pyrimidine ring, a fundamental component of life's building blocks, DNA and RNA, has long captivated the attention of medicinal chemists.[1] Its inherent biological relevance and synthetic tractability have established it as a "privileged scaffold" in drug discovery.[2] This guide ventures into the multifaceted world of substituted pyrimidines, moving beyond a mere catalog of their applications. Instead, we will dissect the intricate mechanisms of action, provide robust and validated experimental protocols, and present a curated view of their therapeutic potential across a spectrum of diseases. This document is intended for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional, offering a blend of established knowledge and forward-looking insights into the ever-expanding therapeutic landscape of these remarkable heterocyclic compounds.

I. Anticancer Applications: Targeting the Engines of Malignancy

Substituted pyrimidines have emerged as a cornerstone of modern oncology, with several derivatives gaining FDA approval and demonstrating significant clinical efficacy.[2] Their success lies in their ability to selectively target key molecular machinery that drives cancer cell proliferation, survival, and metastasis.

A. Mechanism of Action: Precision Inhibition of Cellular Signaling

A predominant mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, particularly those in the epidermal growth factor receptor (EGFR) family. Dysregulation of the EGFR signaling pathway is a common feature in many cancers, leading to uncontrolled cell growth. Substituted pyrimidines, designed as ATP-competitive inhibitors, bind to the kinase domain of EGFR, preventing its activation and the subsequent downstream signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR Binds Pyrimidine Substituted Pyrimidine (e.g., Gefitinib, Erlotinib) Pyrimidine->EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of substituted pyrimidines.

B. Quantitative Efficacy of Anticancer Pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity of representative substituted pyrimidine derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeTarget(s)Cancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[3,4-d]pyrimidinesCompound 16EGFRMDA-MB-4680.034[3]
Thieno[2,3-d]pyrimidinesCompound 5bEGFRA54937.19 (nM)[4]
Pyrimidine-5-carbonitrilesCompound 7Not SpecifiedA54917.50[5]
Fused Pyrimidines5-FluorouracilThymidylate SynthaseHCT116Varies[3][6]
AminopyrimidinesCompound 2aNot SpecifiedGlioblastoma4-8[7]
C. Experimental Protocols for Anticancer Evaluation

A systematic evaluation of the anticancer potential of novel substituted pyrimidines involves a tiered approach, from in vitro cytotoxicity screening to in vivo efficacy studies.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyrimidine derivative (typically in a logarithmic dilution series) and incubate for 48-72 hours.[2][5]

  • MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[2]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

This protocol allows for the investigation of the effect of a pyrimidine derivative on cell cycle progression.[9][10]

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at a concentration around its IC₅₀ for a specified period (e.g., 24 or 48 hours).[9]

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.[10]

  • Staining: Wash the fixed cells and resuspend in a staining buffer containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.[10]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.[9]

This protocol outlines the evaluation of a test compound's ability to inhibit tumor growth in an animal model.[6][11]

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ HCT116 cells) into the flank of immunodeficient mice.[6]

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 172 mm³) and randomize the mice into treatment and control groups.[6]

  • Compound Administration: Administer the substituted pyrimidine derivative at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.[11]

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly.[11]

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them for further analysis.[11]

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.[3]

Anticancer_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MTT MTT Assay (Cytotoxicity Screening) CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Active Compounds Lead_Compound Lead Compound Identification CellCycle->Lead_Compound Xenograft Xenograft Mouse Model (Antitumor Efficacy) Synthesis Synthesis of Substituted Pyrimidines Synthesis->MTT Lead_Compound->Xenograft

Figure 2: Experimental workflow for the evaluation of anticancer substituted pyrimidines.

II. Antiviral Applications: Disrupting the Viral Life Cycle

The structural similarity of pyrimidine derivatives to endogenous nucleosides makes them ideal candidates for antiviral drug development.[12][13] Many clinically successful antiviral agents are nucleoside analogs that interfere with viral replication.[12]

A. Mechanism of Action: Chain Termination of Viral Nucleic Acids

Pyrimidine nucleoside analogs exert their antiviral activity by being metabolized within the host cell to their triphosphate form.[14] These triphosphates then act as competitive inhibitors of viral DNA or RNA polymerases.[1] Once incorporated into the growing viral nucleic acid chain, they cause chain termination due to the lack of a 3'-hydroxyl group, thereby halting viral replication.[14]

Antiviral_Mechanism cluster_cell Host Cell Pyrimidine_Analog Pyrimidine Nucleoside Analog Mono_P Monophosphate Pyrimidine_Analog->Mono_P Phosphorylation Di_P Diphosphate Mono_P->Di_P Phosphorylation Tri_P Triphosphate Di_P->Tri_P Phosphorylation Viral_Polymerase Viral DNA/RNA Polymerase Tri_P->Viral_Polymerase Competitive Inhibition Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation Viral_DNA_RNA Viral DNA/RNA Viral_DNA_RNA->Viral_Polymerase

Figure 3: Mechanism of action of pyrimidine nucleoside analogs as antiviral agents.

B. Quantitative Efficacy of Antiviral Pyrimidine Derivatives

The following table presents the in vitro antiviral activity of selected pyrimidine derivatives against various viruses.

Compound ClassSpecific DerivativeTarget VirusCell LineEC₅₀ (µM)Reference
Pyrimidine C-NucleosideCompound 3cInfluenza AMDCKPotent Inhibition[15]
2-amino-4-(ω-hydroxyalkylamino)pyrimidinePhenylalkyl substitutedInfluenza A & BNot Specified0.01 - 0.1[16]
Pyrimidine Derivative6-azauridineInfluenza ANot Specified0.34[17]
Pyrimido[4,5-d]pyrimidineCompound 7fHCoV-229ENot SpecifiedPromising Activity[18]
Pyrimidine DerivativeAzaribineInfluenza ANot Specified0.29[17]
C. Experimental Protocol for Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Protocol:

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well plates.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing serial dilutions of the pyrimidine derivative.

  • Incubation: Incubate the plates at 37°C until plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control and determine the EC₅₀ value.

III. Antibacterial Applications: Targeting Essential Bacterial Pathways

The selective inhibition of bacterial enzymes that are essential for survival but absent or significantly different in humans is a key strategy in antibacterial drug discovery. Substituted pyrimidines have proven to be effective in this regard.[8]

A. Mechanism of Action: Inhibition of Folic Acid Synthesis

A primary target for antibacterial pyrimidine derivatives is dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[5][8] Bacteria synthesize their own folic acid, which is essential for the production of nucleotides and certain amino acids.[5] Pyrimidine-based DHFR inhibitors, such as trimethoprim, mimic the structure of the natural substrate, dihydrofolate, and bind to the active site of the bacterial DHFR with high affinity, thereby blocking the synthesis of tetrahydrofolate and ultimately inhibiting bacterial growth.[8][19]

DHFR_Inhibition PABA p-Aminobenzoic acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPS DHF Dihydrofolate (DHF) Dihydropteroate->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides_AminoAcids Nucleotides & Amino Acids THF->Nucleotides_AminoAcids DHPS Dihydropteroate Synthase DHFR Dihydrofolate Reductase (DHFR) Pyrimidine_Inhibitor Substituted Pyrimidine (e.g., Trimethoprim) Pyrimidine_Inhibitor->DHFR Inhibits

Figure 4: The bacterial folic acid synthesis pathway and the inhibitory action of substituted pyrimidines on DHFR.

B. Quantitative Efficacy of Antibacterial Pyrimidine Derivatives

The following table provides the minimum inhibitory concentration (MIC) values of representative antibacterial pyrimidine derivatives against common bacterial pathogens.

Compound ClassSpecific DerivativeBacterial StrainMIC (µg/mL)Reference
Dihydrofolate Reductase InhibitorTrimethoprimEscherichia coli0.5[20]
Dihydrofolate Reductase InhibitorTrimethoprimStaphylococcus aureusVaries[21]
TetrahydropyrimidineCompound 4cStaphylococcus aureus16[22]
TetrahydropyrimidineCompound 4cCandida albicans16[22]
Pyrimidine-clubbed BenzimidazoleCompound 29 & 33Various bacterial and fungal strainsPotent Activity[8]
C. Experimental Protocols for Antibacterial Evaluation

The assessment of the antibacterial activity of new pyrimidine derivatives typically involves determining their ability to inhibit bacterial growth.

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (0.5 McFarland standard).

  • Agar Inoculation: Evenly inoculate the surface of a Mueller-Hinton agar plate with the bacterial suspension.

  • Disk Application: Place paper disks impregnated with a known concentration of the substituted pyrimidine derivative onto the agar surface.

  • Incubation: Incubate the plate at 37°C for 16-18 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around the disk.

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][23]

Protocol:

  • Serial Dilution: Prepare a serial two-fold dilution of the substituted pyrimidine derivative in a liquid growth medium in a 96-well microtiter plate.[24]

  • Inoculation: Inoculate each well with a standardized bacterial suspension.[24]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[24]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[24]

Antibacterial_Workflow cluster_screening Antibacterial Screening Disk_Diffusion Disk Diffusion Assay (Qualitative) MIC_Test MIC Test (Quantitative) Disk_Diffusion->MIC_Test Active Compounds Lead_Compound Lead Compound Identification MIC_Test->Lead_Compound Synthesis Synthesis of Substituted Pyrimidines Synthesis->Disk_Diffusion

Figure 5: Experimental workflow for the evaluation of antibacterial substituted pyrimidines.

IV. Conclusion: The Future of Pyrimidine-Based Therapeutics

The therapeutic journey of substituted pyrimidines is far from over. Their remarkable versatility continues to inspire the development of novel drug candidates with enhanced potency, selectivity, and safety profiles. As our understanding of the molecular basis of diseases deepens, so too will our ability to rationally design pyrimidine derivatives that can precisely modulate biological targets. The future of medicine will undoubtedly be shaped by the continued exploration of this "elite" heterocyclic scaffold, promising new hope for patients battling a wide range of debilitating diseases.

V. References

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  • Warren, T. K., et al. (2016). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 59(10), 4689-4701. [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 66-86. [Link]

  • Powers, R. A., et al. (2024). Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. ACS Medicinal Chemistry Letters. [Link]

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An In-Depth Technical Guide to 4-Amino-6-methoxypyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of heterocyclic chemistry, underpinning the structure of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, 4-Amino-6-methoxypyrimidine-5-carbonitrile has emerged as a molecule of significant interest. Its unique arrangement of amino, methoxy, and cyano functionalities on the pyrimidine core imparts a desirable combination of reactivity and structural rigidity, making it a valuable intermediate in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, physicochemical properties, and its pivotal role in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.

Core Compound Identification

A precise understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in research and development. The key identifiers for this compound are summarized below.

IdentifierValue
Chemical Name This compound
CAS Number 900480-19-5
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
Canonical SMILES COC1=NC(=C(C#N)C=N1)N
InChI Key Not readily available

Synthesis and Mechanistic Insights

The synthesis of substituted pyrimidines is a well-established area of organic chemistry, with numerous methodologies available. For this compound, a common and efficient approach involves a multicomponent reaction, a powerful tool in diversity-oriented synthesis.

Proposed Synthetic Pathway: A Multicomponent Approach

Alternatively, a more common and well-documented strategy for analogous compounds involves a two-step process starting from a pre-functionalized pyrimidine. For instance, the synthesis could commence with a halogenated pyrimidine, such as 4-amino-6-chloropyrimidine-5-carbonitrile, followed by nucleophilic substitution with sodium methoxide.

Experimental Protocol: Nucleophilic Substitution Approach

Materials:

  • 4-Amino-6-chloropyrimidine-5-carbonitrile

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-amino-6-chloropyrimidine-5-carbonitrile and anhydrous methanol.

  • Addition of Reagent: While stirring the solution under an inert atmosphere, carefully add sodium methoxide portion-wise or as a solution in methanol. The addition may be exothermic, and cooling might be necessary to maintain a controlled reaction temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess sodium methoxide with a suitable acid (e.g., acetic acid) until the pH is neutral.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The purified this compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Causality in Experimental Design:

The choice of an inert atmosphere is crucial to prevent the reaction of the highly basic sodium methoxide with atmospheric moisture and carbon dioxide, which would reduce its efficacy. Anhydrous methanol is used as the solvent to ensure the solubility of the reactants and to prevent unwanted side reactions. The nucleophilic substitution of the chloro group at the 6-position of the pyrimidine ring by the methoxide ion is a classic and reliable transformation in heterocyclic chemistry. The electron-withdrawing nature of the nitrile group and the pyrimidine ring itself facilitates this substitution.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product A 4-Amino-6-chloropyrimidine-5-carbonitrile D Reaction under Inert Atmosphere A->D B Sodium Methoxide B->D C Methanol (Solvent) C->D E Reflux D->E Heating F Reaction Monitoring (TLC) E->F G Neutralization F->G Reaction Completion H Solvent Evaporation G->H I Purification (Recrystallization/Chromatography) H->I J This compound I->J K Characterization (NMR, IR, MS) J->K

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Spectroscopic Data

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. While extensive experimental data for this specific compound is not widely published, the following represents typical properties and expected spectroscopic features based on its structure and data from analogous compounds.

PropertyExpected Value/Observation
Appearance White to off-white crystalline solid
Melting Point Expected to be a relatively high-melting solid due to its planar structure and potential for intermolecular hydrogen bonding.
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents.
Stability Stable under standard laboratory conditions. Should be stored in a cool, dry place away from strong oxidizing agents.
Expected Spectroscopic Characterization:
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons (around 3.9-4.1 ppm), a broad singlet for the amino protons (which may be exchangeable with D₂O), and a singlet for the pyrimidine ring proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nitrile carbon (around 115-120 ppm), the methoxy carbon (around 55-60 ppm), and the four unique carbons of the pyrimidine ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=N and C=C stretching vibrations of the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 150.14 g/mol , along with characteristic fragmentation patterns.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The 4-aminopyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

Role as a Key Pharmacophore:

The structural features of this compound make it an ideal starting point for the synthesis of kinase inhibitors:

  • The 4-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. This interaction is a common feature of many type I and type II kinase inhibitors and is crucial for potent inhibition.

  • The pyrimidine ring acts as a rigid scaffold, correctly orienting the substituents for optimal interaction with the target protein.

  • The 5-cyano group is an electron-withdrawing group that can modulate the electronic properties of the pyrimidine ring and can also participate in hydrogen bonding or other interactions within the active site.

  • The 6-methoxy group can be a point of further chemical modification to explore the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of selectivity and pharmacokinetic properties.

Kinase_Inhibition A 4-Amino Group E Hinge Region A->E Hydrogen Bonding B Pyrimidine Ring G Hydrophobic Pocket B->G Scaffold Orientation C 5-Cyano Group C->E Potential H-Bonding D 6-Methoxy Group F Solvent-Exposed Region D->F Selectivity Tuning

Caption: Interaction of the 4-aminopyrimidine scaffold with a kinase active site.

Precursor to Targeted Therapeutics:

While direct clinical applications of this compound itself are not documented, its true value lies in its role as a key intermediate in the synthesis of more complex and potent drug candidates. For example, derivatives of this scaffold have been investigated as inhibitors of various kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR) Kinase: Mutations in EGFR are common in non-small cell lung cancer, making it a prime target for targeted therapy.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase: Inhibition of VEGFR can block angiogenesis, a process crucial for tumor growth and metastasis.[1]

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in a variety of cellular processes, and their aberrant activity is linked to cancer progression.[2][3]

The synthesis of these inhibitors often involves the further functionalization of the 4-amino group or the displacement of the 6-methoxy group with more elaborate side chains to enhance potency and selectivity.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its straightforward synthesis, coupled with the strategic placement of key functional groups, makes it an attractive starting material for the construction of complex heterocyclic compounds with significant therapeutic potential. The established importance of the 4-aminopyrimidine-5-carbonitrile scaffold in kinase inhibition underscores the continued relevance of this molecule in the quest for novel and effective treatments for cancer and other diseases driven by aberrant kinase activity. As our understanding of the molecular drivers of disease deepens, the demand for such well-defined and strategically functionalized chemical intermediates is only set to grow.

References

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  • Patel, R. P., et al. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 61B(1), 79-91.
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  • Bhat, R., et al. (2020). 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.
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  • Ivanova, Y. I., et al. (2021). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 26(21), 6423.
  • González-Gómez, M., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(4), 3348-3367.
  • Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry, 44(23), 3965-3977.
  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868-7876.

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An In-depth Technical Guide to Early-Stage Research on 4-Amino-6-methoxypyrimidine-5-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast derivatives, 4-amino-6-methoxypyrimidine-5-carbonitrile has emerged as a privileged structure, serving as a versatile building block for novel compounds with significant biological activities. This technical guide provides an in-depth exploration of the early-stage research surrounding these derivatives, with a particular focus on their synthesis, anticancer, and antiviral properties. We delve into their mechanisms of action, primarily as kinase inhibitors, and offer detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing both a comprehensive overview and practical guidance for advancing the therapeutic potential of this promising class of compounds.

Introduction: The Enduring Importance of the Pyrimidine Scaffold

Pyrimidine, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of life, forming the structural basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA. This inherent biological relevance has made the pyrimidine nucleus a highly attractive scaffold in drug discovery.[1] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3]

The 4-amino-5-carbonitrile pyrimidine core, in particular, has garnered significant attention. The cyano group can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, facilitating strong interactions with biological targets. The methoxy group at the 6-position of the core topic, this compound, further modulates the electronic and steric properties of the molecule, influencing its binding affinity and pharmacokinetic profile. This guide will focus on the synthesis and biological evaluation of derivatives built upon this promising scaffold.

Synthetic Strategies for 4-Aminopyrimidine-5-carbonitrile Derivatives

The synthesis of 4-aminopyrimidine-5-carbonitrile derivatives is often achieved through efficient and versatile multi-component reactions (MCRs). These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly advantageous in drug discovery for creating diverse chemical libraries.[4]

A common and effective approach is the three-component reaction involving an aldehyde, malononitrile, and an N-unsubstituted amidine, which can be conducted under various conditions, including thermal heating in water or microwave irradiation.[5] This method provides a straightforward route to a wide range of 4-amino-5-pyrimidinecarbonitrile derivatives in good to excellent yields.[5]

Another versatile method involves the reaction of 2-(ethoxyalkylene)malononitriles with amidine hydrochlorides, which also produces 4-aminopyrimidine-5-carbonitriles in good yields.[1] Furthermore, the core scaffold can be synthesized from 4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile and sodium methoxide.[6]

Below is a generalized workflow for the synthesis of these derivatives.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Core Scaffold cluster_diversification Further Diversification Aldehyde Aldehyde Reaction Three-Component Condensation Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Amidine Amidine Amidine->Reaction Core 4-Aminopyrimidine- 5-carbonitrile Core Reaction->Core Diversification Substitution at various positions Core->Diversification Product Diverse Library of Derivatives Diversification->Product

Caption: General synthetic workflow for 4-aminopyrimidine-5-carbonitrile derivatives.

Biological Activities and Therapeutic Potential

Anticancer Activity

A significant body of research has demonstrated the potent anticancer activity of this compound derivatives against a wide range of human cancer cell lines. These compounds often exhibit cytotoxicity in the micromolar to nanomolar range.

Derivative TypeCancer Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile derivative 11b HCT-116 (Colon)3.37[7]
HepG-2 (Liver)3.04[7]
MCF-7 (Breast)4.14[7]
A549 (Lung)2.4[7]
Pyrimidine-5-carbonitrile derivative 10b HepG2 (Liver)3.56[6]
A549 (Lung)5.85[6]
MCF-7 (Breast)7.68[6]
Pyrimidine-5-carbonitrile derivative 7f K562 (Leukemia)Potent Activity[8]
MCF-7 (Breast)Potent Activity[8]
Pyrimidine-5-carbonitrile derivative 4e Colo 205 (Colon)1.66[2]
Pyrimidine-5-carbonitrile derivative 4f Colo 205 (Colon)1.83[2]
Furo[2,3-d]pyrimidine derivative 15b HUVEC (Endothelial)99.5% inhibition at 10 µM[9]
Thieno[2,3-d]pyrimidine derivative 21e VEGFR-2 Kinase0.021[9]
Mechanism of Action in Oncology: Kinase Inhibition

The primary mechanism by which many pyrimidine-5-carbonitrile derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Several pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[11] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its phosphorylation and downstream signaling, thereby preventing the proliferation and migration of endothelial cells and cutting off the tumor's blood supply.[9]

G VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/AKT) Dimerization->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration) Downstream->Angiogenesis Inhibitor Pyrimidine Derivative Inhibitor->Dimerization Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine derivatives.

The Epidermal Growth Factor Receptor (EGFR) is another critical tyrosine kinase involved in the development and progression of many cancers, including non-small cell lung cancer and colorectal cancer.[7] Pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of both wild-type EGFR (EGFRWT) and its mutated forms (e.g., EGFRT790M), which are responsible for acquired resistance to some EGFR inhibitors.[7] These compounds typically act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting cancer cell proliferation and inducing apoptosis.[6]

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that regulates cell survival, growth, and proliferation. Its aberrant activation is a common event in many human cancers, making it a prime target for cancer therapy.[8] Certain 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives have been shown to inhibit the PI3K/AKT pathway.[8] Mechanistic studies have revealed that these compounds can modulate the expression of key proteins in this pathway, including PI3K, phosphorylated PI3K (p-PI3K), AKT, and phosphorylated AKT (p-AKT).[8] This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells.[8]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Inhibitor Pyrimidine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by pyrimidine derivatives.

Antiviral Potential

The broad biological activity of pyrimidine derivatives also extends to antiviral applications. Various pyrimidine-containing compounds have been investigated for their ability to inhibit the replication of a wide range of viruses, including herpes simplex virus (HSV), human coronavirus, and influenza virus. The mechanism of antiviral action can vary, with some compounds targeting viral enzymes, while others may interfere with viral entry or replication processes by modulating host cell kinases, such as EGFR, which are also involved in viral infection.[4] While specific data for this compound derivatives is still emerging, the structural similarity to other antivirally active pyrimidines suggests this is a promising area for future research.

Key Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of novel this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cells by measuring their metabolic activity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compounds in the appropriate medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G A Seed Cells in 96-well Plate B Add Serial Dilutions of Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase by the test compound.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase domain, a specific peptide substrate, and ATP in a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT). Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™, HTRF®, or an ELISA-based approach.[12]

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

In Vitro Antiviral Assay (CPE Reduction Assay)

This assay is used to screen for antiviral agents by measuring their ability to protect host cells from the cytopathic effect (CPE) induced by a virus.

Principle: Viral infection and replication lead to host cell death (CPE). Antiviral compounds inhibit viral replication, thus protecting the host cells from CPE and increasing their viability. Cell viability is typically measured using a colorimetric or luminescent method.[13]

Protocol:

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate and incubate for 24 hours.

  • Compound and Virus Addition: Treat the cells with serial dilutions of the test compound. Subsequently, infect the cells with a dilution of the virus that causes complete CPE within a few days. Include cell controls (no virus, no compound) and virus controls (virus, no compound).

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 3-7 days, depending on the virus.[4]

  • CPE Observation and Viability Measurement: Visually inspect the wells for CPE using a microscope. Quantify cell viability using a suitable method, such as the MTT assay or by measuring ATP levels with a reagent like CellTiter-Glo®.[13]

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR is beyond the scope of this guide, some general trends have been observed for pyrimidine-5-carbonitrile derivatives:

  • Substituents at the 2- and 4-positions: These positions are often modified to interact with the hinge region of kinases. Small, flexible groups can be beneficial for potent inhibition.

  • The 6-position: The methoxy group in the core topic influences solubility and electronic properties. Modifications at this position can be used to fine-tune the pharmacokinetic profile.

  • The 5-cyano group: This group is often crucial for activity, likely acting as a key hydrogen bond acceptor in the active site of target enzymes.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as anticancer agents, primarily through the inhibition of key kinases involved in tumor progression. Furthermore, the broader biological activity profile of pyrimidines suggests that these compounds may also hold promise as antiviral agents.

Future research in this area should focus on:

  • Lead Optimization: Systematically modifying the core scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of cancer and viral infections.

  • Exploration of New Therapeutic Areas: Investigating the potential of these derivatives for other diseases where the identified molecular targets are relevant.

By leveraging the synthetic versatility and favorable biological properties of the this compound core, the scientific community is well-positioned to develop novel and effective therapies for a range of human diseases.

References

  • Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Retrieved from [Link]

  • reframeDB. (n.d.). COVID-19 CPE. Retrieved from [Link]

  • PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). SARS-CoV-2 cytopathic effect (CPE). Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • Ghorab, M. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8046-8061. [Link]

  • Grivas, C., et al. (2023). Design, Synthesis, in Silico and Biological Evaluation of Novel 4‐Aminopyrimidine‐5‐carbonitriles. European Journal of Medicinal Chemistry. [Link]

  • El-Gamal, M. I., et al. (2021). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1849-1863. [Link]

  • ResearchGate. (n.d.). Dose−response curves and EC50 values for derivatives. (A) % antiviral.... Retrieved from [Link]

  • ResearchGate. (n.d.). Antiviral EC 50 and CC 50 values calculated for selected hits in the HUH7 and U251 cell lines. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • Hassan, G. S., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(35), 16035-16051. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • ResearchGate. (n.d.). One-Step Synthesis of Aminopyrimidines from 5-Oxo-4H-Benzopyrans. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485. [Link]

  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]

  • Williams-Aziz, S. L., et al. (1999). Comparison of antiviral compounds against human herpesvirus 6 and 7. Antiviral Research, 41(2), 123-130. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports, 12(1), 18884. [Link]

  • Abdel-Aziz, M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(47), 32909-32931. [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(7), 57. [Link]

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Methodological & Application

Synthesis of 4-Amino-6-methoxypyrimidine-5-carbonitrile: An In-Depth Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 4-Amino-6-methoxypyrimidine-5-carbonitrile, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a series of steps, but a thorough explanation of the chemical principles and practical considerations that underpin this synthetic route.

Introduction and Significance

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The pyrimidine core is a ubiquitous scaffold in numerous pharmaceuticals, and the specific arrangement of the amino, methoxy, and carbonitrile functional groups in this compound provides multiple reaction handles for the construction of more complex molecular architectures. This application note details a robust two-step synthesis commencing from a commercially available starting material, focusing on providing a clear, reproducible, and safe experimental procedure.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the selective amination of 4,6-dichloropyrimidine-5-carbonitrile to yield 4-amino-6-chloropyrimidine-5-carbonitrile. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with sodium methoxide to afford the final product.

Synthesis_Workflow 4,6-dichloropyrimidine-5-carbonitrile 4,6-dichloropyrimidine-5-carbonitrile Step_1 Step 1: Selective Amination 4,6-dichloropyrimidine-5-carbonitrile->Step_1 NH3, Dioxane, 0 °C 4-amino-6-chloropyrimidine-5-carbonitrile 4-amino-6-chloropyrimidine-5-carbonitrile Step_1->4-amino-6-chloropyrimidine-5-carbonitrile Step_2 Step 2: Methoxylation 4-amino-6-chloropyrimidine-5-carbonitrile->Step_2 NaOCH3, Methanol, Reflux This compound This compound Step_2->this compound

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 4-amino-6-chloropyrimidine-5-carbonitrile

This initial step focuses on the regioselective substitution of one chlorine atom on the pyrimidine ring with an amino group. The use of a low temperature is crucial to control the reactivity and prevent undesired side reactions, such as the formation of the diamino-substituted product.

Materials and Reagents
ReagentGradeSupplier
4,6-dichloropyrimidine-5-carbonitrile≥98%Commercially available
Ammonia in Methanol (7 N)-Commercially available
DioxaneAnhydrous, ≥99.8%Commercially available
Tetrahydrofuran (THF)Reagent GradeCommercially available
Ethyl AcetateHPLC GradeCommercially available
HexaneHPLC GradeCommercially available
Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 4,6-dichloropyrimidine-5-carbonitrile (4.8 g, 27.59 mmol) in 30 mL of anhydrous dioxane.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Ammonia: Slowly add a 7 N solution of ammonia in methanol (20 mL, 140 mmol) dropwise over a period of 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Redissolve the crude product in tetrahydrofuran (THF). A precipitate will form.

    • Collect the precipitate by filtration and wash it with a small amount of fresh THF.

    • Remove the THF from the filtrate by rotary evaporation.

    • The resulting residue can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting from 80:20 and gradually increasing the polarity) to yield 4-amino-6-chloropyrimidine-5-carbonitrile as a white solid.[1]

Part 2: Synthesis of this compound

In this final step, the remaining chlorine atom on the pyrimidine ring is displaced by a methoxy group through a nucleophilic aromatic substitution reaction. The use of sodium methoxide as the nucleophile and methanol as the solvent is a standard and effective method for this transformation.

Reaction_Mechanism cluster_0 Nucleophilic Aromatic Substitution Start 4-amino-6-chloropyrimidine-5-carbonitrile Intermediate Meisenheimer Complex Start->Intermediate + NaOCH3 Product This compound Intermediate->Product - NaCl

Caption: Simplified mechanism of the methoxylation step.

Materials and Reagents
ReagentGradeSupplier
4-amino-6-chloropyrimidine-5-carbonitrileAs synthesized in Part 1-
Sodium methoxide≥95%Commercially available
MethanolAnhydrous, ≥99.8%Commercially available
Saturated aqueous ammonium chloride-Prepared in-house
Ethyl AcetateHPLC GradeCommercially available
Brine-Prepared in-house
Anhydrous sodium sulfate-Commercially available
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-6-chloropyrimidine-5-carbonitrile (1.0 eq) in anhydrous methanol (0.4 M solution).

  • Addition of Sodium Methoxide: To this solution, add sodium methoxide (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC until the starting material is consumed.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a saturated aqueous solution of ammonium chloride.[3]

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.[3]

Safety and Handling Precautions

4-amino-6-chloropyrimidine-5-carbonitrile:

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Precautions: Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fumes.[4]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If on skin, wash with soap and water. If inhaled, move to fresh air.[5]

Sodium Methoxide:

  • Hazards: Flammable solid, corrosive, and water-reactive. Causes severe skin and eye burns.[6][7][8] Toxic if swallowed, in contact with skin, or if inhaled.[7]

  • Precautions: Keep away from heat, sparks, and open flames. Do not allow contact with water. Handle under an inert gas. Wear protective gloves, clothing, and eye/face protection.[7][9]

  • First Aid: In case of fire, use a dry chemical extinguisher; DO NOT USE WATER.[6] In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. For ingestion, do NOT induce vomiting. Seek immediate medical attention.[7]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (amino, methoxy, and carbonitrile).

  • Melting Point: To assess the purity of the final compound.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can confidently and reproducibly prepare this important chemical intermediate for their drug discovery and development programs. The rationale behind the chosen reaction conditions has been explained to provide a deeper understanding of the underlying chemical principles.

References

  • Alkali Metals Limited. Material Safety Data Sheet Sodium Methoxide (powder). Available from: [Link]

  • Hi-Land Industrial & Chemicals. Safety Data Sheet Product name: Sodium Methoxide 30%. 2022. Available from: [Link]

  • Kishida Chemical Co., Ltd. Sodium methoxide,7207E-2,2024/09/25 - Safety Data Sheet. Available from: [Link]

  • Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. 2008. Available from: [Link]

  • RSC Publishing. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. 2023. Available from: [Link]

  • Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. 1967. Available from: [Link]

Sources

Application Notes and Protocols for the Three-Component Synthesis of 4-Amino-5-Pyrimidinecarbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Amino-5-Pyrimidinecarbonitriles

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antihypertensive, and anticancer properties.[1][3] Among the vast family of pyrimidine-containing compounds, 4-amino-5-pyrimidinecarbonitriles stand out as particularly valuable intermediates and bioactive molecules in their own right. Their unique structural features make them ideal precursors for the synthesis of more complex heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which are also of significant pharmacological interest.[4][5]

The development of efficient and environmentally benign synthetic methodologies is a paramount concern in modern drug discovery and development. Multi-component reactions (MCRs) have emerged as a powerful tool in this regard, offering significant advantages over traditional linear syntheses by combining three or more reactants in a single pot to generate complex products.[3] This approach enhances efficiency, reduces waste, and allows for the rapid generation of chemical libraries for biological screening. The three-component reaction for the synthesis of 4-amino-5-pyrimidinecarbonitriles, typically involving an aldehyde, malononitrile, and an amidine, exemplifies the elegance and utility of MCRs in constructing medicinally relevant scaffolds.[3][6]

This document provides a comprehensive guide to the synthesis of 4-amino-5-pyrimidinecarbonitriles via a three-component reaction, detailing the underlying mechanism, offering a robust experimental protocol, and providing insights into potential challenges and their solutions.

Reaction Mechanism: A Stepwise Look at the Annulation

The three-component synthesis of 4-amino-5-pyrimidinecarbonitriles is a fascinating cascade of reactions that efficiently builds the pyrimidine ring. The reaction is typically catalyzed by a base, such as sodium acetate or triethylamine, and can be promoted by thermal heating or microwave irradiation.[3][6] The generally accepted mechanism proceeds as follows:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between an aldehyde and malononitrile. The base abstracts a proton from the acidic methylene group of malononitrile, generating a carbanion that subsequently attacks the carbonyl carbon of the aldehyde. Dehydration of the resulting adduct yields an α,β-unsaturated dinitrile intermediate (a benzylidene malononitrile derivative when an aromatic aldehyde is used).

  • Michael Addition: The amidine, acting as a binucleophile, then undergoes a Michael addition to the electron-deficient double bond of the α,β-unsaturated dinitrile. This step forms a new carbon-nitrogen bond and generates an acyclic intermediate.

  • Intramolecular Cyclization and Tautomerization: The reaction cascade culminates in an intramolecular cyclization where the second nitrogen atom of the amidine attacks one of the nitrile groups. This is followed by a tautomerization to yield the stable aromatic 4-amino-5-pyrimidinecarbonitrile ring system.

Reaction_Mechanism Aldehyde Aldehyde (R-CHO) Knoevenagel_Product α,β-Unsaturated Dinitrile Aldehyde->Knoevenagel_Product + Malononitrile (Knoevenagel Condensation) Malononitrile Malononitrile (CH₂(CN)₂) Malononitrile->Knoevenagel_Product Amidine Amidine (R'-C(NH)NH₂) Michael_Adduct Michael Adduct Amidine->Michael_Adduct Knoevenagel_Product->Michael_Adduct + Amidine (Michael Addition) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 4-Amino-5-pyrimidinecarbonitrile Cyclized_Intermediate->Product Tautomerization Base Base Catalyst Base->Aldehyde Base->Malononitrile

Caption: Reaction mechanism for the three-component synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of 4-amino-5-pyrimidinecarbonitriles. The specific aldehyde and amidine can be varied to generate a library of derivatives.

Materials and Equipment
  • Reagents:

    • Aromatic aldehyde (e.g., benzaldehyde)

    • Malononitrile

    • Amidine hydrochloride (e.g., benzamidine hydrochloride)

    • Sodium acetate

    • Ethanol or Water

    • Dimethyl sulfoxide (DMSO) for NMR

    • Potassium bromide (KBr) for IR

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Büchner funnel and filter paper

    • Melting point apparatus

    • FTIR spectrometer

    • NMR spectrometer

    • Mass spectrometer

Synthetic Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and amidine hydrochloride (1 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of water or ethanol) and sodium acetate (1 mmol).[3][6] The use of water as a solvent is an environmentally friendly option that has been shown to be effective.[3]

  • Reaction Conditions:

    • Thermal Heating: Heat the reaction mixture to reflux and maintain for 6-8 hours.[3]

    • Microwave Irradiation: Alternatively, the reaction can be carried out in a microwave reactor, which can significantly reduce the reaction time.[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Characterization: The identity and purity of the synthesized 4-amino-5-pyrimidinecarbonitrile should be confirmed by determining its melting point and analyzing its spectral data (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Experimental_Workflow Reagent_Mixing 1. Mix Aldehyde, Malononitrile, and Amidine Hydrochloride Solvent_Catalyst 2. Add Solvent and Sodium Acetate Reagent_Mixing->Solvent_Catalyst Reaction 3. Heat to Reflux or Use Microwave Irradiation Solvent_Catalyst->Reaction Monitoring 4. Monitor by TLC Reaction->Monitoring Isolation 5. Cool and Filter the Precipitate Monitoring->Isolation Purification 6. Wash and Recrystallize Isolation->Purification Characterization 7. Characterize the Product (MP, FTIR, NMR, MS) Purification->Characterization

Caption: Experimental workflow for the synthesis.

Data Presentation: Expected Results and Characterization

The yields of 4-amino-5-pyrimidinecarbonitriles are generally good to excellent, often exceeding 70%.[3] The physical appearance is typically a white or pale yellow crystalline solid.

Compound ExampleAldehydeAmidineSolventConditionsYield (%)Melting Point (°C)Reference
4a BenzaldehydeBenzamidineWaterReflux, 6h78232-234[3]
4c 4-MethylbenzaldehydeBenzamidineWaterReflux, 7h85210[3]
4h 4-ChlorobenzaldehydeBenzamidineWaterReflux, 6h92222[3]
4j 4-BromobenzaldehydeBenzamidineWaterReflux, 8h90235-238[3]

Characteristic Spectroscopic Data for 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile (4a): [3]

  • FTIR (KBr, cm⁻¹): 3478, 3329 (NH₂ stretching), 2212 (C≡N stretching), 1641 (C=N stretching).

  • ¹H NMR (300 MHz, DMSO-d₆, δ ppm): 7.50-8.40 (m, Ar-H and NH₂).

  • ¹³C NMR (75 MHz, DMSO-d₆, δ ppm): 84.8 (C5), 117.1 (CN), aromatic carbons in the range of 128-137, and pyrimidine carbons at ~164-168.

  • Mass Spectrum (m/z): 272 (M⁺).

Troubleshooting and Field-Proven Insights

While the three-component synthesis of 4-amino-5-pyrimidinecarbonitriles is generally robust, certain challenges may arise. Here are some common issues and their solutions:

  • Low Yield:

    • Cause: Incomplete reaction, side reactions, or loss of product during workup.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If the reaction is sluggish, consider using microwave irradiation or a different catalyst/solvent system. For instance, in some cases, using a catalytic amount of a heterogeneous base like magnesium oxide (MgO) can lead to high conversions and shorter reaction times.[6] Careful purification is also crucial to minimize product loss.

  • Formation of Impurities:

    • Cause: The Knoevenagel condensation product can sometimes dimerize or undergo other side reactions.

    • Solution: Control the reaction temperature carefully. Adding the amidine after the initial condensation of the aldehyde and malononitrile may help in some cases. Thorough purification by recrystallization is key to obtaining a pure product.

  • Poor Solubility of Reactants or Products:

    • Cause: The chosen solvent may not be optimal for all substrates.

    • Solution: A co-solvent system (e.g., ethanol-water) can be employed to improve solubility. For particularly challenging substrates, a solvent like DMSO might be necessary, although this can complicate product isolation.[3]

Conclusion: A Versatile Gateway to Novel Therapeutics

The three-component synthesis of 4-amino-5-pyrimidinecarbonitriles offers a highly efficient, atom-economical, and versatile route to a class of compounds with significant potential in drug discovery. The operational simplicity and the ability to generate diverse structures by varying the starting materials make this reaction an invaluable tool for medicinal chemists. By understanding the underlying mechanism and optimizing the reaction conditions, researchers can effectively leverage this methodology to accelerate the development of novel therapeutic agents. The use of greener solvents like water further enhances the appeal of this synthetic strategy, aligning with the principles of sustainable chemistry.

References

  • Sheibani, H., Saljoogi, A. S., & Bazgir, A. (2008). Three-component process for the synthesis of 4-amino-5-pyrimidinecarbonitriles under thermal aqueous conditions or microwave irradiation. Arkivoc, 2008(2), 115-123. [Link]

  • Li, J., et al. (2021). Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols. Organic & Biomolecular Chemistry, 19(3), 543-547. [Link]

  • Sheibani, H., et al. (2009). Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst. Synthetic Communications, 39(7), 1247-1256. [Link]

  • Kumar, A., et al. (2023). Pd(II)-Catalyzed Three-Component Synthesis of Furo[2,3-d]pyrimidines from β-Ketodinitriles, Boronic Acids, and Aldehydes. Organic Letters, 25(50), 8966-8971. [Link]

  • Jacob Thon Bior. (2016). Pinner pyrimidine synthesis. SlideShare. [Link]

  • Al-Mughaid, H., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. [Link]

  • Paul, S., & Ghorai, P. (2020). Synthesis of pyrimidines via three-component dehydrogenative coupling using alcohols as key feedstock. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Sheibani, H., et al. (2008). Three-component process for the synthesis of 4-amino-5- Pyrimidinecarbonitriles under thermal aqueous conditions or microwave irradiation. ResearchGate. [Link]

  • Reddy, C. R., et al. (2016). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]

  • Reddy, C. R., et al. (2016). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2016(4), M913. [Link]

  • Chu, X.-Q., et al. (2017). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. The Journal of Organic Chemistry, 82(1), 1145-1154. [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 121-125. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine 5-carbonitrile derivatives. [Link]

  • Kapupara, P. P., et al. (2013). Design, synthesis and pharmacological screening of 4-amino-5-pyrimidinecarbonitriles as potential anti-inflammatory agents. ResearchGate. [Link]

  • Maleki, A., et al. (2022). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 12(1), 21109. [Link]

  • Głowacka, I. E., et al. (2022). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 27(23), 8201. [Link]

  • Li, F., et al. (2014). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[3][7][8] triazolo[4,3-a]-pyrimidine-6-carbonitriles. Molecules, 19(11), 17350-17360. [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 57. [Link]

  • Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

  • Mohamady, S., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(11), 4386. [Link]

  • Wang, Y., et al. (2022). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77. European Journal of Medicinal Chemistry, 244, 114849. [Link]

Sources

Using 4-Amino-6-methoxypyrimidine-5-carbonitrile in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: A Framework for Screening Novel Pyrimidine-Based Scaffolds: Using 4-Amino-6-methoxypyrimidine-5-carbonitrile as a Candidate for Kinase Inhibitor Discovery

Abstract

Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology.[1] The development of potent and selective kinase inhibitors is a multi-step process that begins with the identification of promising new chemical entities. The pyrimidine ring is a well-established "privileged scaffold" in kinase inhibitor design, as its structure is adept at forming key hydrogen bonds within the ATP-binding hinge region of many kinases.[2][3][4] This document outlines a comprehensive, field-proven framework for screening novel pyrimidine-based compounds, using this compound as a representative candidate molecule. We provide detailed, step-by-step protocols for a robust screening cascade, from initial high-throughput screening (HTS) to hit validation and selectivity profiling, explaining the scientific rationale behind each experimental choice to ensure a self-validating workflow.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Kinases regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins, lipids, or carbohydrates.[5] Their dysregulation is a known driver of numerous diseases, making them one of the most important target classes for therapeutic intervention.[6] A significant portion of successful kinase inhibitors are ATP-competitive, designed to occupy the enzyme's active site and prevent the binding of ATP.

The pyrimidine core is a recurring motif in numerous FDA-approved kinase inhibitors.[2][4] This is due to its structural resemblance to the adenine portion of ATP, which allows it to act as an effective "hinge-binder".[7] The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the backbone amide groups of the kinase hinge region, a conserved structural element that connects the N- and C-lobes of the kinase domain. This interaction serves as a critical anchor for the inhibitor, providing a stable foundation for achieving high potency.

This application note uses This compound , a small molecule containing the core aminopyrimidine functional group, as a starting point to illustrate a practical and rigorous screening workflow.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₆H₆N₄O[8] (Note: Formula derived from name)
Molecular Weight 150.14 g/mol [8]
Appearance White to off-white crystalline powder[8][9]
CAS Number 900480-19-5[8]
Core Scaffold Aminopyrimidine[2]

The Kinase Inhibitor Screening Cascade: A Validated Workflow

Identifying a novel kinase inhibitor is a systematic process of elimination and validation, often referred to as a screening funnel or cascade. The goal is to efficiently screen a large number of compounds to find genuine "hits," confirm their activity, and characterize their specificity before committing to resource-intensive lead optimization.[10]

G cluster_0 A Primary HTS (e.g., Kinase-Glo® @ 10 µM) B Hit Confirmation & Dose-Response (IC50 Determination) A->B Identify 'Hits' C Orthogonal Assay Validation (e.g., TR-FRET) B->C Confirm Potency D Selectivity Profiling (Kinase Panel Screen) C->D Rule out Artifacts E Lead Optimization D->E Determine Specificity caption Figure 1. Kinase Inhibitor Screening Workflow.

Figure 1. Kinase Inhibitor Screening Workflow.

Protocol 1: Primary High-Throughput Screening (HTS)

Objective: To rapidly identify initial "hits" that inhibit the target kinase from a compound library. We will use the Promega Kinase-Glo® Luminescent Assay, which measures the amount of ATP remaining after a kinase reaction.[11][12] A low kinase activity (due to inhibition) results in less ATP consumption and therefore a higher luminescent signal.[13]

Causality: This assay is chosen for HTS due to its simplicity, high sensitivity, and broad applicability to nearly any kinase/substrate pair.[12][14] The "glow-type" luminescence provides a stable signal, eliminating the need for precise timing and dedicated injectors, which is ideal for automated, large-scale screening.[15]

G cluster_0 A Kinase + Substrate + ATP B Phosphorylation Occurs (ATP is consumed) A->B C Add Kinase-Glo® Reagent (Luciferase + Luciferin) B->C D Light Production (Proportional to remaining ATP) C->D LowLight Low Light Signal D->LowLight Less ATP remains HighLight High Light Signal D->HighLight More ATP remains Inhibitor Inhibitor Present Inhibitor->B Low Activity NoInhibitor No Inhibitor NoInhibitor->B High Activity caption Figure 2. Principle of the Kinase-Glo® Assay.

Figure 2. Principle of the Kinase-Glo® Assay.

Materials:

  • Target Kinase & Substrate (e.g., Abl kinase and ABLtide substrate)

  • This compound (Test Compound)

  • Staurosporine (Positive Control Inhibitor)

  • DMSO (Vehicle Control)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP Solution

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Step-by-Step Protocol:

  • Compound Plating:

    • Prepare a 1 mM stock solution of this compound in 100% DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer 50 nL of the compound stock into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.

    • Plate 50 nL of DMSO for "No Inhibition" (100% activity) controls.

    • Plate 50 nL of a 1 mM Staurosporine stock for "Max Inhibition" (0% activity) controls.

  • Kinase Reaction - Part 1 (Enzyme Addition):

    • Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The optimal concentration of each must be predetermined, but a starting point is 2X the final desired concentration (e.g., 10 ng/µL kinase, 200 µM substrate).

    • Add 2.5 µL of the 2X Kinase/Substrate solution to each well.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to collect reagents at the bottom.

    • Incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.[16]

  • Kinase Reaction - Part 2 (Initiation with ATP):

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors can be detected effectively.[17] For this example, we use 20 µM ATP for a final concentration of 10 µM.

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.

    • Mix the plate on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1 hour. The incubation time should be optimized to achieve ~10-30% ATP consumption in the DMSO control wells.

  • Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 5 µL of Kinase-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to ensure lysis and signal generation.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

    • Read the plate on a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (RLU_MaxInhibition - RLU_Compound) / (RLU_MaxInhibition - RLU_MinInhibition) where RLU is the Relative Light Unit.

    • A common threshold for a "hit" in a primary screen is >50% inhibition or a Z-score > 3.

Protocol 2: Dose-Response and IC₅₀ Determination

Objective: To confirm the activity of primary hits and determine their potency by calculating the half-maximal inhibitory concentration (IC₅₀).

Causality: A single-point screen can produce false positives. A dose-response curve validates that the inhibitory effect is real, concentration-dependent, and provides a quantitative measure of potency (IC₅₀), which is essential for comparing compounds and making decisions about further development.[10]

Protocol: This protocol is identical to the Primary HTS protocol, with one key change in Step 1 (Compound Plating) .

  • Modified Compound Plating:

    • Create a serial dilution series of the hit compound (e.g., this compound) in 100% DMSO. A 10-point, 3-fold dilution series starting from 10 mM is typical.

    • Plate 50 nL of each concentration into the assay plate. This will generate a final concentration curve ranging from, for example, 100 µM down to 5 nM.

    • Proceed with steps 2-5 of the Primary HTS protocol.

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Protocol 3: Orthogonal Assay Validation

Objective: To confirm hit activity using a different assay technology to rule out compound interference or other technology-specific artifacts.

Causality: Luminescence-based assays can be susceptible to interference from compounds that absorb light or inhibit luciferase. An orthogonal assay with a different detection principle, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), provides a crucial cross-validation.[16] TR-FRET assays, like LanthaScreen™, directly measure substrate phosphorylation via an antibody-based detection system, making them less prone to the same artifacts.[18][19]

Materials:

  • LanthaScreen™ Tb-anti-pSubstrate Antibody

  • Fluorescein-labeled kinase substrate

  • TR-FRET Dilution Buffer

  • EDTA solution (to stop the reaction)

  • Plate reader capable of TR-FRET measurements

Step-by-Step Protocol:

  • Compound Plating & Kinase Reaction:

    • Perform the compound plating (dose-response) and kinase reaction (Steps 1-3 from Protocol 1) in a 5 µL volume. The buffer and substrate will be specific to the TR-FRET assay kit.

  • Stopping and Detection:

    • Prepare a 2X Stop/Detection solution containing 4 nM Tb-antibody and 20 mM EDTA in TR-FRET Dilution Buffer.

    • Add 5 µL of this solution to each well. The EDTA chelates the Mg²⁺ in the reaction buffer, immediately stopping the kinase activity.[18]

    • Incubate for 1 hour at room temperature to allow for antibody-substrate binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (Acceptor/Donor).

    • Plot the ratio against the log of the inhibitor concentration and fit to a sigmoidal curve to determine the IC₅₀.

    • The IC₅₀ value from this orthogonal assay should be comparable to the value obtained from the primary Kinase-Glo® assay to confirm the hit.

Protocol 4: Kinase Selectivity Profiling

Objective: To determine the specificity of a confirmed hit by testing its activity against a broad panel of other protein kinases.

Causality: An inhibitor's value is often defined by its selectivity. A highly selective inhibitor minimizes the risk of off-target effects and associated toxicity. Kinome-wide profiling provides a clear picture of a compound's interaction map, which is critical for predicting its biological effects and guiding medicinal chemistry efforts.[17][20][21] Many kinases share a high degree of structural similarity in the ATP-binding pocket, making cross-reactivity a common challenge.[2][3]

Protocol:

  • Select a Kinase Panel: Choose a panel of kinases representing diverse families of the human kinome. Commercial services (e.g., Reaction Biology, Eurofins) offer panels of hundreds of kinases.[22]

  • Assay Execution: The confirmed hit compound (e.g., this compound) is screened against this panel, typically at a fixed concentration (e.g., 1 µM or 10 µM) using a standardized assay platform (often a radiometric or mobility shift assay).[17]

  • Follow-Up: For any kinases that show significant inhibition (>50-75% at the screening concentration), full IC₅₀ dose-response curves are generated to determine the potency of the off-target interactions.

Data Presentation: Results are often visualized as a dendrogram (kinome map) or summarized in a table.

Hypothetical Selectivity Data for a Hit Compound:

Kinase Target% Inhibition @ 1 µMIC₅₀ (nM)Kinase Family
Target Kinase (e.g., ABL1) 95%85Tyrosine Kinase
SRC88%250Tyrosine Kinase
LCK75%950Tyrosine Kinase
EGFR15%>10,000Tyrosine Kinase
CDK25%>10,000CMGC
PKA2%>10,000AGC

This hypothetical data suggests the compound is potent against its primary target and shows some cross-reactivity with closely related SRC-family kinases, but is highly selective against more distant kinases like EGFR and PKA.

G cluster_0 Input Confirmed Hit Compound Target Target Kinase (e.g., MAPK1) Input->Target High Potency (Low nM IC50) OffTarget1 Related Kinase (e.g., MAPK3) Input->OffTarget1 Moderate Potency (High nM IC50) OffTarget2 Distant Kinase (e.g., CDK2) Input->OffTarget2 No Activity (>10 µM IC50) OffTarget3 Distant Kinase (e.g., PIM1) Input->OffTarget3 No Activity (>10 µM IC50) caption Figure 3. Visualizing Kinase Selectivity.

Figure 3. Visualizing Kinase Selectivity.

Conclusion

The journey from a promising chemical scaffold to a validated kinase inhibitor lead requires a systematic and rigorous screening process. By employing a cascade of assays—from high-throughput primary screens to orthogonal validation and comprehensive selectivity profiling—researchers can confidently identify and characterize novel inhibitors. The aminopyrimidine scaffold, represented here by this compound, continues to be a fertile ground for kinase inhibitor discovery. The protocols and workflows detailed in this document provide a robust, self-validating framework that minimizes artifacts and ensures the generation of high-quality, actionable data for drug discovery programs.

References

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  • PNAS. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states.[Link]

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  • BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design.[Link]

  • bioRxiv. Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.[Link]

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Application Notes and Protocols for 4-Amino-6-methoxypyrimidine-5-carbonitrile in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrimidine Scaffold - A Privileged Structure in Oncology

The pyrimidine ring is a cornerstone of medicinal chemistry, integral to the very fabric of life as a core component of nucleic acids.[1] This inherent biological relevance has made pyrimidine analogs a highly successful class of therapeutic agents, particularly in oncology.[1] By mimicking endogenous nucleobases, these compounds can competitively inhibit key enzymatic processes essential for cell proliferation and survival.[1] The 4-amino-5-carbonitrile pyrimidine scaffold, in particular, has emerged as a versatile template for the development of targeted anticancer agents. The strategic placement of the amino and cyano groups provides crucial hydrogen bonding interactions within enzyme active sites, while the C6 position allows for substitutions that can fine-tune potency, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of 4-Amino-6-methoxypyrimidine-5-carbonitrile as a focal point for this promising class of compounds, outlining its synthetic rationale, potential mechanisms of action, and robust protocols for its evaluation as an anticancer drug candidate.

Rationale and Synthetic Strategy

The synthesis of 4-aminopyrimidine-5-carbonitriles can be efficiently achieved through multicomponent reactions, which offer advantages in terms of speed, diversity, and efficiency.[2] A common and effective approach is a three-component reaction involving an appropriate aldehyde, malononitrile, and an N-unsubstituted amidine.[2]

Proposed Synthetic Workflow

A plausible synthetic route to this compound and its derivatives often starts from a more readily available substituted pyrimidine, such as a 6-chloropyrimidine. The chloro group serves as a good leaving group for nucleophilic aromatic substitution.

  • Diagram: Synthetic Workflow for 4-Amino-6-substituted-pyrimidine-5-carbonitriles.

    G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Alternative Step 1: Three-Component Reaction Start 4-Amino-6-chloro- pyrimidine-5-carbonitrile Product1 4-Amino-6-methoxy- pyrimidine-5-carbonitrile or 4-Amino-6-piperidinyl- pyrimidine-5-carbonitrile Start->Product1 Ethanol, Reflux Reagent1 Sodium Methoxide (for Methoxy) or Piperidine (for Piperidinyl) Reagent1->Product1 Aldehyde Aldehyde (e.g., Formaldehyde) Product_alt 4-Amino-2-methyl- pyrimidine-5-carbonitrile Aldehyde->Product_alt Malononitrile Malononitrile Malononitrile->Product_alt Amidine Amidine (e.g., Acetamidine) Amidine->Product_alt Solvent, Heat

    Caption: Generalized synthetic pathways to 4-aminopyrimidine-5-carbonitrile derivatives.

Protocol: Synthesis of 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile

This protocol, adapted from a known synthesis of a C6-substituted analog, illustrates the general procedure for modifying the 6-position of the pyrimidine ring.[3]

  • Reaction Setup: In a round-bottom flask, suspend 1.0 g (0.0065 mol) of 4-amino-6-chloro-pyrimidine-5-carbonitrile in 20 ml of ethanol.

  • Addition of Nucleophile: Add piperidine (2.75 g, 0.0325 mol) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: After completion, cool the reaction mixture to room temperature and stir for 2 hours.

  • Isolation: Collect the resulting solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent, such as acetone, to yield the pure compound.[3]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer activity of pyrimidine derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[4] The pyrimidine scaffold can act as an ATP-competitive inhibitor by binding to the ATP-binding pocket of kinases.[4]

Kinase Inhibition

Derivatives of the pyrimidine-5-carbonitrile scaffold have been shown to inhibit several key kinases involved in cancer progression:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[5] Inhibition of EGFR is a validated anticancer strategy.[5]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6]

  • PI3K/AKT Pathway: A central signaling pathway that regulates cell growth, proliferation, survival, and metabolism.[7]

  • Janus Kinases (JAKs): Involved in cytokine signaling that can drive inflammation and cell growth in certain cancers.[8]

  • Diagram: Kinase Inhibition by Pyrimidine Derivatives.

    G Pyrimidine 4-Amino-6-methoxy- pyrimidine-5-carbonitrile Derivative Block X Pyrimidine->Block ATP ATP Kinase Kinase Active Site (e.g., EGFR, VEGFR-2) ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream Block->Kinase

    Caption: Competitive inhibition of kinase activity by pyrimidine derivatives.

In Vitro Evaluation Protocols

A systematic in vitro evaluation is critical to determine the anticancer potential of this compound and its derivatives. This involves assessing cytotoxicity against a panel of cancer cell lines and quantifying inhibition of specific molecular targets.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for measuring the inhibition of a specific kinase.

  • Reaction Setup: In a 96-well plate, add the purified kinase, a specific substrate (peptide or protein), and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as:

    • ELISA-based methods: Using a phosphorylation-specific antibody.[6]

    • Luminescence-based methods: Measuring the amount of ATP remaining after the reaction.

    • Fluorescence-based methods: Using a fluorescently labeled substrate or antibody.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the potency and selectivity of different compounds.

Table 1: In Vitro Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives
CompoundCell LineIC50 (µM)Reference
Derivative AHeLa (Cervical)10 - 50[10]
Derivative BMCF-7 (Breast)10 - 50[10]
Compound 10b HepG2 (Liver)3.56[11]
Compound 10b A549 (Lung)5.85[11]
Compound 10b MCF-7 (Breast)7.68[11]
Compound 11e HCT-116 (Colon)1.14[6]
Compound 11e MCF-7 (Breast)1.54[6]

Note: The data presented is for derivatives of the pyrimidine-5-carbonitrile scaffold and should be used as a reference for the expected potency of this class of compounds.

Table 2: Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives
CompoundKinase TargetIC50 (nM)Reference
Compound 10b EGFR8.29[11]
Compound 11e VEGFR-2610[6]
Compound 12b VEGFR-2530[6]
Compound 7f PI3Kδ6990[7]
Compound 7f PI3Kγ4010[7]
Compound 7f AKT-13360[7]

Note: The data presented is for derivatives of the pyrimidine-5-carbonitrile scaffold and illustrates the potential of this chemical class to target various oncogenic kinases.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Its structural similarity to the adenine core of ATP makes it an ideal candidate for targeting the vast family of protein kinases. The synthetic accessibility and potential for diverse chemical modifications allow for the systematic optimization of potency, selectivity, and drug-like properties. The protocols outlined in this guide provide a robust framework for the comprehensive in vitro evaluation of this and related compounds. Future work should focus on expanding the structure-activity relationship studies, elucidating the precise binding modes with target kinases through co-crystallization and molecular modeling, and advancing the most promising candidates to in vivo efficacy and safety studies.

References

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  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-7.
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Application Notes and Protocols for the Development of Novel Pyrimidine-Based VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Tumor Angiogenesis through VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] In the context of oncology, this process is essential for tumor growth, invasion, and metastasis, as it supplies the tumor with necessary oxygen and nutrients.[2][3] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes the proliferation and migration of endothelial cells.[4][5][6] Consequently, inhibiting the VEGFR-2 signaling pathway has emerged as a validated and attractive therapeutic strategy in cancer treatment.[1][2]

Pyrimidine-based scaffolds have garnered significant attention in the design of VEGFR-2 inhibitors due to their structural similarities to the adenine core of ATP, enabling them to effectively compete for the ATP-binding site within the kinase domain.[7][8][9] This competitive inhibition blocks the autophosphorylation of the receptor, thereby abrogating downstream signaling. This guide provides a comprehensive overview of the key experimental workflows and protocols involved in the discovery and preclinical evaluation of novel pyrimidine-based VEGFR-2 inhibitors.

I. The VEGFR-2 Signaling Pathway and Inhibition Strategy

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways such as the MAPK pathway, which ultimately leads to endothelial cell proliferation, migration, and survival.[5] Pyrimidine-based inhibitors are designed to occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing this initial phosphorylation step and effectively halting the entire signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_dimer Dimerized VEGFR-2 VEGFR2_inactive->VEGFR2_dimer Dimerization P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2_dimer->P_VEGFR2 MAPK_Pathway MAPK Pathway P_VEGFR2->MAPK_Pathway Activation Proliferation Cell Proliferation, Migration, Survival MAPK_Pathway->Proliferation Inhibitor Pyrimidine-Based Inhibitor Inhibitor->VEGFR2_dimer Competitive Binding ATP ATP ATP->P_VEGFR2

Caption: VEGFR-2 signaling pathway and mechanism of pyrimidine-based inhibition.

II. Overall Workflow for Inhibitor Development

The development of a novel pyrimidine-based VEGFR-2 inhibitor follows a structured, multi-stage process. This workflow begins with the rational design and synthesis of candidate compounds, followed by a hierarchical series of assays to evaluate their efficacy and safety. Promising candidates from in vitro studies are then advanced to in vivo models for further validation.

Development_Workflow Design 1. Design & Synthesis (Pyrimidine Scaffold) InVitro_Kinase 2. In Vitro Kinase Assay (VEGFR-2 Inhibition) Design->InVitro_Kinase Cell_Assays 3. Cell-Based Assays (Proliferation, Apoptosis) InVitro_Kinase->Cell_Assays SAR Structure-Activity Relationship (SAR) Cell_Assays->SAR Optimization InVivo 4. In Vivo Xenograft Model (Tumor Growth Inhibition) Cell_Assays->InVivo SAR->Design Lead Lead Candidate InVivo->Lead

Caption: High-level workflow for the development of VEGFR-2 inhibitors.

III. Synthesis of Pyrimidine-Based Inhibitors

The synthesis of pyrimidine-based VEGFR-2 inhibitors often involves multi-step reactions to construct the core heterocyclic scaffold and append various substituents that influence potency and selectivity.[1][10] For instance, pyrazolo[3,4-d]pyrimidine derivatives have shown significant promise as VEGFR-2 inhibitors.[8][10]

Protocol: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine Derivative

This protocol is a generalized example based on published synthetic routes.[8][10]

  • Step 1: Synthesis of the Pyrazole Intermediate.

    • Rationale: Formation of the initial pyrazole ring is a foundational step.

    • React an appropriate β-ketoester with hydrazine hydrate in a suitable solvent like ethanol under reflux.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Step 2: Construction of the Pyrazolo[3,4-d]pyrimidine Core.

    • Rationale: Cyclization to form the fused pyrimidine ring is crucial for creating the ATP-competitive scaffold.

    • Treat the pyrazole intermediate with formamide or a similar reagent at high temperature.

    • The reaction progress can be monitored by TLC or LC-MS.

    • Purify the product by recrystallization or column chromatography.

  • Step 3: Functionalization of the Core.

    • Rationale: Introduction of various side chains allows for the exploration of structure-activity relationships (SAR) to optimize inhibitor binding and properties.[7][9][11]

    • Perform substitution reactions, such as nucleophilic aromatic substitution, at specific positions on the pyrazolo[3,4-d]pyrimidine core with desired amines or phenols.

    • These reactions are typically carried out in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

    • Purify the final compound using column chromatography.

  • Step 4: Characterization.

    • Rationale: Confirmation of the chemical structure and purity of the synthesized compound is essential.

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

IV. In Vitro VEGFR-2 Kinase Assay

The initial screening of synthesized compounds is performed using an in vitro kinase assay to determine their direct inhibitory effect on VEGFR-2.[12][13] Commercially available kits provide a standardized and reliable method for this evaluation.[6][14][15][16]

Protocol: VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits (e.g., BPS Bioscience, Promega).[6][14][15]

  • Principle: The assay measures the amount of ATP remaining after the kinase reaction. A potent inhibitor will result in less ATP consumption by the VEGFR-2 enzyme, leading to a higher luminescence signal.

  • Materials:

    • Recombinant human VEGFR-2 kinase[14][15]

    • Poly (Glu, Tyr) 4:1 substrate[14][15]

    • ATP[14][15]

    • Kinase assay buffer[14][15]

    • Test compounds dissolved in DMSO

    • Kinase-Glo™ MAX reagent[14]

    • White 96-well plates[14][15]

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.[6][14]

    • Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the poly (Glu, Tyr) substrate.[14]

    • Assay Plate Setup:

      • Add the master mix to all wells of a white 96-well plate.

      • Add 5 µL of the diluted test inhibitor to the designated wells.

      • Add 5 µL of diluent solution (buffer with DMSO) to the "Positive Control" (enzyme, no inhibitor) and "Blank" (no enzyme, no inhibitor) wells.[14]

    • Enzyme Addition:

      • Add kinase assay buffer to the "Blank" wells.

      • Thaw and dilute the VEGFR-2 enzyme to the desired concentration in kinase assay buffer.

      • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Positive Control" and "Test Inhibitor" wells.[14]

    • Incubation: Incubate the plate at 30°C for 45 minutes.[14][15]

    • Detection:

      • Allow the Kinase-Glo™ MAX reagent to equilibrate to room temperature.

      • Add an equal volume of the Kinase-Glo™ MAX reagent to each well.

      • Incubate at room temperature for 15 minutes, protected from light.[14]

    • Data Acquisition: Measure the luminescence using a microplate reader.

    • Data Analysis:

      • Subtract the "Blank" reading from all other readings.

      • Calculate the percent inhibition for each compound concentration relative to the "Positive Control."

      • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Compound VEGFR-2 IC₅₀ (nM) Reference Compound IC₅₀ (nM)
Compound X33.4Sorafenib: 4.92
Compound Y21.0Pazopanib: 10.0
Compound Z47.0Cabozantinib: 0.045
Data is illustrative and based on values reported in the literature for various pyrimidine-based inhibitors.[4][12][17]

V. Cell-Based Assays

Compounds that demonstrate potent inhibition in the kinase assay are then evaluated in cell-based assays to assess their effects in a more biologically relevant context.

A. Cell Proliferation Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity suggests cytotoxic or anti-proliferative effects of the compound.

  • Protocol:

    • Seed human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., HepG2, A549) in a 96-well plate and allow them to adhere overnight.[1][10]

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Cell Line Compound II-1 IC₅₀ (µM) Sorafenib IC₅₀ (µM)
HepG25.90 ± 0.059.05 ± 0.54
Data from a study on Pyrazolo[3,4-d]pyrimidine derivatives.[10]
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) enters cells with compromised membranes (late apoptotic/necrotic).

  • Protocol:

    • Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry. An increase in the Annexin V-positive cell population indicates that the compound induces apoptosis.[4][18]

VI. In Vivo Efficacy Studies: Xenograft Models

Promising candidates from in vitro and cellular assays are advanced to in vivo animal models to evaluate their anti-tumor efficacy and tolerability.[19][20] Human tumor xenograft models in immunocompromised mice are commonly used for this purpose.[21][22]

Protocol: Human Tumor Xenograft Model

  • Rationale: This model assesses the ability of a compound to inhibit the growth of a human tumor in a living organism, providing crucial data on efficacy, pharmacokinetics, and potential toxicity.

  • Procedure:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HT-29, A431) into the flank of immunodeficient mice (e.g., nude mice).[19]

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize the mice into control and treatment groups.

    • Drug Administration: Administer the test compound (e.g., orally or via intraperitoneal injection) daily at various doses. The control group receives the vehicle.[12][19]

    • Monitoring:

      • Measure tumor volume with calipers every 2-3 days.

      • Monitor the body weight of the mice as an indicator of toxicity.

    • Endpoint: At the end of the study (e.g., 21-28 days or when tumors in the control group reach a specified size), euthanize the mice.

    • Analysis:

      • Excise the tumors and weigh them.

      • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

      • Tumors can be further analyzed for biomarkers, such as levels of phosphorylated VEGFR-2, to confirm the mechanism of action in vivo.[10][19]

VII. Structure-Activity Relationship (SAR) and Optimization

The data from the in vitro and cellular assays are used to establish a structure-activity relationship (SAR), which guides the chemical synthesis of more potent and selective analogs.[7][11][23] This iterative process is key to optimizing the lead compound.

SAR_Logic cluster_results Assay Results Start Initial Hit (Pyrimidine Core) IC50 = 500 nM Modify_R1 Modify R1 Group (e.g., add H-bond donor) Start->Modify_R1 Modify_R2 Modify R2 Group (e.g., improve solubility) Start->Modify_R2 Result1 Potency Increased IC50 = 50 nM Modify_R1->Result1 Result2 Potency Decreased IC50 = 1 µM Modify_R1->Result2 Result3 Solubility Improved Potency Maintained Modify_R2->Result3 Result4 Solubility Unchanged Potency Decreased Modify_R2->Result4 Next_Step Proceed with Optimized Scaffold Result1->Next_Step Result3->Next_Step

Caption: Decision logic in a structure-activity relationship (SAR) study.

Conclusion

The development of novel pyrimidine-based VEGFR-2 inhibitors is a systematic process that integrates rational drug design, chemical synthesis, and a cascade of in vitro and in vivo evaluations. By understanding the underlying principles and employing the robust protocols outlined in these application notes, researchers can effectively identify and optimize lead candidates with the potential to become next-generation anti-angiogenic therapies for cancer treatment.

References

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  • Geng, P., et al. (2018). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. PubMed.
  • Goodarzi, M., et al. (2020). QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network.
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  • (2007). Inhibition of angiogenesis and xenograft tumor growth by AMG 273 a novel multi-kinase inhibitor. Cancer Research.
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  • G. Xu, et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • van der Zee, M., et al. (2004). Angiogenesis gene expression profiling in xenograft models to study cellular interactions. PubMed.
  • (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing.
  • Airoldi, I., et al. (2004). Angiogenesis in a human neuroblastoma xenograft model: mechanisms and inhibition by tumour-derived interferon-γ.
  • (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Elabscience.
  • (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Nordic Biosite.
  • C. Santos, et al. (2024). In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. MDPI.
  • (n.d.). Xenograft Models For Drug Discovery. Reaction Biology.
  • (n.d.). In vitro VEGFR-2 inhibitory assay.
  • A. M. Soliman, et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][4][10]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PubMed Central.

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The Strategic Role of 4-Amino-6-methoxypyrimidine-5-carbonitrile in the Synthesis of Novel PARP-1 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a critical target in oncology, leading to the development of several potent inhibitors that have transformed the treatment landscape for certain cancers. The intricate molecular architecture of these inhibitors often relies on heterocyclic scaffolds that mimic the nicotinamide portion of the NAD+ substrate. This guide focuses on the strategic application of 4-amino-6-methoxypyrimidine-5-carbonitrile , a versatile and highly functionalized building block, in the synthesis of novel PARP-1 inhibitors. We will explore the chemical rationale behind its use, provide detailed protocols for the synthesis of a key pyrimido[4,5-d]pyrimidine intermediate, and present established synthetic routes for the approved PARP-1 inhibitors, Olaparib and Niraparib, for contextual understanding and methodological comparison.

Introduction: The Central Role of PARP-1 in DNA Repair and Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme pivotal to the base excision repair (BER) pathway, a primary mechanism for repairing DNA single-strand breaks (SSBs).[1] Upon detecting a SSB, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2][3] This PARylation process serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the restoration of DNA integrity.[4]

In cancers with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-1 creates a synthetic lethal scenario.[5] When PARP-1 is inhibited, SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[6] In HR-deficient cancer cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[6] This targeted approach has led to the successful clinical application of PARP-1 inhibitors like Olaparib and Niraparib for the treatment of ovarian, breast, prostate, and pancreatic cancers.[5]

The chemical structures of most PARP-1 inhibitors feature a pharmacophore that occupies the nicotinamide binding pocket of the enzyme's catalytic domain. The pyrimidine ring system, due to its electronic properties and ability to form key hydrogen bonds, is a privileged scaffold in the design of such inhibitors.[7]

This compound: A Versatile Scaffold for PARP-1 Inhibitor Synthesis

This compound is a highly functionalized pyrimidine derivative that offers several advantages for the synthesis of complex heterocyclic systems relevant to PARP-1 inhibition. Its key structural features include:

  • An Amino Group: Serves as a nucleophile for cyclization reactions to form fused ring systems.

  • A Nitrile Group: Can be hydrolyzed to a carboxamide, a common feature in many PARP-1 inhibitors that forms a critical hydrogen bond with Gly863 in the PARP-1 active site.[8] Alternatively, it can participate in cyclization reactions.

  • A Methoxy Group: Can be a site for further functionalization or can influence the electronic properties and solubility of the final compound.

These reactive handles allow for the construction of diverse molecular architectures, including the pyrimido[4,5-d]pyrimidine core, which has been explored for PARP-1 inhibition.[9]

Synthesis of a Pyrimido[4,5-d]pyrimidine Intermediate from this compound

This section provides a detailed, exemplary protocol for the synthesis of a 7-amino-5-methoxypyrimido[4,5-d]pyrimidin-4(3H)-one intermediate, a potential core for novel PARP-1 inhibitors. This protocol is based on established cyclocondensation methodologies for similar pyrimidine derivatives.[2][10]

Experimental Workflow

Synthetic Workflow A 4-Amino-6-methoxy- pyrimidine-5-carbonitrile C Cyclocondensation (Ethylene Glycol, Heat) A->C B Guanidine Carbonate B->C D 7-Amino-5-methoxypyrimido[4,5-d]- pyrimidin-4(3H)-one C->D Formation of fused pyrimidine ring E Purification (Crystallization) D->E F Characterization (NMR, MS, IR) E->F

Caption: Synthetic workflow for the preparation of a pyrimido[4,5-d]pyrimidine intermediate.

Protocol: Synthesis of 7-Amino-5-methoxypyrimido[4,5-d]pyrimidin-4(3H)-one

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound900480-19-5150.141.50 g10.0
Guanidine Carbonate593-85-1180.171.80 g10.0
Ethylene Glycol107-21-162.0720 mL-
Ethanol64-17-546.07As needed-
Deionized Water7732-18-518.02As needed-

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.50 g, 10.0 mmol) and guanidine carbonate (1.80 g, 10.0 mmol).

  • Solvent Addition: Add ethylene glycol (20 mL) to the flask.

  • Reaction: Heat the reaction mixture to 160-170 °C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. A precipitate will form.

  • Isolation: Add 50 mL of deionized water to the flask and stir for 30 minutes. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL). Dry the product under vacuum to yield 7-amino-5-methoxypyrimido[4,5-d]pyrimidin-4(3H)-one as a solid.

Expected Yield: 60-70%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Established Synthetic Routes for Clinically Approved PARP-1 Inhibitors

For a comprehensive understanding of PARP-1 inhibitor synthesis, this section outlines the established manufacturing processes for Olaparib and Niraparib. While these syntheses do not start from this compound, they exemplify the complexity and strategic considerations in large-scale pharmaceutical production.

Synthesis of Olaparib

A practical and scalable synthesis for a key intermediate of Olaparib has been reported, which is then converted to the final product.[3][4]

Key Intermediate Synthesis Workflow

Olaparib Intermediate Synthesis A Phthalhydrazide C Chlorination A->C B POCl3 B->C D Monochloride Product C->D I Negishi Coupling (Zn, LiCl) D->I E Ethyl 2-fluoro-4-methylbenzoate G Bromination E->G F NBS, BPO F->G H Monobromide Aryl Formate G->H H->I J Coupled Product I->J K Hydrolysis J->K L Key Intermediate: 2-fluoro-5-((4-oxo-3,4- dihydrophthalazin-1-yl)methyl)benzoic acid K->L

Caption: A convergent synthesis for a key intermediate of Olaparib.

This key intermediate is then subjected to a condensation reaction with N-Boc-piperazine, followed by deprotection and reaction with cyclopropane carbonyl chloride to yield Olaparib.[4]

Synthesis of Niraparib

The synthesis of Niraparib has been approached through various routes, with a focus on establishing the correct stereochemistry of the piperidine ring.[1] A common strategy involves the synthesis of a key chiral building block, a 3-aryl-substituted piperidine, which is then coupled to the indazole moiety.[1][11]

General Synthetic Strategy for Niraparib

Niraparib Synthesis Strategy A 3-Methyl-2-nitrobenzoic acid B Multi-step synthesis A->B C Indazole Intermediate B->C E Coupling Reaction C->E D Chiral 3-Arylpiperidine Intermediate D->E F Niraparib E->F

Caption: A generalized synthetic approach to Niraparib.

More recent approaches have focused on developing shorter and more efficient routes, including biocatalytic methods to improve the stereoselectivity of the synthesis.[1]

PARP-1 Signaling Pathway and Mechanism of Inhibition

To appreciate the significance of these synthetic efforts, it is crucial to understand the biological context in which these inhibitors operate.

PARP1 Signaling and Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP-1 Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_activation PARP-1 Activation (PARylation) DNA_SSB->PARP1_activation BER Base Excision Repair (BER) PARP1_activation->BER DNA_Repair DNA Repaired BER->DNA_Repair DNA_SSB_inhibited DNA Single-Strand Break (SSB) PARP1_inhibition PARP-1 Inhibition DNA_SSB_inhibited->PARP1_inhibition DSB Double-Strand Break (DSB) (Replication Fork Collapse) PARP1_inhibition->DSB Unrepaired SSBs HR_deficient Homologous Recombination Deficiency (e.g., BRCA mutation) DSB->HR_deficient Cell_Death Cell Death (Apoptosis) HR_deficient->Cell_Death Inability to repair DSBs

Caption: The principle of synthetic lethality with PARP-1 inhibitors in HR-deficient cancer cells.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel PARP-1 inhibitors. Its inherent reactivity allows for the efficient construction of fused heterocyclic systems that are key to the pharmacophore of many PARP-1 inhibitors. While established drugs like Olaparib and Niraparib follow different synthetic pathways, the principles of heterocyclic synthesis and the importance of key intermediates are universal. The protocols and workflows presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore new chemical space in the ongoing quest for more effective and selective PARP-1 inhibitors.

References

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. Available at: [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). ACS Omega. Available at: [Link]

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. (2022). NIH. Available at: [Link]

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. (n.d.). NIH. Available at: [Link]

  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (2025). ResearchGate. Available at: [Link]

  • Production of Niraparib using Imine Reductases. (n.d.). Research Explorer. Available at: [Link]

  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (n.d.). ACS Publications. Available at: [Link]

  • Mechanism and function of PARP and PARP inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Mechanism of Action of PARP Inhibitors. (2025). Annual Reviews. Available at: [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). NIH. Available at: [Link]

  • A kind of synthetic method for preparing Niraparib. (n.d.). Google Patents.
  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. (n.d.). PubMed. Available at: [Link]

  • Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. (2024). PMC. Available at: [Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Pyrimidine Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyrimidine Derivatives and the Critical Role of In Vitro Cytotoxicity Profiling

Pyrimidine scaffolds are fundamental heterocyclic compounds integral to the structure of nucleic acids, vitamins, and coenzymes.[1] This biological prevalence has made pyrimidine derivatives a cornerstone in medicinal chemistry, particularly in the development of novel anticancer agents.[2] These compounds often act as antimetabolites, interfering with the synthesis of DNA and RNA, which is crucial for the proliferation of rapidly dividing cancer cells.[3][4] Prominent examples of pyrimidine analogues in clinical use include Fluorouracil, Cytarabine, and Gemcitabine, which underscores the therapeutic potential of this class of molecules.[1][3]

The initial and most critical phase in the preclinical evaluation of these novel pyrimidine derivatives is the accurate and reproducible assessment of their cytotoxic potential against a panel of clinically relevant cancer cell lines. This process not only quantifies the potency of a compound but also provides insights into its potential mechanism of action and spectrum of activity. This comprehensive guide provides detailed, field-proven protocols for the most common and robust in vitro cytotoxicity assays: the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays. The protocols are designed to be self-validating, ensuring the generation of high-quality, reliable data for informed decision-making in the drug development pipeline.

Strategic Selection of Cancer Cell Lines: A Foundation for Meaningful Data

The choice of cancer cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data. A well-conceived cell line panel should reflect the diversity of the targeted cancer type and may include cell lines with varying genetic backgrounds, expression of specific oncogenes or tumor suppressors, and differential sensitivity to known anticancer agents.[5][6] For instance, when evaluating a novel pyrimidine derivative targeting thymidylate synthase, it would be prudent to include cell lines with known resistance mechanisms to existing thymidylate synthase inhibitors.[4]

The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines derived from nine different cancer types, serves as a paradigm for large-scale screening and provides a wealth of publicly available data for comparative analysis.[7] For more focused studies, researchers can leverage resources like the CELLector tool from Open Targets to select the most clinically relevant cell lines based on genomic and transcriptomic data.[8]

Commonly Utilized Cancer Cell Lines for Cytotoxicity Screening of Pyrimidine Derivatives:

Cell LineTissue of OriginKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive, commonly used for breast cancer studies.[9]
A549 Lung CarcinomaNon-small cell lung cancer (NSCLC) line, often used for studying drug resistance.[10]
HCT116 Colon CarcinomaColorectal cancer line with a wild-type KRAS gene, useful for studying signaling pathways.
HeLa Cervical AdenocarcinomaOne of the oldest and most commonly used human cell lines.
PC-3 Prostate AdenocarcinomaAndrogen-independent prostate cancer cell line.[11]
HepG2 Hepatocellular CarcinomaWell-differentiated liver cancer cell line, often used in toxicity studies.[9]

Core Cytotoxicity Assays: Principles and Methodologies

The choice of cytotoxicity assay depends on the anticipated mechanism of action of the pyrimidine derivative and the specific research question. The following sections detail the principles and provide robust protocols for three widely accepted assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cell_seeding Seed Cells in 96-well Plate incubation1 Incubate (24h) for Cell Adhesion cell_seeding->incubation1 compound_addition Add Pyrimidine Derivatives (Serial Dilutions) incubation1->compound_addition incubation2 Incubate (e.g., 48-72h) compound_addition->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (2-4h) for Formazan Formation mtt_addition->incubation3 solubilization Solubilize Formazan Crystals (e.g., DMSO) incubation3->solubilization readout Measure Absorbance (570 nm) solubilization->readout

Figure 1: Workflow of the MTT Assay for Cytotoxicity Assessment.

Materials and Reagents:

  • Human cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Pyrimidine derivative stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS, filter-sterilized and stored at -20°C, protected from light)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[12]

    • Include wells for "vehicle control" (cells treated with the highest concentration of DMSO used, typically <0.1%) and "no-cell" blank controls (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a serial dilution of the pyrimidine derivative in complete growth medium. A common starting point is a 2X concentration series.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[13][14]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[13]

    • Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein Content

The SRB assay is a colorimetric method that relies on the ability of the aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[15] The amount of bound dye is directly proportional to the total cellular protein content, providing a reliable measure of cell number.[15] A key advantage of the SRB assay is that it is not dependent on the metabolic activity of the cells, which can be influenced by some test compounds.[15]

SRB_Workflow cluster_prep Preparation & Treatment cluster_fix_stain Fixation & Staining cluster_solubilize_read Solubilization & Readout cell_seeding Seed & Treat Cells in 96-well Plate incubation1 Incubate (e.g., 48-72h) cell_seeding->incubation1 fixation Fix Cells with Cold TCA incubation1->fixation staining Stain with SRB Solution fixation->staining washing Wash with Acetic Acid staining->washing drying Air Dry Plate washing->drying solubilization Solubilize Bound Dye with Tris Base drying->solubilization readout Measure Absorbance (510-565 nm) solubilization->readout

Figure 2: Workflow of the Sulforhodamine B (SRB) Assay.

Materials and Reagents:

  • All materials listed for the MTT assay (excluding MTT reagent)

  • Trichloroacetic acid (TCA), 10% (w/v) in deionized water, stored at 4°C

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v) in deionized water

  • Tris base solution, 10 mM, pH 10.5

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After compound treatment, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate for 1 hour at 4°C.

  • Staining:

    • Carefully remove the supernatant and wash the wells 3-4 times with deionized water. Vigorously flick the plates between washes to remove excess water.

    • Air dry the plates completely. This can be done at room temperature overnight or in an incubator at 45-50°C for 30 minutes.

    • Add 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature in the dark.[15]

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[15][16]

    • Air dry the plates until no moisture is visible.

    • Add 200 µL of 10 mM Tris base solution to each well.[16]

    • Shake the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[17]

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 510 nm and 565 nm using a microplate reader.[15][16]

Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[18] The amount of LDH released is directly proportional to the number of lysed cells. This assay is particularly useful for detecting cytotoxicity mediated by mechanisms that lead to loss of membrane integrity.

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed & Treat Cells incubation Incubate (e.g., 24-48h) cell_seeding->incubation supernatant_transfer Transfer Supernatant to New Plate incubation->supernatant_transfer reaction_mix Add LDH Reaction Mixture supernatant_transfer->reaction_mix incubation2 Incubate (30 min, RT, Dark) reaction_mix->incubation2 stop_solution Add Stop Solution incubation2->stop_solution readout Measure Absorbance (490 nm) stop_solution->readout

Sources

Application Notes and Protocols for the Recrystallization and Purification of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pyrimidine Chemistry

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] The efficacy and safety of these compounds are intrinsically linked to their purity. Impurities, even in trace amounts, can lead to altered pharmacological profiles, increased toxicity, and complications in downstream applications and regulatory approval. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, including pyrimidine derivatives.[3][4][5] This application note provides a comprehensive guide to the principles, protocols, and best practices for the successful recrystallization of pyrimidine compounds, tailored for researchers, scientists, and professionals in drug development.

Underlying Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[3][4][6][7][8] The fundamental principle is that most solid organic compounds are more soluble in a hot solvent than in a cold one.[3][4][6][7][8] When a saturated solution of an impure compound in a hot solvent is allowed to cool, the solubility of the compound decreases, leading to the formation of a crystalline lattice.[3][4] Ideally, the impurities remain dissolved in the solvent (mother liquor) due to their lower concentration or different solubility characteristics.[3][4] Slow and controlled cooling is crucial for the formation of pure, well-defined crystals, as it allows for the selective incorporation of the desired molecules into the growing crystal lattice, excluding impurities.[4]

PART 1: Strategic Solvent Selection for Pyrimidine Compounds

The choice of solvent is the most critical factor in a successful recrystallization.[8][9] An ideal solvent for recrystallizing a specific pyrimidine derivative should meet the following criteria:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.[8][9]

  • Low Solvency at Room or Lower Temperatures: The compound should have low solubility in the cold solvent to ensure maximum recovery.[8][9]

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[9]

  • Chemical Inertness: The solvent must not react with the pyrimidine compound.[6][10]

  • Appropriate Boiling Point: The boiling point of the solvent should be below the melting point of the pyrimidine compound to prevent it from "oiling out" (melting before dissolving).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[11]

Common Solvents for Pyrimidine Recrystallization

The polarity of pyrimidine derivatives can vary significantly based on their substituents. Therefore, a range of solvents should be considered. A systematic approach to solvent screening is often necessary.[12]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes and Considerations for Pyrimidine Compounds
Ethanol 7824.5A versatile and commonly used solvent for a wide range of pyrimidine derivatives. Often used in combination with water.[12][13]
Methanol 6532.7Similar to ethanol but with a lower boiling point. Good for moderately polar pyrimidines.
Water 10080.1Suitable for highly polar, water-soluble pyrimidine derivatives. Its high boiling point can be advantageous.[14]
Ethyl Acetate 776.0A good choice for less polar pyrimidine compounds. Often used in a solvent/anti-solvent system with hexane.
Acetone 5620.7A versatile solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[12]
Toluene 1112.4Effective for non-polar pyrimidine derivatives. Its high boiling point requires careful handling.
Hexane/Ethyl Acetate Mixtures VariableVariableA common mixed solvent system where ethyl acetate acts as the "good" solvent and hexane as the "anti-solvent."[12]
Methanol/Water Mixtures VariableVariableA polar mixed solvent system that can be fine-tuned to achieve the desired solubility profile for many pyrimidine compounds.[12]
Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO) 153 / 18936.7 / 46.7Reserved for pyrimidines that are insoluble in common organic solvents. Recrystallization from these high-boiling solvents can be challenging and often requires techniques like anti-solvent addition.[15]

PART 2: Detailed Recrystallization Protocol

This protocol provides a step-by-step guide for the recrystallization of a pyrimidine compound.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Pyrimidine Compound solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolve Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolve Heat solvent hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly Cool filtrate ice_bath Cool in Ice Bath to Maximize Yield cool_slowly->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end Pure Pyrimidine Compound dry->end

Caption: Workflow for the recrystallization and purification of pyrimidine compounds.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude pyrimidine compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling, with stirring.[3]

    • Continue adding small portions of the hot solvent until the pyrimidine compound is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.[3][8]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.[4] Rapid cooling can lead to the formation of small, impure crystals.[4]

    • Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified compound.[3][4]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[5][10]

  • Drying:

    • Dry the purified crystals by leaving them under vacuum on the filter funnel for a period.[10] For complete drying, the crystals can be placed in a vacuum oven.

PART 3: Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Troubleshooting Steps
No Crystals Form Upon Cooling - Too much solvent was used. - The compound is highly soluble even in the cold solvent.- Boil off some of the solvent to concentrate the solution.[16] - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Oiling Out - The boiling point of the solvent is higher than the melting point of the compound. - The compound is precipitating out of solution too quickly.[16]- Reheat the solution and add more solvent to decrease the saturation point.[16] - Consider using a lower-boiling solvent.
Low Yield - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[16] - Premature crystallization during hot filtration.- Concentrate the mother liquor and cool it again to obtain a second crop of crystals.[16] - Ensure the filtration apparatus is pre-heated before hot filtration.
Impure Crystals - The solution was cooled too quickly.[4] - The chosen solvent is not effective at separating the compound from a specific impurity.- Repeat the recrystallization, ensuring slow cooling. - Experiment with a different recrystallization solvent.

PART 4: Characterization of Purified Pyrimidine Compounds

After recrystallization, it is essential to verify the purity and identity of the compound. Common analytical techniques include:

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.

  • Spectroscopic Methods (NMR, IR, MS): These techniques confirm the chemical structure of the purified pyrimidine derivative.[2][17][18]

Safety and Handling Precautions

  • Always work in a well-ventilated fume hood.[13][19]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][19]

  • Handle flammable solvents with care and keep them away from ignition sources.[19][20][21]

  • Consult the Safety Data Sheet (SDS) for each pyrimidine compound and solvent before use.[13]

  • Dispose of chemical waste according to institutional and regulatory guidelines.[22]

Conclusion

Recrystallization is an indispensable technique for obtaining high-purity pyrimidine compounds, which is a prerequisite for their use in research and drug development. A thorough understanding of the principles of solubility, strategic solvent selection, and meticulous execution of the protocol are paramount for success. This application note serves as a comprehensive guide to empower researchers to effectively purify their pyrimidine derivatives, ensuring the integrity and reliability of their scientific endeavors.

References

  • Organic Chemistry at CU Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • Studylib. (2015, May 20). Crystallization Technique: Organic Chemistry Lab Guide. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.).
  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]

  • sathee jee. (n.d.). Chemistry Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5036. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Recrystallization. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • RSC Education. (2021, September). Transition task: Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024, April 30). Journal of Pharmaceutical Research International, 36(5), 45-56. [Link]

  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET.
  • ResearchGate. (2020, September 30). (PDF) SYNTHESIS, CHARACTERIZATION PYRIMIDINE. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • ACS Omega. (2023, July 5). Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Synthesis and characterization of pyrimidine-8-hq heterochelates. (2024, September 15). Journal of Chemical and Pharmaceutical Research, 16(9), 1-7. [Link]

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Application Notes and Protocols for the Use of 4-Amino-6-methoxypyrimidine-5-carbonitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Amino-6-methoxypyrimidine-5-carbonitrile in Herbicide Discovery

In the competitive landscape of agrochemical research and development, the discovery of novel, effective, and selective herbicides is paramount. The triazolopyrimidine sulfonanilide class of herbicides has emerged as a critical tool for weed management, primarily due to their mode of action as inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to plant growth cessation and eventual death.[3][4] A key building block in the synthesis of many of these potent herbicides is This compound .

This technical guide provides an in-depth exploration of the use of this compound in the synthesis of prominent triazolopyrimidine sulfonanilide herbicides. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations in the synthetic process.

Core Synthetic Strategy: From Pyrimidine to Triazolopyrimidine Sulfonanilide

The general synthetic pathway leverages the unique reactivity of the aminonitrile functionality of this compound to construct the fused triazolopyrimidine core. This is followed by the introduction of the sulfonyl bridge and subsequent coupling with a substituted aniline to yield the final herbicide. The overall workflow can be conceptualized as follows:

G A This compound B Triazole Ring Formation A->B Reaction with Isothiocyanate & Cyclizing Agent C [1,2,4]Triazolo[1,5-c]pyrimidine Intermediate B->C D Chlorosulfonylation C->D Oxidative Chlorination E Triazolopyrimidine Sulfonyl Chloride D->E F Sulfonamide Coupling E->F Reaction with Substituted Aniline G Final Herbicide F->G

Caption: General workflow for the synthesis of triazolopyrimidine sulfonanilide herbicides.

This modular approach allows for the generation of a diverse library of herbicide candidates by varying the substituted aniline component in the final step, enabling the fine-tuning of herbicidal activity, crop selectivity, and environmental profile.

Case Study: Synthesis of a Florasulam Analogue

Florasulam is a highly effective broadleaf herbicide, and its synthesis serves as an excellent case study for the application of this compound.[5] The following sections provide a detailed, step-by-step protocol for the synthesis of a florasulam analogue, complete with mechanistic insights.

Part 1: Synthesis of 5-methoxy-[1][2][6]triazolo[1,5-c]pyrimidine-2-amine

This initial step involves the construction of the core triazolopyrimidine ring system. The reaction proceeds through an initial addition of the amino group of the pyrimidine to an isothiocyanate, followed by a cyclization reaction.

Reaction Scheme:

Mechanistic Insight:

The formation of the triazole ring is a multi-step process. First, the exocyclic amino group of the pyrimidine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form a thiourea intermediate. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrimidine attacks the carbon of the nitrile group. Subsequent tautomerization and elimination of a small molecule (e.g., methanol from the isothiocyanatoformate and a hydrogen from the newly formed ring) leads to the aromatic triazolopyrimidine core. The use of a cyclizing agent like hydroxylamine hydrochloride facilitates the final ring closure.[5]

Experimental Protocol:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as ethyl acetate, add methyl isothiocyanatoformate (1.2 eq.).

  • Thiourea Formation: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling the reaction mixture, add hydroxylamine hydrochloride (1.5 eq.) and continue stirring at reflux for another 4-6 hours.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution. Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield 5-methoxy-[1][2][6]triazolo[1,5-c]pyrimidine-2-amine.

Table 1: Typical Reaction Parameters for Triazole Ring Formation

ParameterValue
Starting MaterialThis compound
ReagentsMethyl isothiocyanatoformate, Hydroxylamine hydrochloride
SolventEthyl Acetate or Acetonitrile
TemperatureReflux (approx. 77-82 °C)
Reaction Time22-30 hours
Typical Yield80-90%
Part 2: Synthesis of 5-methoxy-[1][2][6]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride

This step introduces the sulfonyl chloride functionality, which is the reactive handle for the final coupling reaction. This is typically achieved through a diazotization followed by a sulfonyl chloride formation reaction.

Reaction Scheme:

[5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride] + [2,6-difluoroaniline] → [Florasulam Analogue]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-6-methoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-6-methoxypyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to optimize your synthetic outcomes.

I. Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities.[1][2] Achieving a high yield of this target molecule is often hampered by challenges such as side reactions and purification difficulties. This guide provides practical, experience-driven advice to navigate these common hurdles.

A prevalent synthetic route involves a multi-component reaction, a powerful strategy in organic chemistry for building complex molecules in a single step.[3][4][5] These reactions, while efficient, can be sensitive to various parameters, making troubleshooting a key aspect of successful synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, offering step-by-step solutions based on established chemical principles.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound, with a significant amount of starting materials remaining. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a frequent challenge and can be attributed to several factors. Here’s a systematic approach to diagnosing and resolving the issue:

  • Reagent Purity and Stoichiometry:

    • Insight: Impurities in your starting materials can act as inhibitors or participate in side reactions, consuming reactants and lowering the yield of your desired product.[6][7] Incorrect stoichiometry can also lead to an excess of one reactant and incomplete conversion of another.

    • Actionable Advice:

      • Verify Purity: Ensure all reactants, particularly the amidine source and malononitrile, are of high purity. Consider purifying starting materials if their quality is uncertain.

      • Accurate Stoichiometry: Carefully measure and verify the molar ratios of your reactants. A slight excess of one component, often the amidine, may be beneficial in some protocols.

  • Reaction Conditions:

    • Insight: Temperature, reaction time, and solvent choice are critical parameters that directly influence reaction kinetics and equilibrium.[7] Suboptimal conditions can lead to slow or incomplete reactions.

    • Actionable Advice:

      • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).[7] Avoid excessive heat, which can promote decomposition.[8]

      • Time Extension: If the reaction is proceeding slowly, extend the reaction time. Continuous monitoring via TLC is crucial to determine the point of maximum conversion.

      • Solvent Selection: The solubility of reactants can be a limiting factor. While alcohols like ethanol are common, exploring other solvents or even solvent-free conditions might improve yields.[3][9]

  • Catalyst Activity:

    • Insight: The catalyst, whether acidic or basic, is fundamental to the cyclization step. Its activity can diminish over time or be neutralized by impurities.

    • Actionable Advice:

      • Fresh Catalyst: Use a fresh batch of catalyst. If using a reusable catalyst, ensure it has been properly regenerated.

      • Appropriate Concentration: For acid or base catalysts, confirm that the concentration is optimal for the reaction scale.

Issue 2: Formation of a Prominent, Insoluble Byproduct

Question: I am observing the formation of a significant amount of an insoluble, high-melting-point byproduct that complicates purification. What could this be, and how can I prevent it?

Answer: The formation of polymeric or self-condensation products is a known side reaction in pyrimidine synthesis, especially under harsh conditions.

  • Potential Side Reactions:

    • Insight: Malononitrile, a key starting material, can undergo self-condensation or polymerization, particularly in the presence of a strong base or at elevated temperatures. Similarly, amidines can also form undesired oligomers.

    • Actionable Advice:

      • Controlled Addition: Add the base or catalyst slowly and at a controlled temperature to minimize localized high concentrations that can trigger polymerization.

      • Order of Addition: Experiment with the order of reagent addition. Adding the most reactive species last can sometimes mitigate side reactions.[6][7]

      • Temperature Management: Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate without promoting unwanted side reactions.

Issue 3: Difficulty in Product Purification and Isolation

Question: My crude product is an oily residue or a discolored solid that is difficult to purify by recrystallization. What are the likely impurities and what purification strategies can I employ?

Answer: Purification challenges often arise from the presence of closely related byproducts or unreacted starting materials.

  • Common Impurities:

    • Insight: Besides polymeric materials, incompletely cyclized intermediates, or products of side reactions like the Hantzsch dihydropyridine synthesis (if applicable to your specific pathway), can co-precipitate with your desired product.[6][7]

    • Actionable Advice:

      • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative. A systematic approach to solvent system selection (e.g., starting with a non-polar solvent and gradually increasing polarity) is recommended.

      • Solvent Washes: Before attempting recrystallization, washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be very effective.

      • Activated Charcoal: To remove colored impurities, treatment with activated charcoal during the recrystallization process can be beneficial.[8]

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

A common and efficient method is a three-component reaction involving an appropriate aldehyde, malononitrile, and a guanidine or amidine derivative, followed by methoxylation.[4][5] Variations of the Biginelli or similar multi-component reactions are often employed.[10]

Q2: How critical are anhydrous conditions for this synthesis?

The necessity for strictly anhydrous conditions depends on the specific reagents and intermediates.[7] While some steps may be tolerant to moisture, reactions involving highly reactive intermediates or water-sensitive catalysts will benefit from the use of dry solvents and glassware to prevent hydrolysis and side reactions.[8]

Q3: Can microwave irradiation be used to improve the reaction?

Yes, microwave-assisted synthesis has been shown to be an effective method for preparing pyrimidine derivatives, often leading to significantly shorter reaction times and improved yields.[3][11] This is due to efficient and uniform heating of the reaction mixture.

Q4: What analytical techniques are best for monitoring the reaction progress?

Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction in real-time.[7][9] For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity.[3][9]

Q5: Are there any specific safety precautions to consider?

Yes, several reagents used in pyrimidine synthesis can be hazardous. For instance, phosphorus oxychloride, which may be used in related syntheses, is highly corrosive and reacts violently with water.[8] Always consult the Safety Data Sheet (SDS) for all chemicals, and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

IV. Visualizing the Synthetic Workflow

To aid in understanding the experimental process, the following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis reagents Reagent Purity Check & Stoichiometry Calculation glassware Dry Glassware & Anhydrous Solvents addition Controlled Reagent Addition glassware->addition reflux Heating / Reflux addition->reflux monitoring TLC Monitoring monitoring->reflux Extend time if needed quench Reaction Quenching monitoring->quench Reaction Complete reflux->monitoring extraction Solvent Extraction quench->extraction crude Crude Product Isolation extraction->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography recrystallization->chromatography If impurities persist characterization Spectroscopic Characterization (NMR, IR, MS) recrystallization->characterization chromatography->characterization purity Purity Analysis (HPLC) characterization->purity

Caption: Generalized workflow for synthesis and purification.

V. Key Experimental Protocols

Below are generalized, step-by-step methodologies for key stages of the synthesis.

Protocol 1: General Three-Component Reaction
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 eq), malononitrile (1.0 eq), and the amidine hydrochloride salt (1.1 eq) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base (e.g., triethylamine or sodium acetate).[3]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, ethanol, or a solvent mixture).

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.

VI. Quantitative Data Summary

ParameterTypical RangePotential Impact on YieldReference
Reaction Temperature 60-100 °CHigher temperatures can increase reaction rate but may also lead to byproduct formation.[6][7][6][7]
Reaction Time 2-24 hoursInsufficient time leads to incomplete conversion.[7]
Catalyst Loading 0.1-0.3 eqOptimal loading is crucial; too little can be ineffective, while too much can promote side reactions.
Yield (Crude) 60-90%Highly dependent on substrate and reaction conditions.[11]
Yield (Purified) 45-85%Purification losses are expected.[4]

VII. References

  • BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention. Retrieved from

  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from

  • ChemicalBook. (n.d.). 4-AMINO-6-METHOXY-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis. Retrieved from

  • BenchChem. (n.d.). Common side products in the synthesis of pyridopyrimidines and their avoidance. Retrieved from

  • ChemicalBook. (n.d.). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis. Retrieved from

  • ResearchGate. (n.d.). An efficient Microwave assisted Multicomponent Synthesis of 4- amino-6-( substituted aryl )-2-hydroxy-pyrimidine -5-carbonitrile and 4-amino-6- (substituted aryl )-2-mercapto-pyrimidine -5- carbonitrile as Antineoplastic and Alopecia agent. Retrieved from

  • ARKIVOC. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from

  • NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from

  • NIH. (n.d.). 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from

  • Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from

  • BenchChem. (n.d.). optimization of reaction conditions for 2-Amino-4,6-dimethoxypyrimidine synthesis. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-amino-2-methoxy-6-methylpyrimidine-5-carbonitrile. Retrieved from

  • NIH. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from

  • Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Retrieved from

  • VNUHCM Journal of Natural Sciences. (2024). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. Retrieved from

  • BenchChem. (n.d.). Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from

  • NIH. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved from

  • PubMed. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists. Retrieved from

  • Organic Syntheses. (n.d.). 4-amino-2,6-dimethylpyrimidine. Retrieved from

  • ChemicalBook. (n.d.). This compound CAS#: 900480-19-5. Retrieved from

  • One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010). International Journal of ChemTech Research, 2(3), 1595-1598.

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Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven answers to common challenges encountered during the synthesis of pyrimidine derivatives. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future optimizations.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues in pyrimidine synthesis, particularly focusing on the widely used Biginelli reaction—a one-pot condensation of an aldehyde, a β-ketoester, and urea.[1][2]

Issue 1: Consistently Low Reaction Yields

Question: My Biginelli reaction is providing a consistently low yield of the desired dihydropyrimidinone (DHPM). What are the primary factors I should investigate?

Answer: Low conversion is a common hurdle that can often be traced back to several key factors related to catalysis, reaction conditions, and reagent integrity.[3] A systematic approach is crucial for diagnosis.

Troubleshooting Steps:

  • Evaluate Catalyst Activity and Choice: The catalyst is the cornerstone of the Biginelli reaction.[4] Classical methods use strong Brønsted acids (e.g., HCl), but these can sometimes promote side reactions.[4]

    • Causality: The acid catalyst (Brønsted or Lewis) activates the aldehyde, making it more susceptible to nucleophilic attack by urea, which is often the rate-determining step.[1][5] An inactive or suboptimal catalyst will stall the reaction.

    • Actionable Advice:

      • If using a reusable catalyst, ensure it has been properly regenerated.

      • Consider screening a panel of Lewis acids (e.g., FeCl₃, Yb(OTf)₃, InCl₃) which are often milder and can lead to higher yields with cleaner reaction profiles.[6]

      • Optimize catalyst loading; typically, 5-20 mol% is effective, but this is substrate-dependent.[7]

  • Assess Reaction Temperature and Time:

    • Causality: Insufficient thermal energy may prevent the reaction from overcoming its activation energy barrier, while excessive heat can lead to the decomposition of reactants, particularly urea, into ammonia, which can promote competing side reactions like the Hantzsch dihydropyridine synthesis.[3]

    • Actionable Advice:

      • Monitor the reaction's progress meticulously using Thin Layer Chromatography (TLC).

      • If the reaction is sluggish at room temperature, gradually increase the heat. Many modern protocols utilize elevated temperatures (60-100 °C) or microwave irradiation to dramatically shorten reaction times and improve yields.[8][9]

  • Re-evaluate Your Solvent System:

    • Causality: The solvent influences the solubility of all three components and can affect the stability of key intermediates.[9]

    • Actionable Advice:

      • While ethanol is a traditional solvent, its performance can be variable.

      • Experiment with other polar solvents like acetonitrile or consider solvent-free conditions, which have proven highly effective for many Biginelli reactions.[6][10] A mixture of water and ethanol has also been shown to improve yields in certain cases.[11]

  • Verify Reagent Purity and Stoichiometry:

    • Causality: Impurities in starting materials, especially the aldehyde, can act as reaction inhibitors.[3][9] Incorrect stoichiometry can leave starting materials unreacted.

    • Actionable Advice:

      • Use freshly distilled aldehydes if possible.

      • While a 1:1:1 stoichiometry is standard, a slight excess (1.2-1.5 equivalents) of urea or thiourea can sometimes drive the reaction to completion.[9]

Issue 2: Significant Side Product Formation

Question: My reaction mixture is complex, and purification is difficult due to multiple side products. How can I improve the selectivity towards my desired pyrimidine?

Answer: The formation of side products often arises from competing reaction pathways. Understanding these pathways is key to suppressing them.

Common Side Products and Mitigation Strategies:

  • Hantzsch Dihydropyridine:

    • Identification: This common byproduct forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).[3]

    • Prevention:

      • Control Temperature: Avoid excessively high temperatures to minimize urea decomposition.

      • Catalyst Choice: Certain Lewis acids can offer better selectivity for the Biginelli pathway over the Hantzsch pathway.

      • Order of Addition: In some systems, adding the urea component last can minimize its premature decomposition.[3]

  • Knoevenagel Condensation Product:

    • Identification: The aldehyde and the β-ketoester can undergo a Knoevenagel-type condensation, especially under strong base or acid catalysis.

    • Prevention: The modern understanding of the Biginelli mechanism suggests an initial reaction between the aldehyde and urea to form an N-acyliminium ion intermediate is favored.[5][6] Using a catalyst that promotes the formation of this intermediate can outcompete the Knoevenagel pathway.

  • Uncyclized Ureide Intermediate:

    • Identification: The open-chain intermediate may fail to cyclize, leading to its accumulation in the reaction mixture.

    • Prevention: This is often due to insufficient activation for the final ring-closing step.[12] Increasing the catalyst concentration or reaction temperature can provide the necessary push for cyclization.[12]

Part 2: Key Experimental Protocols

Adherence to a validated, systematic protocol is essential for reproducible results. Below are detailed methodologies for key optimization experiments.

Protocol 1: Microwave-Assisted Biginelli Synthesis (Solvent-Free)

Microwave-assisted organic synthesis (MAOS) offers significant advantages, including drastically reduced reaction times and often improved yields compared to conventional heating.[8][13][14]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 10 mol%)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Instrumentation:

  • CEM Discover™ or similar single-mode microwave synthesizer.[15][16]

Step-by-Step Procedure:

  • To the microwave reaction vessel, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the catalyst.

  • Seal the vessel securely.

  • Place the vessel inside the microwave cavity.

  • Irradiate the mixture at a constant temperature of 100-120°C for 5-20 minutes.[8] Power should be modulated to maintain the target temperature.

  • After irradiation, allow the vessel to cool to room temperature (below 50°C) before opening.

  • Add 5 mL of cold ethanol to the solidified reaction mass and stir to break up the solid.

  • Collect the crude product by vacuum filtration, washing with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Catalyst Screening for Yield Optimization

Objective: To identify the most effective catalyst for a specific set of substrates.

Methodology:

  • Set up a parallel array of reactions in small vials (e.g., 2 mL).

  • In each vial, place identical amounts of the aldehyde (e.g., 0.5 mmol), β-dicarbonyl compound (0.5 mmol), and urea (0.75 mmol).

  • To each vial, add a different catalyst (0.05 mmol, 10 mol%). Include a no-catalyst control.

    • Catalyst Panel Example: Yb(OTf)₃, InCl₃, FeCl₃, p-TsOH, L-proline.[6][17][18]

  • Add 1 mL of the chosen solvent (e.g., ethanol or acetonitrile) to each vial.

  • Stir all reactions at a constant temperature (e.g., 60 °C) for a fixed time (e.g., 8 hours).

  • At the end of the reaction time, cool the vials, take a small aliquot from each, dilute, and analyze by HPLC or LC-MS to determine the relative product yield.

  • The catalyst providing the highest yield with the cleanest profile is selected for larger-scale synthesis.

Part 3: Data Presentation & Visualization

Table 1: Comparative Effect of Different Catalysts on a Model Biginelli Reaction

This table summarizes the performance of various catalysts under standardized conditions, providing a clear basis for selection.

Catalyst (10 mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
No CatalystEthanol8012<10[4]
HClEthanol80875[1]
Yb(OTf)₃Solvent-Free1000.595[6]
InCl₃Acetonitrile80492[6]
L-prolineEthanol801085[17]

Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol).

Diagram 1: General Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and resolving issues related to poor reaction yields.

G start Problem: Low Yield cat_check 1. Evaluate Catalyst start->cat_check cat_inactive Inactive/Suboptimal? cat_check->cat_inactive cond_check 2. Assess Conditions cond_suboptimal Temp/Time Insufficient? cond_check->cond_suboptimal reagent_check 3. Verify Reagents reagent_impure Impure/Wrong Ratio? reagent_check->reagent_impure cat_inactive->cond_check No screen_cat Action: Screen different Lewis/Brønsted acids. Optimize loading. cat_inactive->screen_cat Yes cond_suboptimal->reagent_check No optimize_cond Action: Increase temp. or prolong time. Monitor via TLC. Consider microwave. cond_suboptimal->optimize_cond Yes purify_reagents Action: Purify starting materials. Adjust stoichiometry (e.g., excess urea). reagent_impure->purify_reagents Yes G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Aldehyde Aldehyde Biginelli Desired Pathway: Biginelli Reaction Aldehyde->Biginelli Hantzsch Side Reaction: Hantzsch Synthesis Aldehyde->Hantzsch Knoevenagel Side Reaction: Knoevenagel Condensation Aldehyde->Knoevenagel Urea Urea Urea->Biginelli Ketoester Ketoester Ketoester->Biginelli Ketoester->Hantzsch Ketoester->Knoevenagel DHPM Desired Product: Dihydropyrimidinone Biginelli->DHPM DHP Side Product: Dihydropyridine Hantzsch->DHP Alkene Side Product: α,β-Unsaturated Ketone Knoevenagel->Alkene

Caption: Key reaction pathways originating from Biginelli starting materials.

References

  • Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • BIGINELLI REACTION | PPT. (n.d.). SlideShare. Retrieved January 20, 2026, from [Link]

  • Shafi, S., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect.
  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]

  • A Comparative Study of Catalysts for the Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide. (2025). BenchChem.
  • Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 749. [Link]

  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). BenchChem.
  • A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. (n.d.).
  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • Mechanism of Biginelli reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2024). International Journal of Pharmaceutical Sciences Review and Research.
  • Abdel-Rahman, A. A. H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 9(6), 460-474.
  • Eco-Friendly Microwave-Assisted Synthesis of Fused Pyrimido[4,5-d] Pyrimidine Derivatives via a Catalyst-Free Hantzsch Multicomponent Reaction. (2025). Bentham Science.
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017). ACS Combinatorial Science. [Link]

  • Overcoming side reactions in pyrimidine synthesis. (n.d.). BenchChem.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025). BenchChem.
  • Verma, M., et al. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. [Link]

  • Optimization of solvent and catalyst for pyrimidine-dione synthesis. (2025). BenchChem.
  • Effect of solvent for the synthesis of pyrimidine derivative 3 b. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Camargo, D., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14, 21855-21865. [Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2022). Molecules, 27(19), 6245. [Link]

  • Wang, S., et al. (2020). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review, 7(11), 1701–1707. [Link]

  • Technical Support Center: Optimization of Pyrimidine Synthesis. (2025). BenchChem.
  • Raj, T., et al. (2022). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering. [Link]

  • Synthesis of pyrimidine derivatives under solvent-free conditions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Biginelli Reaction. (2021). J&K Scientific LLC.
  • The versions of the classical Biginelli reaction: ethyl acetoacetate+benzaldehyde+urea. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: 4-Aminopyrimidine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-aminopyrimidine synthesis. As Senior Application Scientists, we understand the nuances and challenges encountered in the lab. This guide is structured to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic and purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-aminopyrimidine, and what impurities should I anticipate?

There are several common synthetic pathways to 4-aminopyrimidine, each with a unique impurity profile. The choice of route often depends on the available starting materials and scale of the reaction. Below is a summary of common methods and their associated impurities.

Synthetic Route Starting Material(s) Common Impurities Potential Source of Impurity
Hofmann Rearrangement Isonicotinamide- Isonicotinamide (unreacted starting material)- Isocyanate intermediate derivativesIncomplete reaction; side reactions of the highly reactive isocyanate intermediate.
Nitrile Trimerization Acetonitrile and other nitriles- Unreacted nitriles- Partially cyclized intermediatesIncomplete reaction; side reactions under high temperature and pressure.
From 4-Chloropyrimidine 4-Chloropyrimidine, Ammonia- 4-Chloropyrimidine (unreacted starting material)- Di-substituted pyrimidinesIncomplete reaction; over-reaction with the amine nucleophile.
From 4-Nitropyridine-N-oxide 4-Nitropyridine-N-oxide- 4-Nitropyridine-N-oxide- 4-Aminopyridine-N-oxide- 4-PyridoneIncomplete reduction; partial reduction; hydrolysis of the amino group.

Troubleshooting Guides

Issue 1: My final product of 4-aminopyrimidine is contaminated with unreacted starting materials.

This is a common issue, particularly when the reaction has not gone to completion. The key to successful removal is to exploit the differences in physical and chemical properties between your product and the starting material.

Q2: How can I remove unreacted isonicotinamide from my 4-aminopyrimidine synthesized via Hofmann rearrangement?

A2: Unreacted isonicotinamide can often be effectively removed by recrystallization. Isonicotinamide has different solubility profiles compared to 4-aminopyrimidine.

Expert Insight: The choice of solvent is critical. A good recrystallization solvent should dissolve the desired compound (4-aminopyrimidine) and the impurity to different extents at high and low temperatures.

Protocol 1: Recrystallization for Removal of Isonicotinamide

  • Solvent Selection: Based on solubility data, water or acetone are good starting points for separating 4-aminopyrimidine from isonicotinamide. Perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

  • Dissolution: Dissolve the crude product in a minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Pure 4-aminopyrimidine should crystallize out, leaving the more soluble isonicotinamide in the mother liquor.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Purity Check: Analyze the purified product and the mother liquor by TLC or HPLC to confirm the removal of isonicotinamide.

Q3: How do I remove unreacted 4-chloropyrimidine from my reaction mixture?

A3: Unreacted 4-chloropyrimidine is less polar than 4-aminopyrimidine. This difference in polarity can be exploited using column chromatography.

Protocol 2: Column Chromatography for Removal of 4-Chloropyrimidine

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 70:30 or 50:50). The less polar 4-chloropyrimidine will elute first.

  • Column Packing: Pack the column with silica gel slurried in the initial, non-polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and Evaporate: Combine the fractions containing pure 4-aminopyrimidine and remove the solvent under reduced pressure.

Issue 2: My TLC plate shows multiple spots, and I'm unsure what they are.

Q4: How can I use TLC to effectively monitor my reaction and identify impurities?

A4: Thin-layer chromatography (TLC) is a rapid and invaluable tool for reaction monitoring and impurity profiling.

Expert Insight: For effective separation of polar amino compounds like 4-aminopyrimidine on silica gel, it is often beneficial to add a small amount of a basic modifier to the mobile phase. This deprotonates the amine, reducing its interaction with the acidic silica gel and preventing streaking.

Protocol 3: TLC Analysis of 4-Aminopyrimidine and Impurities

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Spotting: Dissolve your crude reaction mixture and standards (pure starting material and product, if available) in a suitable solvent (e.g., methanol or dichloromethane). Spot them on the TLC plate.

  • Mobile Phase Development: A good starting mobile phase for separating 4-aminopyrimidine from less polar impurities is a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10). For separating from more polar impurities, a system like ethyl acetate:methanol:triethylamine (e.g., 8:1:1) can be effective.

  • Visualization: Visualize the spots under UV light (254 nm). You can also use staining agents like potassium permanganate or iodine vapor to visualize UV-inactive impurities.

  • Interpretation: Compare the Rf values of the spots in your reaction mixture to those of your standards. The presence of a spot at the same Rf as your starting material indicates an incomplete reaction. New spots represent potential by-products.

Diagram 1: General Workflow for Purification of 4-Aminopyrimidine

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization ColumnChromatography Column Chromatography Crude Product->ColumnChromatography TLC TLC Recrystallization->TLC ColumnChromatography->TLC HPLC HPLC TLC->HPLC Pure Product Pure Product HPLC->Pure Product

Caption: Purification workflow for 4-aminopyrimidine.

Advanced Troubleshooting

Q5: I've tried recrystallization and my 4-aminopyrimidine is still not pure. What are my next steps?

A5: If a single purification technique is insufficient, a combination of methods is often necessary.

  • Acid-Base Extraction: 4-Aminopyrimidine is basic and can be protonated to form a water-soluble salt. This can be used to separate it from non-basic impurities.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane).

    • Extract with an aqueous acid (e.g., 1M HCl). The 4-aminopyrimidine will move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer (e.g., with NaOH) and extract the pure 4-aminopyrimidine back into an organic solvent.

    • Dry the organic layer and evaporate the solvent.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (prep-HPLC) can be employed. This technique offers high resolution and is suitable for separating closely related impurities. The analytical HPLC methods described in the literature can be scaled up for this purpose.

Diagram 2: Decision Tree for Purification Strategy

G Start Crude 4-Aminopyrimidine TLC_Analysis TLC Analysis Start->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Single Major Impurity (Different Solubility) Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Impurities (Different Polarity) Re_evaluate Re-evaluate Synthesis TLC_Analysis->Re_evaluate Very Complex Mixture Recrystallization->Column_Chromatography Still Impure Pure_Product Pure Product Recrystallization->Pure_Product Successful Acid_Base_Extraction Acid-Base Extraction Column_Chromatography->Acid_Base_Extraction Still Impure Column_Chromatography->Pure_Product Successful Prep_HPLC Preparative HPLC Acid_Base_Extraction->Prep_HPLC Still Impure Acid_Base_Extraction->Pure_Product Successful Prep_HPLC->Pure_Product

Caption: Decision-making for purification of 4-aminopyrimidine.

References

  • Baxendale, I. R., & Ley, S. V. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. Journal of Combinatorial Chemistry, 7(3), 483–489. [Link]

  • Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical chemistry, 27(3), 437–440. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]

  • Gude, T., Blatter, F., & Ober, M. (2003). The Hofmann rearrangement and its use in the synthesis of 4-aminopyridine. Terminologie et Traduction, (1), 134-143.
  • Patents Google. (2006).
  • BYJU'S. Hoffmann Bromamide Reaction Mechanism. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Crystallization. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

Technical Support Center: Troubleshooting Low Purity in 4-Amino-6-methoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-6-methoxypyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and purification of this compound. As your dedicated scientific resource, this document provides in-depth, field-proven insights and actionable protocols to enhance your experimental outcomes.

Part 1: Troubleshooting Guide - Common Purity Issues

This section addresses specific questions you may have when encountering low purity in your this compound product.

Q1: My final product has a low purity (<95%) after initial synthesis. What are the likely impurities and how can I identify them?

Low purity is often a result of incomplete reactions, side-reactions, or residual starting materials. The nature of these impurities is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing substituted aminopyrimidines is the Biginelli-inspired three-component reaction.[1]

  • Potential Impurities:

    • Unreacted Starting Materials: Depending on your specific synthesis, these could include precursors like malononitrile, a substituted amidine, or a β-keto ester.

    • Intermediate Species: The reaction proceeds through a dihydropyrimidine intermediate which, under certain conditions, may not fully oxidize to the final aromatic pyrimidine product.

    • Side-Reaction Products: Hydrolysis of the nitrile group to a carboxylic acid or amide can occur if water is present and not rigorously excluded.[2]

  • Identification Strategy:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of polar compounds like aminopyrimidines.[3] A reverse-phase C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid) is a good starting point for method development.[4]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation capabilities of HPLC with the mass identification of MS, allowing for the determination of the molecular weights of impurities.[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the major impurities if they are present in sufficient quantities.

Q2: My product has a distinct yellowish or brownish tint. What causes this discoloration and how can I remove it?

A colored product often indicates the presence of minor, highly conjugated impurities or degradation products.

  • Potential Causes:

    • Oxidation: The amino group on the pyrimidine ring can be susceptible to oxidation, leading to colored byproducts.

    • Residual Solvents/Reagents: Certain reagents or solvents used in the synthesis, if not completely removed, can contribute to color.[2]

  • Decolorization Protocol:

    • Dissolution: Dissolve the crude product in a suitable hot solvent, such as ethanol or a mixture of dichloromethane and ethanol.[5][6]

    • Activated Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.[2][6]

    • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal.[6]

    • Crystallization: Allow the filtrate to cool slowly to induce crystallization of the decolorized product.[6]

Q3: I am observing a significant amount of inorganic salts in my product. How can I efficiently remove them?

Inorganic salts are common impurities, particularly if your synthesis involves neutralization steps or the use of salt-based reagents.

  • Removal Strategy:

    • Aqueous Wash: A simple and effective method is to wash the crude product with water.[2] this compound has low solubility in cold water, while most inorganic salts are highly soluble.

    • Protocol:

      • Suspend the crude product in deionized water.

      • Stir the slurry for 15-30 minutes at room temperature.

      • Filter the solid product and wash with a small amount of cold deionized water.

      • Dry the product thoroughly under vacuum.

Part 2: Purification Protocols

This section provides detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

  • Solvent Selection: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aminopyrimidine derivatives, ethanol, isopropanol, and water have been shown to be effective.[1][6][7]

  • Step-by-Step Recrystallization Procedure:

    • Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[6]

    • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

    • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[6]

    • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Drying: Dry the purified crystals in a vacuum oven.

Solvent System Advantages Considerations
EthanolGood solvency at high temperatures, low at room temperature.[6]Flammable.
IsopropanolSimilar properties to ethanol, may offer different selectivity for impurities.[1]Flammable.
WaterEffective for removing highly polar impurities and salts.[8]The compound may have higher solubility in hot water, potentially requiring larger volumes.
Protocol 2: Column Chromatography

For challenging separations where recrystallization is ineffective, column chromatography provides a higher degree of purification.[9][10]

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis.

  • General Column Chromatography Workflow:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_column Pack column with silica gel slurry prep_sample Dissolve crude product in a minimum amount of eluent prep_column->prep_sample load_sample Load sample onto the column prep_sample->load_sample elute Elute with the chosen mobile phase load_sample->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent to obtain pure product combine->evaporate

Caption: Workflow for Column Chromatography Purification.

Part 3: Analytical Methods for Purity Confirmation

After purification, it is essential to confirm the purity of your this compound.

High-Performance Liquid Chromatography (HPLC)

An optimized HPLC method is crucial for accurate purity determination.[3]

Parameter Specification Rationale
Chromatographic Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)[3]Suitable for polar analytes.
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile[3]Provides good peak shape and resolution.
Gradient Elution 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-25 min: 10% B[3]Allows for the separation of compounds with a range of polarities.
Flow Rate 1.0 mL/min[3]A standard flow rate for analytical HPLC.
Column Temperature 30 °C[3]Ensures reproducible retention times.
Detector UV at 254 nm[3]The pyrimidine ring strongly absorbs UV light at this wavelength.
Sample Preparation 1 mg/mL in 50:50 water/acetonitrile[3]Ensures complete dissolution and compatibility with the mobile phase.

Part 4: Frequently Asked Questions (FAQs)

  • Q: Can I use a different purification method like sublimation?

    • A: While sublimation can be effective for some compounds, it is generally suitable for non-polar, thermally stable molecules. Given the polar nature of the amino and methoxy groups, recrystallization or chromatography are typically more appropriate for this compound.

  • Q: My compound appears to be degrading during purification. What can I do?

    • A: Degradation can be caused by excessive heat, prolonged exposure to acidic or basic conditions, or light. Try to minimize the time the compound is in solution at high temperatures during recrystallization. For chromatography, ensure your solvents are of high purity and consider running the column at room temperature.

  • Q: What is the expected melting point of pure this compound?

    • A: While the exact melting point for the 5-carbonitrile derivative is not specified in the provided search results, the related compound 4-Amino-6-methoxypyrimidine has a melting point of 157-160 °C.[11] A sharp melting point within a narrow range is a good indicator of high purity.

Part 5: Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low purity in this compound.

G cluster_assess Initial Assessment cluster_purify Purification Strategy cluster_analyze Final Analysis start Low Purity Product assess_color Is the product colored? start->assess_color assess_purity Determine purity by HPLC assess_color->assess_purity No charcoal Activated Charcoal Treatment assess_color->charcoal Yes recrystallize Recrystallization assess_purity->recrystallize Purity < 98% final_hplc Confirm purity by HPLC assess_purity->final_hplc Purity > 98% charcoal->assess_purity column Column Chromatography recrystallize->column Purity still low recrystallize->final_hplc column->final_hplc final_mp Check melting point final_hplc->final_mp end High Purity Product final_mp->end Purity Confirmed

Caption: Troubleshooting Workflow for Low Purity.

References

  • García-de-la-Torre, M., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 63(7), 3438-3454. [Link]

  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google P
  • Shaabani, A., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc, 2008(ii), 115-123. [Link]

  • The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 - VNUHCM Journal of Natural Sciences. [Link]

  • 4-amino-2,6-dimethylpyrimidine - Organic Syntheses Procedure. [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - ResearchGate. [Link]

  • 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile - PMC - NIH. [Link]

  • Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems | Request PDF - ResearchGate. [Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - arkat usa. [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [Link]

  • Protein Purification: Chromatography and Scalability in Biopharma - Technology Networks. [Link]

  • Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins | CSI - YouTube. [Link]

  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - NIH. [Link]

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Technical Support Center: Navigating the Solubility Challenges of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to be your first point of reference when encountering the common, yet often frustrating, issue of poor pyrimidine derivative solubility in experimental assays. The unique physicochemical properties of the pyrimidine scaffold—while conferring valuable biological activity—can present significant handling challenges.[1][2] This resource synthesizes field-proven strategies and fundamental principles to help you generate reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs) - Your Quick Troubleshooting Guide

This section provides rapid answers to the most common solubility-related issues.

Q1: My pyrimidine derivative won't dissolve in my aqueous assay buffer. What's the first thing I should do?

A1: Before attempting complex solubilization methods, start with the basics. Prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).[3][4] The high polarity of DMSO makes it an excellent solvent for many polar and non-polar organic compounds.[3][5] From this stock, you can perform serial dilutions into your aqueous buffer. This method of gradual dilution can often prevent the compound from immediately precipitating.[6]

Q2: I'm using a DMSO stock, but my compound precipitates when diluted into the aqueous buffer. What now?

A2: This is a classic sign of a compound exceeding its aqueous solubility limit. Here are the immediate troubleshooting steps:

  • Lower the Final Concentration: Your target concentration may be too high. Try a lower final concentration in your assay.

  • Optimize DMSO Carryover: For cell-based assays, the final DMSO concentration should ideally be below 0.5% to avoid cellular toxicity, though some systems can tolerate up to 1%.[6][7] Run a solvent tolerance test on your specific assay to determine the maximum allowable DMSO concentration that doesn't interfere with your results.[6]

  • Vigorous Mixing: When diluting the DMSO stock, add it dropwise to the assay buffer while vortexing or stirring vigorously.[6] This rapid dispersion can help prevent localized high concentrations that promote precipitation.

Q3: How does the pH of my buffer affect the solubility of my pyrimidine derivative?

A3: The pH of the aqueous medium is a critical factor, especially for pyrimidine derivatives with ionizable functional groups.[1][8][9] The pyrimidine ring itself contains nitrogen atoms that can be protonated.[10]

  • Weakly Basic Pyrimidines: Solubility will generally increase in more acidic conditions (lower pH) due to the formation of more soluble protonated species.[1]

  • Weakly Acidic Pyrimidines: Conversely, solubility will increase in more basic conditions (higher pH).[1] Conducting a pH-solubility profile can be a simple and highly effective way to enhance solubility.[9][11]

Q4: Can I just heat the solution to get my compound to dissolve?

A4: Gently warming the solution can increase the solubility of many compounds, including pyrimidines.[1][8] However, use this method with caution. Excessive heat can degrade your compound or alter its crystalline form, potentially leading to supersaturation and subsequent precipitation upon cooling. Always check the thermal stability of your specific derivative.

Q5: What are "kinetic" and "thermodynamic" solubility, and why should I care?

A5: These terms describe two different, but important, aspects of solubility.

  • Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer to the point of precipitation.[12][13] It's a rapid, high-throughput measurement often used in early discovery.[12] However, it can overestimate the true solubility because the compound may form a temporary supersaturated or amorphous state.[14][15][16]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding the solid compound directly to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[12][13] This value is more representative of the compound's behavior in vivo but is a lower-throughput measurement.[14][15]

Understanding the difference is crucial. A high kinetic solubility might get you through an initial screen, but low thermodynamic solubility could predict future problems with bioavailability and formulation.[14][17]

Part 2: In-Depth Troubleshooting and Optimization Workflows

When basic troubleshooting is insufficient, a more systematic approach is required. This section provides detailed protocols and the rationale behind them.

The Challenge of the Pyrimidine Scaffold

Many advanced pyrimidine-based drug candidates possess high molecular weights and are lipophilic (fat-loving), characteristics that inherently lead to poor aqueous solubility.[1][2] Furthermore, the planar nature of the pyrimidine ring system can promote strong crystal lattice energy, making it energetically difficult for water molecules to break the crystal structure and solvate individual molecules.[1]

Workflow for Addressing Solubility Issues

This workflow provides a logical progression from simple to more advanced techniques.

Solubility_Workflow cluster_0 Initial Assessment & Preparation cluster_1 Basic Solubilization Protocol cluster_2 Troubleshooting & Optimization cluster_3 Advanced Formulation Strategies Start Start: Compound Received Purity Verify Compound Purity (NMR, LC-MS) Start->Purity Stock Prepare High-Concentration Stock in 100% DMSO Purity->Stock Dilute Serial Dilution into Aqueous Assay Buffer Stock->Dilute Vortex Vigorous Mixing During Dilution Dilute->Vortex Observe Observe for Precipitation (Visual, Light Scattering) Vortex->Observe Precipitation Precipitation Observed? Observe->Precipitation pH_Profile Conduct pH-Solubility Profile Precipitation->pH_Profile Yes Success Soluble: Proceed with Assay Precipitation->Success No Cosolvent Test Co-solvents (Ethanol, PEG400) pH_Profile->Cosolvent Temp Gentle Warming & Sonication Cosolvent->Temp Advanced Still Insoluble? Temp->Advanced Cyclodextrin Complexation with Cyclodextrins Advanced->Cyclodextrin Surfactants Use of Surfactants (e.g., Tween 80) Cyclodextrin->Surfactants Solid_Dispersion Create Amorphous Solid Dispersions Surfactants->Solid_Dispersion Solid_Dispersion->Success Advanced_Strategies Start Standard methods (pH, Co-solvents) failed Check_LogP Assess Compound LogP & Molecular Size Start->Check_LogP High_LogP High LogP (>3) Highly Lipophilic Check_LogP->High_LogP Cyclodextrin Use Cyclodextrins (Inclusion Complex) High_LogP->Cyclodextrin Yes Surfactant Use Surfactants (Micellar Solubilization) High_LogP->Surfactant Yes Very_High_LogP Very High LogP (>5) 'Brick Dust' Cyclodextrin->Very_High_LogP Surfactant->Very_High_LogP Solid_Dispersion Formulate as Amorphous Solid Dispersion Very_High_LogP->Solid_Dispersion Yes Proceed Re-evaluate with chosen method Very_High_LogP->Proceed No Solid_Dispersion->Proceed

Caption: Decision tree for selecting an advanced solubilization strategy.

Final Recommendations

  • Screen Early, Screen Often: Assess solubility as early as possible in your research pipeline. Poor solubility is a major cause of compound attrition and can lead to misleading biological data. [17][18]* Beware of Artifacts: Compound precipitation in an assay is a common cause of false positives and negatives. [19][20]Aggregates of insoluble compounds can non-specifically inhibit enzymes or interfere with detection technologies. [20][21]* Document Everything: Meticulously record your solubilization protocol, including solvent type, concentrations, temperatures, and mixing procedures. This is crucial for reproducibility.

By employing a systematic and informed approach, you can overcome the solubility challenges posed by pyrimidine derivatives and ensure the integrity and reliability of your experimental results.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs . PubMed Central. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications . MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems . PMC - NIH. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs . Hilaris Publisher. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications . Purdue e-Pubs. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs . World Pharma Today. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review . Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks . Ovid. [Link]

  • Drug Solubility: Importance and Enhancement Techniques . PMC - NIH. [Link]

  • 5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceutical Solutions. [Link]

  • Pyrimidine - Solubility of Things . Solubility of Things. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization . PubMed. [Link]

  • Techniques to improve the solubility of poorly soluble drugs . ResearchGate. [Link]

  • kinetic versus thermodynamic solubility temptations and risks . PubMed. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... . ResearchGate. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? . Quora. [Link]

  • DMSO solubility and bioscreening . ResearchGate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs . PMC - PubMed Central. [Link]

  • What does it mean to use DMSO as a dissolvant in biology experiemnts? . Biology Stack Exchange. [Link]

  • DMSO biochemistry . YouTube. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid . PMC - NIH. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays . PMC - NIH. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds . PMC - NIH. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K . Revue Roumaine de Chimie. [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions . ResearchGate. [Link]

  • Preparing Stock Solutions . PhytoTech Labs. [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis . PMC - NIH. [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis . PubMed. [Link]

  • Pyrimidine . Wikipedia. [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS . Palomar College. [Link]

  • Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry . ACS Publications. [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures . International Journal of Chemical and Physical Sciences. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies . PMC - NIH. [Link]

  • 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH . World Journal of Pharmaceutical Research. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies . PMC - NIH. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference . PMC - NIH. [Link]

  • High-throughput screening as a method for discovering new drugs . Drug Target Review. [Link]

Sources

Side reactions to avoid in the synthesis of 4-Amino-6-methoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-6-methoxypyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. We provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient reaction, grounded in established scientific principles.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, which is commonly prepared via nucleophilic aromatic substitution (SNAr) from a dihalopyrimidine precursor like 4,6-dichloropyrimidine-5-carbonitrile.

Problem 1: Low Yield of this compound

Question: I am getting a very low yield of my target compound. What are the likely causes and how can I improve it?

Answer:

Low yields can stem from several factors, primarily incomplete reactions, degradation of starting materials or products, and competing side reactions. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The nucleophilic substitution may not be going to completion.

    • Cause: Insufficient reaction time, low temperature, or suboptimal base/reagent concentration. The reactivity of the positions on the pyrimidine ring is influenced by the electron-withdrawing nature of the nitrogen atoms and the cyano group.[1][2]

    • Solution:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.

      • Optimize Temperature: Gradually increase the reaction temperature. For the methoxylation step with sodium methoxide, the reaction can often be run at or slightly above room temperature. The amination step may require different conditions.

      • Reagent Stoichiometry: Ensure you are using an appropriate excess of the nucleophile (ammonia and sodium methoxide) to drive the reaction to completion. However, a large excess can sometimes promote di-substitution.

  • Side Reactions: The formation of undesired byproducts consumes your starting material.

    • Cause: The primary side reactions are often the formation of di-substituted products (e.g., 4,6-diaminopyrimidine-5-carbonitrile or 4,6-dimethoxypyrimidine-5-carbonitrile).

    • Solution:

      • Controlled Addition: Add the nucleophile dropwise and at a low temperature (e.g., 0 °C) to control the reaction rate and selectivity.[3]

      • Order of Substitution: The order in which you add the amino and methoxy groups matters. Introducing the electron-donating amino group first can deactivate the ring towards the second substitution, potentially allowing for better control.

  • Degradation: The pyrimidine ring can be susceptible to degradation under harsh conditions.

    • Cause: Excessively high temperatures or highly acidic/basic conditions can lead to ring opening or other decomposition pathways.

    • Solution: Maintain the recommended temperature and use a moderate excess of base. If a strong base like sodium methoxide is used, ensure the reaction is performed under anhydrous conditions to prevent hydrolysis.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete complete Reaction Complete check_completion->complete No optimize_conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time - Adjust Stoichiometry incomplete->optimize_conditions Yes optimize_conditions->check_completion analyze_byproducts Analyze Byproducts (LC-MS/NMR) complete->analyze_byproducts side_reactions Significant Side Reactions? analyze_byproducts->side_reactions control_addition Control Nucleophile Addition: - Dropwise Addition - Lower Temperature side_reactions->control_addition Yes degradation Evidence of Degradation? side_reactions->degradation No end Improved Yield control_addition->end milder_conditions Use Milder Conditions: - Lower Temperature - Weaker Base degradation->milder_conditions Yes degradation->end No milder_conditions->end

Caption: Workflow for troubleshooting low product yield.

Problem 2: Presence of Di-substituted Impurities

Question: My final product is contaminated with either 4,6-diaminopyrimidine-5-carbonitrile or 4,6-dimethoxypyrimidine-5-carbonitrile. How can I prevent this?

Answer:

The formation of di-substituted impurities is a classic challenge in the sequential SNAr of dihalopyrimidines. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic attack.[1]

  • Understanding the Cause:

    • Reactivity: After the first substitution, the electronic nature of the pyrimidine ring changes. An electron-donating group (like an amino group) will slightly deactivate the ring towards further nucleophilic attack, while an electron-withdrawing group will activate it. However, if the reaction conditions are too harsh or the nucleophile concentration is too high, di-substitution can still occur.

    • Equivalence: In the starting material, 4,6-dichloropyrimidine-5-carbonitrile, the C4 and C6 positions are equivalent.[1] The introduction of the first nucleophile can influence the reactivity of the remaining chlorine atom.[1]

  • Preventative Measures:

    • Stoichiometric Control: Use close to a 1:1 molar ratio of the first nucleophile to the dichloropyrimidine. A slight excess may be needed to ensure full conversion of the starting material, but a large excess should be avoided.

    • Low Temperature: Perform the reaction at a reduced temperature (e.g., 0°C or even lower) to slow down the reaction rate, which often enhances selectivity.[3]

    • Slow Addition: Add the nucleophile solution slowly and dropwise to the reaction mixture. This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.

    • Choice of Base and Solvent: Use a non-nucleophilic base if possible to avoid introducing another competing nucleophile. The choice of solvent can also influence reactivity; polar aprotic solvents like dioxane or THF are often used.[3]

Table 1: Key Parameters to Control Di-substitution

ParameterRecommendationRationale
Temperature Start at 0 °C and slowly warm if necessary.Reduces reaction rate, improving selectivity for mono-substitution.
Nucleophile Stoichiometry 1.0 - 1.1 equivalents.Minimizes the availability of the nucleophile for a second substitution.
Addition Rate Slow, dropwise addition.Prevents localized high concentrations of the nucleophile.
Solvent Polar aprotic (e.g., Dioxane, THF).Solubilizes reagents without participating in the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of adding the nucleophiles (ammonia and methoxide)?

The order of addition can significantly impact the outcome. Generally, it is advantageous to first introduce the amino group followed by the methoxy group. The amino group is an electron-donating group, which slightly deactivates the pyrimidine ring towards the subsequent nucleophilic attack by the methoxide. This can provide a larger window of selectivity and make the second substitution easier to control. Conversely, the methoxy group is also electron-donating, but the initial formation of 4-chloro-6-methoxypyrimidine-5-carbonitrile is a common strategy as well. The optimal order may depend on the specific reaction conditions and should be determined empirically for your system.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the mono-substituted intermediate, the di-substituted side product, and the final product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC is recommended.

Q3: What are the best practices for purifying the final product?

  • Workup: After the reaction is complete, the solvent is typically removed under reduced pressure.[3] The crude product can then be taken up in a suitable organic solvent.

  • Washing: Washing with water can help remove inorganic salts.[4]

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is often successful.[3]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an efficient final purification step.

Q4: What causes the product to have a yellowish tint and how can it be removed?

A yellowish discoloration can indicate the presence of colored impurities, which may arise from side reactions or degradation.[4] To remove the color, you can treat a solution of the product with activated charcoal, followed by filtration and recrystallization.[4]

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound starting from 4,6-dichloropyrimidine-5-carbonitrile.

Step 1: Synthesis of 4-Amino-6-chloropyrimidine-5-carbonitrile

  • Suspend 4,6-dichloropyrimidine-5-carbonitrile (1.0 eq) in dioxane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of ammonia in methanol (e.g., 7N solution, ~5 eq) dropwise over 20-30 minutes, ensuring the temperature remains below 5 °C.[3]

  • Stir the reaction mixture at 0 °C for 30-60 minutes after the addition is complete.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent by rotary evaporation. The crude intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-amino-6-chloropyrimidine-5-carbonitrile (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide (typically a 25-30 wt% solution in methanol, 1.1-1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-50 °C) for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure this compound.

Visual Representation of the Synthetic Pathway

reaction_pathway start 4,6-Dichloropyrimidine- 5-carbonitrile intermediate 4-Amino-6-chloropyrimidine- 5-carbonitrile start->intermediate NH3/MeOH side_diamino 4,6-Diaminopyrimidine- 5-carbonitrile start->side_diamino Excess NH3 product 4-Amino-6-methoxypyrimidine- 5-carbonitrile intermediate->product NaOMe/MeOH side_dimethoxy 4,6-Dimethoxypyrimidine- 5-carbonitrile intermediate->side_dimethoxy Excess NaOMe (from a different intermediate)

Caption: Synthetic pathway and potential side products.

References

  • Azar, P. A., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 14(1), 1-15. Retrieved from [Link]

  • Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2018). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 61(23), 10696-10715. Retrieved from [Link]

  • Molecules. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Molecules, 27(19), 6533. Retrieved from [Link]

  • RSC Advances. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(17), 11435-11458. Retrieved from [Link]

  • Molecules. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(15), 4983. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Amino-6-methoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 4-Amino-6-methoxypyrimidine-5-carbonitrile. As a Senior Application Scientist, my objective is to provide not just a protocol, but a framework for understanding the nuances of this specific separation, enabling you to troubleshoot effectively and optimize for purity and yield.

Understanding the Molecule: Key Properties

This compound is a heterocyclic compound whose purification is often a critical step in synthetic workflows. Its structure, featuring an amino group, a nitrile, and a methoxy group on a pyrimidine core, results in a moderate to high polarity. This polarity is the central challenge in developing an effective column chromatography method.

PropertyValueSource
CAS Number 900480-19-5[1]
Molecular Formula C₆H₆N₄O[1]
Molecular Weight 150.14 g/mol [1]
Appearance Typically a white to off-white crystalline solid.[1]
Polarity Moderate to high due to the presence of amino (-NH₂) and nitrile (-CN) groups.[2]
Solubility Generally soluble in polar organic solvents like DMSO, and to a lesser extent, methanol and ethyl acetate. pH can influence solubility.[3]

The Core Methodology: Normal-Phase Column Chromatography

For a polar molecule like this compound, normal-phase chromatography using silica gel is the most common and accessible purification method.[4] The principle hinges on the competition between the polar stationary phase (silica gel) and the mobile phase (eluent) for the analyte. A more polar eluent is required to displace and move a polar compound down the column.

The entire process is predicated on preliminary analysis using Thin-Layer Chromatography (TLC) , which serves as a small-scale pilot for the column separation.[4]

Workflow for Purification

Purification_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Final Steps TLC TLC Method Development SP Sample Preparation TLC->SP Load Sample Loading SP->Load CP Column Packing CP->Load Elute Elution & Fraction Collection Load->Elute Analyze TLC Analysis of Fractions Elute->Analyze Pool Pooling of Pure Fractions Analyze->Pool Evap Solvent Evaporation Pool->Evap Final Characterization of Pure Product Evap->Final

Caption: General workflow for purification by column chromatography.

Detailed Experimental Protocol

This protocol provides a robust starting point. Adjustments should be made based on your specific crude material and the results of your TLC analysis.

A. Mobile Phase Selection via TLC:

  • Objective: Find a solvent system where the target compound has an Rf value of approximately 0.2-0.4.[4] This provides the optimal balance between separation and elution time.

  • Starting Solvent Systems: Begin with mixtures of a non-polar solvent and a polar solvent. Good starting points for this compound include:

    • Hexane / Ethyl Acetate (e.g., start at 70:30, then 50:50)

    • Dichloromethane / Methanol (e.g., start at 98:2, then 95:5)

  • Procedure: Spot your crude mixture on a TLC plate. Develop the plate in your chosen solvent system. Visualize under UV light. If the Rf is too low, increase the proportion of the polar solvent (Ethyl Acetate or Methanol).

B. Column Preparation (Slurry Packing):

  • Silica Gel Quantity: Use a mass ratio of silica gel to crude sample between 30:1 and 50:1 for good separation. For difficult separations, this can be increased to 100:1.[4]

  • Slurry Formation: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase until a consistent, pourable slurry is formed.

  • Packing: Secure your column vertically. Pour the slurry into the column in one continuous motion. Use a pipette bulb or air pressure to gently push the solvent through, compacting the silica bed. The final packed bed should be uniform and free of cracks or air bubbles.

  • Equilibration: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.

C. Sample Loading: You have two primary methods for loading your sample:

  • Wet Loading (Recommended for good solubility):

    • Dissolve the crude sample in the minimum amount of a solvent (DCM is often a good choice).[5]

    • Using a pipette, carefully apply the concentrated sample solution to the top of the silica bed, taking care not to disturb the surface.[5]

    • Allow the sample to absorb completely into the silica.

  • Dry Loading (Essential for poor solubility):

    • Dissolve your crude sample in a suitable solvent (e.g., DCM, Methanol).

    • Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.[5]

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[5]

    • Carefully add this powder to the top of the packed column.

D. Elution and Fraction Collection:

  • Begin eluting with the mobile phase determined from your TLC analysis.

  • Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Monitor the separation by spotting every few fractions on a TLC plate.

  • If separation is slow or your compound is not moving, you can gradually increase the polarity of the mobile phase (gradient elution).[6]

E. Analysis and Product Isolation:

  • Develop the TLC plates containing your collected fractions.

  • Identify the fractions that contain your pure product (single spot at the correct Rf).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified solid.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during the experiment.

Q1: My compound isn't moving from the top of the column. The Rf on my TLC plate is 0.0, even in 100% Ethyl Acetate.

A: This is a classic sign that your compound is highly polar and strongly adsorbed to the silica.[6]

  • Solution 1: Increase Eluent Polarity. Switch to a more aggressive solvent system. A mixture of Dichloromethane (DCM) and Methanol (MeOH) is a standard choice. Start with 1-2% MeOH in DCM and gradually increase the concentration.

  • Solution 2: Add a Modifier. For amine-containing compounds, interactions with acidic silanol groups on the silica surface can cause irreversible binding or streaking. Adding a small amount of a basic modifier can neutralize these sites.

    • Prepare a stock solution of 10% ammonium hydroxide in methanol. Try adding 1-2% of this stock solution to your DCM/MeOH mobile phase.[6]

    • Alternatively, adding 0.5-1% triethylamine to your mobile phase can achieve a similar effect.[7]

Q2: My TLC shows two spots, but all my column fractions are mixed. Why can't I separate them?

A: This frustrating scenario can have several causes.

  • Explanation 1: Compound Degradation. Your compound may be unstable on silica gel. What you see as two spots on the initial TLC might be your compound and a degradation product that is continuously formed as it travels down the column.[6]

    • Validation: To test for stability, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears, your compound is likely degrading on silica.

    • Solution: Consider switching to a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-flushing the column with a solvent containing triethylamine.[6][7]

  • Explanation 2: Column Overload. You may have loaded too much crude material for the amount of silica used. This exceeds the separation capacity of the column, leading to broad bands that overlap.

    • Solution: Reduce the amount of material loaded or, more effectively, increase the amount of silica gel to a ratio of at least 50:1 (silica:crude).[4]

Q3: My compound came out in the first few fractions, mixed with non-polar impurities.

A: This indicates your starting mobile phase was too polar, causing your compound to elute at or near the solvent front.[6]

  • Solution: You must re-develop your TLC method to find a solvent system that gives the desired Rf of ~0.2-0.4. Start with a much less polar mobile phase (e.g., increase the hexane or decrease the ethyl acetate proportion significantly).

Q4: The spots on my TLC plates are streaking or "tailing" severely.

A: Peak tailing is often caused by secondary interactions between your polar analyte and the stationary phase.[8]

  • Cause 1: Acid-Base Interactions. The amino group on your molecule can interact strongly with acidic silanol groups on the silica surface.

    • Solution: As with Q1, add a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to your mobile phase to suppress these interactions.[7]

  • Cause 2: Sample Concentration. A sample that is too concentrated can cause tailing.

    • Solution: Ensure your sample is fully dissolved and loaded as a narrow band. If dry loading, ensure it is evenly distributed.[8]

Troubleshooting Logic for Poor Separation

Troubleshooting_Poor_Separation Start Problem: Poor Separation or Co-elution Check_Rf Is the target Rf ~0.2-0.4 on TLC? Start->Check_Rf Check_Loading Was the column overloaded? (Silica:Sample Ratio < 30:1) Check_Rf->Check_Loading Yes Adjust_Solvent Solution: Re-optimize mobile phase using TLC. Check_Rf->Adjust_Solvent No Check_Stability Is the compound stable on silica? (Perform 2D TLC test) Check_Loading->Check_Stability No Increase_Silica Solution: Increase silica ratio to >50:1 or reduce sample load. Check_Loading->Increase_Silica Yes Change_Stationary_Phase Solution: Use neutral alumina or deactivated silica. Check_Stability->Change_Stationary_Phase No End Separation Improved Check_Stability->End Yes, but still poor separation. Consider other issues. Adjust_Solvent->End Increase_Silica->End Change_Stationary_Phase->End

Caption: Troubleshooting flowchart for poor separation issues.

Frequently Asked Questions (FAQs)

  • Q: What are the most likely impurities I might encounter?

    • A: Impurities often stem from the synthesis. These can include unreacted starting materials or byproducts from side reactions like hydrolysis.[9] If your synthesis involved a multi-component reaction, residual aldehydes or malononitrile could be present.[10]

  • Q: My compound is a solid. Do I need to worry about it crashing out on the column?

    • A: Yes, this is a possibility, especially if you are running the column with a solvent system in which your compound has low solubility. This can block solvent flow.[6] If this is a concern, use a wider column and consider dry loading your sample, as this introduces it in a more dispersed state.[5]

  • Q: Can I use reversed-phase chromatography instead?

    • A: Absolutely. Reversed-phase (RP) chromatography, using a nonpolar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol), is an excellent alternative for polar compounds.[2][11] It is often used in HPLC for analyzing pyrimidine derivatives and can be scaled to preparative column chromatography.[11]

  • Q: What are the key safety precautions?

    • A: Always handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13] The compound may cause skin and serious eye irritation.[12] Avoid creating and inhaling dust.[13] Solvents like DCM and Hexane are volatile and flammable.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 268-277. [Link]

  • Al-Zaydi, K. M. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. [Link]

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Enhancing the stability of 4-Amino-6-methoxypyrimidine-5-carbonitrile for storage

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for robust scientific support, this guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Amino-6-methoxypyrimidine-5-carbonitrile. As a Senior Application Scientist, my objective is to provide not just protocols, but a foundational understanding of the compound's stability, enabling you to safeguard its integrity from storage to application. This center is designed to anticipate and address the practical challenges encountered in the lab, ensuring the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs): Storage & Handling

This section addresses the most common queries regarding the long-term storage and daily handling of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: For maximal long-term stability, the solid compound should be stored in a tightly sealed container in a dark, dry, and cool environment.[1] The recommended temperature is between 2-8°C (refrigerated). Storing it within a desiccator at this temperature is best practice to minimize exposure to moisture.

Why these conditions?

  • Temperature: Lower temperatures reduce the kinetic energy of molecules, slowing down potential degradation reactions. While some nitrile compounds can become brittle at extremely low temperatures, refrigeration is a safe and effective standard.[2][3]

  • Light: Aromatic and heterocyclic compounds, including pyrimidine derivatives, can be susceptible to photolytic degradation.[4] Storing the material in an amber vial or inside a light-blocking secondary container is crucial.

  • Moisture/Humidity: The amino, methoxy, and nitrile functional groups on the molecule can be susceptible to hydrolysis. Keeping the compound in a dry environment, ideally with a desiccant, prevents moisture-driven degradation.[5]

  • Atmosphere: For routine storage, a standard atmosphere is generally acceptable. However, for long-term archival or for particularly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can provide an extra layer of protection against oxidative degradation.

Q2: How can I tell if my sample of this compound has degraded?

A2: Degradation can manifest in several ways. The first indication is often a change in physical appearance, such as discoloration (e.g., yellowing or browning), clumping of the powder, or a change in odor.[5] However, significant degradation can occur without any visible signs.[5] The most reliable method to confirm stability is through analytical techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity and quantifying degradation products.[5][6]

Q3: Can I store this compound in solution? If so, what is the best practice?

A3: Storing this compound in solution for extended periods is generally not recommended as it can accelerate degradation.[5] If you must prepare stock solutions for regular use, follow these guidelines:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are common choices for creating concentrated stocks. Avoid protic solvents like methanol or water for long-term storage.

  • Storage Conditions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light.

  • Stability Validation: The stability of the compound in your specific solvent and storage conditions should be experimentally verified if the solution will be used for an extended period.

Q4: What are the primary chemical groups on this molecule that are susceptible to degradation?

A4: The structure of this compound contains several functional groups that can be involved in degradation pathways:

  • Amino Group: Can be susceptible to oxidation.

  • Methoxy Group: Can undergo hydrolysis to a hydroxyl group, particularly under acidic or basic conditions.

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, especially in the presence of strong acids or bases.

  • Pyrimidine Ring: While aromatic rings are generally stable, the electron-deficient nature of the pyrimidine ring can make it susceptible to certain nucleophilic attacks.[7]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues related to compound stability.

Issue Observed Possible Cause(s) Recommended Action(s)
Unexpected or inconsistent experimental results (e.g., loss of potency). 1. Degradation of the compound leading to a lower effective concentration. 2. Interference from unknown degradation products.1. Verify Purity: Perform an HPLC analysis on your current sample to determine its purity.[5][6] 2. Obtain Fresh Sample: If degradation is confirmed (>5%), it is highly recommended to use a fresh, high-purity batch of the compound. 3. Review Procedures: Re-evaluate your storage and handling procedures against the best practices outlined in the FAQ section.
Change in physical appearance of the solid (e.g., color change from white to yellow/brown, clumping). 1. Exposure to light (photodegradation). 2. Exposure to moisture (hydrolysis). 3. Exposure to elevated temperatures.1. Discard Sample: A visible change indicates significant degradation. The purity of the sample is compromised and it should be discarded.[5] 2. Improve Storage: Ensure future samples are stored in a dark, dry, and refrigerated environment, preferably in a desiccator.[1][5]
Precipitation, cloudiness, or color change observed in a stock solution. 1. Compound degradation in the solvent. 2. Poor solubility or supersaturation at storage temperature. 3. Contamination of the solvent (e.g., with water).1. Prepare Fresh Solution: Discard the old stock solution and prepare a fresh one using high-purity, anhydrous solvent. 2. Check Solubility: Confirm the solubility of the compound in the chosen solvent at the intended concentration and storage temperature. 3. Aliquot: Prepare smaller, single-use aliquots to minimize the risk of contamination and degradation from handling.

Visualizing Stability Concepts

To better understand the factors at play, the following diagrams illustrate key concepts in stability.

Potential Degradation Pathways cluster_conditions Stress Conditions A 4-Amino-6-methoxy- pyrimidine-5-carbonitrile (Stable Compound) B Hydrolysis of Methoxy Group A->B H₂O / pH C Hydrolysis of Nitrile Group A->C H₂O / pH D Oxidation of Amino Group A->D O₂ / Light E Photodegradation A->E UV / Light F 4-Amino-6-hydroxy- pyrimidine-5-carbonitrile B->F G 4-Amino-6-methoxy- pyrimidine-5-carboxamide or -carboxylic acid C->G H Oxidized Species D->H I Various Photoproducts E->I

Caption: Potential degradation pathways for the compound under stress conditions.

Troubleshooting Decision Tree Start Inconsistent Experimental Results? CheckAppearance Visually Inspect the Compound Start->CheckAppearance AppearanceBad Discolored or Clumped? CheckAppearance->AppearanceBad AppearanceOK Appearance Unchanged RunHPLC Perform HPLC Purity Analysis AppearanceOK->RunHPLC AppearanceBad->AppearanceOK No Discard Discard Compound & Order Fresh Stock AppearanceBad->Discard Yes PurityOK Purity > 95%? RunHPLC->PurityOK ReviewProtocols Review Solution Prep & Experimental Protocols PurityOK->ReviewProtocols Yes PurityOK->Discard No UseFresh Use Fresh Stock for Experiments Discard->UseFresh

Caption: A decision tree for troubleshooting stability-related experimental issues.

Experimental Protocols

These protocols provide step-by-step methodologies for assessing the stability of your compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound and detecting degradation products. This is a foundational step in any forced degradation study.[8][9]

Objective: To quantify the purity of the compound and identify the presence of any impurities or degradants.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Preparation:

    • Accurately weigh approximately 1 mg of a high-purity reference standard of this compound.

    • Dissolve in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.1 mg/mL. This is your standard solution.

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration (0.1 mg/mL) in the same diluent as the standard.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: ~254 nm (or an experimentally determined λmax)

    • Column Temperature: 30°C

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Ramp from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Ramp from 95% to 5% B

      • 19-25 min: Hold at 5% B (re-equilibration)

  • Analysis and Data Interpretation:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Any peak other than the main peak is considered an impurity or a degradation product. The goal of forced degradation studies is to identify the conditions that produce these additional peaks.[8]

References

  • S&G Gloves. (2025). How to Store Nitrile Gloves Properly. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH criteria for a recommended standard: occupational exposure to nitriles. Retrieved from [Link]

  • Reddy, P. C., et al. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]

  • Be Gloves. (2025). How do I store the samples for a Nitrile Exam?. Retrieved from [Link]

  • Free Chemistry Online. (2024). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]

  • Grisolia, S., & Giri, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Retrieved from [Link]

  • Bhatt, B., et al. (n.d.). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. ResearchGate. Retrieved from [Link]

  • Vreken, P., & Van Kuilenburg, A. B. P. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... ResearchGate. Retrieved from [Link]

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Retrieved from [Link]

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. ResearchGate. Retrieved from [Link]

  • Ashihara, H. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Huang, L. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Longdom Publishing. Retrieved from [Link]

  • Rathore, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

  • López-Canet, M., et al. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. Retrieved from [Link]

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Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the BenchChem Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling pyrimidine compound synthesis from the laboratory bench to pilot and production scales. Pyrimidine scaffolds are central to numerous pharmaceuticals, making their efficient, safe, and reproducible scale-up a critical endeavor in drug development.[1][2][3]

This resource provides field-proven insights through a series of troubleshooting guides and frequently asked questions. Our goal is to explain the causality behind common scale-up challenges and offer robust, self-validating protocols to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the scale-up of pyrimidine synthesis.

Q1: My reaction yield was excellent on the gram scale, but dropped significantly when I moved to the kilogram scale. What are the likely causes? A1: This is a classic scale-up challenge primarily rooted in physical and chemical kinetic changes that occur with increasing volume. The main culprits are:

  • Mass and Heat Transfer Limitations: Inefficient mixing in large reactors leads to poor heat dissipation and localized temperature gradients ("hot spots"), which can promote side reactions and product degradation.[4] The surface-area-to-volume ratio decreases dramatically at scale, hindering heat removal.[4][5][6]

  • Exotherm Control Failure: Many pyrimidine syntheses, like the Biginelli reaction, are exothermic. What is easily managed in a lab flask can become a dangerous thermal runaway event in a large reactor if not properly controlled.[4][5][6][7]

  • Raw Material Purity: The impact of minor impurities in starting materials is magnified at a larger scale, where they can inhibit the reaction or catalyze the formation of byproducts.[4]

  • Changes in Reaction Kinetics: The altered surface-area-to-volume ratio can affect reaction kinetics, requiring re-optimization of parameters like temperature and catalyst loading for the larger scale.[4]

Q2: I'm observing new, unexpected impurities in my large-scale batch. How can I identify and minimize them? A2: Impurity profiles often change upon scale-up due to the reasons mentioned in Q1. For common pyrimidine syntheses like the Biginelli reaction, typical impurities include:

  • Dihydropyridine Derivatives: Arising from the self-condensation of the β-ketoester component.[4]

  • Aldol Condensation Products: Resulting from the self-condensation of the aldehyde reactant.[4]

  • Oxidation Products: The dihydropyrimidine ring can be sensitive to oxidation, especially if reaction times are prolonged or the mixture is exposed to air at high temperatures.[4] Mitigation involves strict control over stoichiometry, temperature, and reaction atmosphere. Conducting the reaction under an inert gas like nitrogen or argon is often a simple and effective solution to prevent oxidation.[4]

Q3: My pyrimidine derivative is highly polar, and I'm struggling with its purification at scale. What are my options? A3: Purifying polar compounds is a common challenge due to their high solubility in polar solvents and poor retention in standard reverse-phase chromatography.[8] Consider these techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds, as it uses a polar stationary phase to promote retention.[8]

  • Optimized Reverse-Phase Chromatography (RPC): While challenging, RPC can be adapted by using polar-endcapped columns or by adding ion-pairing agents to the mobile phase to enhance retention.[8]

  • Crystallization: This is the most desirable method for purification at scale due to its cost-effectiveness. Success depends on finding a suitable solvent or solvent/anti-solvent system. If your compound fails to crystallize, it may be due to excessive solubility or the presence of impurities that inhibit crystal formation.[8]

Q4: What are the most critical process safety risks when scaling up pyrimidine synthesis? A4: The primary safety risk is thermal runaway , an uncontrollable, self-heating state where the reaction's heat generation exceeds the cooling system's capacity.[5][6][9][10][11] This can lead to a rapid increase in temperature and pressure, potentially causing fires, explosions, and catastrophic reactor failure.[5][11][12] A thorough hazard assessment, including reaction calorimetry, must be conducted before attempting any scale-up to understand the reaction's thermal profile and ensure adequate cooling capacity is available.[6][7][13]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, structured guidance for diagnosing and solving complex scale-up problems.

Guide 1: Diagnosing and Rectifying Yield Loss on Scale-Up

Question: I've confirmed my raw material quality, but my yield is still unacceptably low at the 50L scale compared to the 1L scale. How do I systematically troubleshoot this?

Answer: A systematic approach is essential to pinpoint the cause. The issue likely lies in inadequate control of the reaction's physical parameters, which become dominant at scale.

Causality: The core principle to understand is the surface-area-to-volume ratio . In a small flask, heat generated by the reaction can easily escape through the flask walls. In a large reactor, the volume increases by a cube function while the surface area for heat exchange only increases by a square function. This disparity makes it much harder to remove heat, leading to internal temperature gradients and promoting side reactions that consume your product. Similarly, achieving uniform mixing of reactants is more difficult in a larger volume, leading to localized concentration differences that can favor impurity formation.[4][5]

Troubleshooting Workflow:

A Yield Loss at Scale Detected B Review Heat Transfer Data (Reaction Calorimetry) A->B C Exotherm Controlled? B->C Is heat generation well understood? D Implement Staged Reagent Addition & Enhanced Cooling C->D No/Uncertain E Review Mixing Efficiency (CFD Modeling or Visual Inspection) C->E Yes D->C F Homogeneous Mixture? E->F G Optimize Stirrer Speed/Design (e.g., use baffles, change impeller) F->G No/Inconsistent H Re-evaluate Reaction Kinetics at Scale F->H Yes G->F I Adjust Temperature Profile or Catalyst Loading H->I J Successful Scale-Up I->J

Caption: Troubleshooting workflow for diagnosing yield loss.

Experimental Protocol: Controlled Reagent Addition for Exotherm Management

This protocol is designed to mitigate thermal risks during the addition of a reactive reagent.

  • System Setup: Equip the reactor with a calibrated temperature probe, an efficient overhead stirrer, and a cooling jacket connected to a circulating chiller.

  • Initial Charge: Charge the reactor with the initial reactants and solvent. Begin stirring and cool the mixture to 5-10°C below the target reaction temperature.

  • Controlled Addition: Add the second reagent dropwise or via a syringe pump over a calculated period (e.g., 2-4 hours). The addition rate should be slow enough that the cooling system can comfortably maintain the set internal temperature.

  • Continuous Monitoring: Monitor the internal reaction temperature continuously. Critical Action: If the internal temperature rises more than 2-3°C above the setpoint, immediately stop the addition. Do not resume until the temperature is back under control.[5]

  • Post-Addition Hold: After the addition is complete, maintain the reaction at the target temperature and monitor for completion using a suitable analytical method like TLC or HPLC.[14][15]

Guide 2: Managing Impurity Formation in Large-Scale Batches

Question: My final product from a large-scale Biginelli reaction is contaminated with several byproducts, making purification difficult. What are the most effective strategies to improve purity?

Answer: Improving the purity of the crude product starts with preventing impurity formation during the reaction. This requires a deep understanding of potential side reactions and precise control over reaction conditions.

Causality: Many common pyrimidine syntheses involve condensations between carbonyls, ureas/thioureas, and active methylene compounds.[1] Side reactions are often kinetically or thermodynamically favored under suboptimal conditions. For instance, allowing "hot spots" to form due to poor mixing can accelerate the rate of undesired aldol self-condensation of the aldehyde reactant faster than the desired three-component reaction.[4] Similarly, exposure to atmospheric oxygen at elevated temperatures can lead to the oxidative degradation of the desired dihydropyrimidine product.[4]

Data Presentation: Common Impurities and Mitigation Strategies

Impurity TypeLikely Cause(s)Mitigation StrategySupporting Source
Aldol Condensation Products Localized high concentration of aldehyde; High temperature.Slow, controlled addition of the aldehyde reactant into the reaction mixture. Maintain strict temperature control.[4]
Dihydropyridine Derivatives Self-condensation of the β-ketoester.Optimize reactant stoichiometry. A slight excess of urea/thiourea can often suppress this pathway.[4]
Oxidation Products Exposure to atmospheric oxygen, especially at elevated temperatures or during long reaction times.Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[4]
Starting Material Impurities Use of lower-grade raw materials.Qualify all raw material suppliers and perform rigorous incoming quality control (QC) testing.[4]
Guide 3: Troubleshooting Purification and Isolation

Question: I am unable to crystallize my final pyrimidine product from the reaction mixture, and chromatographic purification is not economically viable at scale. What should I do?

Answer: Crystallization is the preferred method for large-scale purification. When it fails, a systematic approach to solvent screening and process optimization is required.

Causality: A successful crystallization depends on achieving a state of supersaturation, where the concentration of the compound in solution exceeds its solubility limit, providing the thermodynamic driving force for crystal formation. Failure to crystallize can be due to several factors:

  • High Solubility: The compound is too soluble in the chosen solvent, even at low temperatures.

  • Presence of Impurities: Certain impurities can act as "crystal poisons," interfering with the formation of an ordered crystal lattice.

  • Incorrect Solvent System: The solvent may not be appropriate for inducing crystallization of your specific compound.

Troubleshooting Workflow: Purification Strategy Selection

A Crude Product Ready for Purification B Attempt Direct Crystallization from Reaction Solvent A->B C Successful? B->C D Isolate & Dry Product C->D Yes E Perform Solvent Swap & Screen for Crystallization Solvents C->E No F Add Anti-Solvent to Induce Precipitation/Crystallization E->F If oily G Crystals Formed? E->G F->G G->D Yes H Consider Liquid-Liquid Extraction to Remove Gross Impurities G->H No I Re-attempt Crystallization H->I J If all fails, evaluate large-scale chromatography (e.g., Flash) H->J If still impure I->C A Proposed Scale-Up Reaction B Step 1: Hazard Screening (DSC, TSu) A->B C Step 2: Reaction Calorimetry (Determine Heat of Reaction, MTSR) B->C D Step 3: Evaluate 'What If' Scenarios (e.g., Cooling Failure, Agitator Failure) C->D E Risk Assessment: Is Cooling Capacity Sufficient for Normal & Deviant Conditions? D->E F Modify Process (e.g., Slower Addition, Dilution, Lower Temperature) E->F No G Implement Safety & Control Strategies (e.g., Alarms, Quench System) E->G Yes F->C H Proceed with PI-Approved Scale-Up G->H

Caption: A systematic workflow for managing process safety. [7][13] A hazard evaluation must be conducted early and throughout the entire development process. [13]This involves screening for potential thermal hazards, evaluating the main reaction and potential side reactions, and understanding the impact of "what if" scenarios to implement appropriate safety controls. [13]

References

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. [Link]

  • A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

  • Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. AZoM. [Link]

  • Scale Up Safety_FINAL. Stanford Environmental Health & Safety. [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. [Link]

  • Process Safety and Scale-up. H.E.L Group. [Link]

  • Solving process safety and scale up. Laboratory News. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]

  • Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation. ACS Publications. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. PubMed. [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. ResearchGate. [Link]

  • Managing Residual Impurities During Downstream Processing. BioPharm International. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. MDPI. [Link]

  • Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central. [Link]

  • Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. MDPI. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Navigating the Complexities of Impurities in Pharmaceuticals. Technology Networks. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. [Link]

  • 3D representation of the superimposition of the co-crystallized ligand (purple) and the docking pose (dark grey) of ERL at the active site of the EGFR enzyme. ResearchGate. [Link]

  • Strategies for Addressing Impurities in Biologic Drug Substance Manufacturing. The PathFinder Blog. [Link]

  • De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]

  • What Causes Thermal Runaway? UL Research Institutes. [Link]

  • Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules. PubMed Central. [Link]

  • Thermal Runaway in Lithium-ion Batteries: Key Safety Risks. Semco University. [Link]

  • What Is Thermal Runaway In Batteries? Dragonfly Energy. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH. [Link]

  • Thermal Runaway Risks. YouTube. [Link]

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Technical Support Center: Optimizing Catalyst Selection for Pyrimidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrimidine ring formation. The appropriate choice of catalyst is paramount to achieving high yields, minimizing side reactions, and ensuring a scalable, efficient process. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.

Troubleshooting Guide: Common Issues in Pyrimidine Synthesis

This section addresses specific, frequently encountered problems during pyrimidine synthesis, focusing on two of the most common methods: the Biginelli and Pinner reactions. The solutions provided are based on mechanistic understanding and established laboratory practices.

Focus: The Biginelli Reaction & Related Multi-Component Syntheses

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone of pyrimidine synthesis. However, its apparent simplicity can be deceptive.

Q1: My Biginelli reaction is suffering from very low yield and a significant amount of unreacted starting materials remain. What are the primary causes and how can I fix this?

A1: Low conversion is a frequent issue that can almost always be traced back to one of four key areas: catalyst inefficiency, suboptimal reaction conditions, reactant purity, or steric effects.[1]

  • Causality - Catalyst Inactivity: The catalyst, whether a Brønsted or Lewis acid, is essential for activating the aldehyde and facilitating the key iminium intermediate formation. If the catalyst is weak, deactivated, or used in insufficient quantity, the reaction will stall.[2]

    • Troubleshooting Steps:

      • Verify Catalyst Activity: If using a reusable catalyst, ensure it has been properly regenerated. For acid catalysts like HCl, confirm the concentration is accurate.[1]

      • Increase Catalyst Loading: Incrementally increase the catalyst loading. Insufficient catalyst may not be enough to overcome the activation energy barrier.[2]

      • Screen Alternative Catalysts: If a mild Lewis acid (e.g., ZnCl₂) is failing, consider a stronger one (e.g., FeCl₃, Lanthanide triflates) or a Brønsted acid.[2] The choice of catalyst is critical, as the reaction often yields poor results in its absence.[2]

  • Causality - Suboptimal Conditions: Temperature and time are deeply intertwined. An insufficient temperature will not provide the necessary activation energy, while excessive heat can lead to byproduct formation and decomposition.[1][2]

    • Troubleshooting Steps:

      • Monitor via TLC: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent unnecessary heating that could degrade the product.[1]

      • Adjust Temperature: If the reaction is sluggish, cautiously increase the temperature. Conversely, if byproduct formation is an issue, lowering the temperature may be beneficial.[2]

      • Solvent Selection: Solvent polarity can dramatically affect reaction rates. Polar solvents are generally preferred.[2] Experiment with different solvents like ethanol, acetonitrile, or even explore solvent-free conditions, which have been shown to improve yields for certain substrates.[1]

  • Causality - Reactant Purity: Impurities in the starting materials, particularly in the aldehyde, can act as catalyst poisons or participate in unwanted side reactions.[1]

    • Troubleshooting Steps:

      • Purify Aldehydes: Aldehydes are prone to oxidation to carboxylic acids. Ensure they are freshly distilled or purified before use.

      • Use High-Purity Reagents: Ensure the β-ketoester and urea/thiourea are of high purity to avoid side reactions.[1]

Q2: I'm observing a fluorescent byproduct in my Biginelli reaction, and purification of my target dihydropyrimidinone (DHPM) is proving difficult. What is this impurity and how can I prevent it?

A2: The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when the reaction pathway diverges, and two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures).[1]

  • Mechanistic Insight: The Hantzsch pathway becomes competitive when the concentration of the β-ketoester enamine intermediate is high relative to the urea-derived species.

    • Troubleshooting Steps:

      • Control Reaction Temperature: Higher temperatures favor the Hantzsch pathway by promoting the decomposition of urea into ammonia. Running the reaction at a lower, more controlled temperature can significantly suppress DHP formation.[1]

      • Optimize Catalyst Choice: The specific Lewis or Brønsted acid used can influence the selectivity between the Biginelli and Hantzsch pathways. It is worthwhile to screen a few different catalysts.

      • Order of Addition: In some systems, adding the urea component last to the mixture of aldehyde, ketoester, and catalyst can minimize its premature decomposition.[1]

      • Purification: If the DHP has already formed, careful column chromatography or recrystallization is required. Selecting the right recrystallization solvent is crucial for separating the DHPM from the DHP impurity.

Focus: The Pinner Pyrimidine Synthesis

The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a powerful method for creating diverse pyrimidines.[3] It is, however, highly sensitive to reaction conditions.

Q3: My Pinner synthesis is failing, with very low yields and what appears to be hydrolysis of my starting materials. How can I prevent this?

A3: Water is the primary antagonist in a Pinner synthesis. Amidines and the key reaction intermediates are susceptible to hydrolysis, which consumes reagents and halts the productive catalytic cycle.[4]

  • Causality - Hydrolysis: The reaction proceeds through an acid-catalyzed mechanism.[5] The presence of water can hydrolyze the amidine starting material or the crucial Pinner salt intermediate, leading to undesired amides and esters and a complete shutdown of pyrimidine formation.[4]

    • Troubleshooting Steps:

      • Implement Strict Anhydrous Conditions: This is the most critical factor for success. Oven-dry all glassware immediately before use. Use freshly distilled, anhydrous solvents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[4]

      • Use Anhydrous Acid: The classic Pinner protocol involves bubbling dry HCl gas through an anhydrous alcohol solution.[4] This ensures rigorously anhydrous and acidic conditions, promoting the formation of the necessary imidate hydrochloride (Pinner salt) intermediate.[4]

      • Ensure Amidine Purity: Use high-purity amidine hydrochloride salt. If using the free base, it should be freshly prepared and used immediately to prevent moisture absorption and degradation.[4]

Catalyst Selection & Optimization: FAQs

This section provides answers to broader questions regarding the strategic selection of catalysts for pyrimidine ring formation.

Q: How do I decide between an acid, base, or metal catalyst for my pyrimidine synthesis?

A: The choice depends on the specific reaction, the nature of your substrates, and the desired outcome.

  • Acid Catalysts (Brønsted and Lewis): These are most common for reactions like the Biginelli and Pinner syntheses.[2][] They activate carbonyl groups and promote condensation reactions. Lewis acids (FeCl₃, ZnCl₂, etc.) are often milder and offer better selectivity than strong Brønsted acids (HCl, H₂SO₄).[2]

  • Base Catalysts: Strong bases like NaOH, KOH, or K₂CO₃ are used in cyclocondensation reactions involving active methylene compounds.[3] For instance, they are employed in [3+3] cycloadditions of α,β-unsaturated ketones with amidines.[3][7]

  • Metal Catalysts: Transition metals (Cu, Fe, Ni, Ir) offer unique reaction pathways.[][8] For example, nickel catalysts can facilitate dehydrogenative coupling of alcohols and amidines, while copper catalysts can be used in the cyclization of ketones with nitriles.[3][9] Iron complexes can enable pyrimidine synthesis from ketones, aldehydes, or esters with amidines.[8]

Q: What are the advantages of using a heterogeneous or reusable catalyst?

A: Heterogeneous catalysts, such as magnetic nano Fe₃O₄ particles or sulfated zirconia, offer significant advantages, particularly for process scale-up and green chemistry.[1][10]

  • Ease of Separation: They can be easily removed from the reaction mixture by filtration or magnetic decantation, simplifying product purification.

  • Recyclability: Many heterogeneous catalysts can be regenerated and reused multiple times, reducing cost and waste.

  • Potentially Milder Conditions: They often operate under milder conditions compared to their homogeneous counterparts.

Q: When should I consider a metal-free catalytic system?

A: Metal-free catalysis is a growing field driven by the need to avoid potentially toxic and expensive heavy metal contamination in the final product, which is especially critical in drug development.[11]

  • Applications: Metal-free approaches can involve organocatalysts (like amino acids or their derivatives), or reagents like K₂S₂O₈ or NH₄I that promote the desired transformations without a metal center.[3][8] These are excellent choices when metal-sensitivity is a concern for downstream applications or subsequent reaction steps.

Data Summary: Catalyst Performance in Biginelli Reaction

The following table summarizes the effectiveness of various catalysts for the synthesis of a model dihydropyrimidine, demonstrating the critical impact of catalyst choice on reaction yield.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneEthanol7812< 20[2]
2HCl (cat.)Ethanol78485[1]
3FeCl₃ (10 mol%)Acetonitrile80292[2]
4ZnCl₂ (15 mol%)Ethanol78588[2]
5Sulfated ZirconiaSolvent-free60395[1]
6Choline HydroxideNeat601.594[3]

Data is representative and compiled from various literature sources for the reaction of benzaldehyde, ethyl acetoacetate, and urea.

Experimental Protocols & Visual Workflows

Protocol: Lewis Acid-Catalyzed Synthesis of a Dihydropyrimidinone (DHPM)

This protocol provides a general framework for a solvent-free Biginelli reaction using a solid acid catalyst like sulfated zirconia.

Materials:

  • Aromatic aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (15 mmol)

  • Catalyst (e.g., sulfated zirconia, 50 mg)

  • Ethanol (for washing and recrystallization)

  • Round-bottom flask with magnetic stirrer and heating mantle

Procedure:

  • Combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol) in the round-bottom flask.

  • Add the sulfated zirconia catalyst (50 mg).[1]

  • Stir the mixture at a controlled temperature of 60°C.[1]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature. The product will likely solidify.

  • Add a small amount of cold ethanol and stir for 5 minutes to create a slurry.[1]

  • Filter the solid product and wash thoroughly with cold ethanol to remove unreacted starting materials.[1]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

Visualizations

Catalyst_Selection_Workflow cluster_start 1. Define Reaction cluster_catalyst_type 2. Initial Catalyst Choice cluster_screening 3. Optimization cluster_end 4. Final Protocol Start Identify Substrates (e.g., Aldehyde, Amidine, Ketoester) CatalystType Select Catalyst Class Start->CatalystType Screen Screen Catalysts & Conditions (Solvent, Temp, Loading) CatalystType->Screen Acid? (Biginelli, Pinner) Base? (Condensations) Metal? (Dehydrogenation) Analyze Analyze Yield & Purity (TLC, NMR, HPLC) Screen->Analyze Decision Optimal Conditions Found? Analyze->Decision Decision->CatalystType No, Re-evaluate Class Decision:e->Screen:w No, Refine Conditions End Finalize Protocol for Scale-Up Decision->End Yes

Caption: A general workflow for selecting and optimizing a catalyst for pyrimidine synthesis.

Low_Yield_Troubleshooting Problem Low Yield or Incomplete Reaction CheckCatalyst Is Catalyst Active & Sufficient? Problem->CheckCatalyst CheckConditions Are Temp & Time Optimal? CheckCatalyst->CheckConditions Yes SolutionCatalyst Increase Loading or Try New Catalyst CheckCatalyst->SolutionCatalyst No CheckPurity Are Reagents High Purity? CheckConditions->CheckPurity Yes SolutionConditions Increase Temp/Time Monitor by TLC CheckConditions->SolutionConditions No SolutionPurity Purify Starting Materials (esp. Aldehyde) CheckPurity->SolutionPurity No SolutionAnhydrous For Pinner: Ensure Strict Anhydrous Conditions CheckPurity->SolutionAnhydrous Yes

Caption: A decision tree for troubleshooting low yields in pyrimidine synthesis reactions.

References

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • PMC - NIH. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Popat, A. (2022, November 25). Pyrimidine Synthesis Biochemistry. YouTube. [Link]

  • Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

  • N'JOY Biochemistry. (2023, April 27). Pyrimidine Biosynthesis | Nucleotide Metabolism | Biochemistry. YouTube. [Link]

  • JJ Medicine. (2017, April 17). Pyrimidine Synthesis and Salvage Pathway. YouTube. [Link]

  • ACS Publications. (2018, July 19). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. [Link]

  • RSC Publishing. (2025, March 31). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. [Link]

  • Wikipedia. Pyrimidine. [Link]

  • ACS Publications. (2020, March 30). Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. [Link]

  • Slideshare. (2024, February 23). Pinner pyrimidine synthesis. [Link]

Sources

Validation & Comparative

Validating the Biological Activity of 4-Amino-6-methoxypyrimidine-5-carbonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, giving rise to a multitude of clinically significant therapeutics.[1][2][3] The inherent versatility of the pyrimidine ring system allows for diverse substitutions, leading to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] This guide provides a comprehensive framework for validating the biological activity of a novel pyrimidine derivative, 4-Amino-6-methoxypyrimidine-5-carbonitrile, by comparing its performance against established kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It offers not just protocols, but the strategic reasoning behind experimental choices, ensuring a robust and self-validating approach to biological characterization.

Introduction to this compound and the Rationale for Comparison

This compound is a heterocyclic compound featuring key pharmacophoric elements: a pyrimidine core, an amino group, a methoxy group, and a carbonitrile moiety. While the specific biological activity of this exact molecule is not extensively documented in publicly available literature, the pyrimidine-5-carbonitrile scaffold is a well-established framework for potent biological agents, particularly in oncology.[][6][7] Derivatives of this core have demonstrated significant inhibitory activity against various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[8]

Therefore, a logical starting point for characterizing this compound is to assess its potential as an anticancer agent, specifically as a kinase inhibitor. To provide a meaningful context for its activity, this guide proposes a direct comparison with three well-established, commercially available multi-kinase inhibitors:

  • Sorafenib: A potent inhibitor of multiple kinases, including VEGFR, PDGFR, and Raf kinases, used in the treatment of renal cell carcinoma and hepatocellular carcinoma.[3][9][10]

  • Erlotinib: An EGFR tyrosine kinase inhibitor employed in the treatment of non-small cell lung cancer and pancreatic cancer.[2][4][][11]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-KIT, among others, and is used for renal cell carcinoma and gastrointestinal stromal tumors.[1][12][13]

By comparing the in vitro activity of this compound against these standards, we can ascertain its relative potency and potential mechanism of action.

Comparative Experimental Workflow

The following diagram outlines the logical flow of experiments designed to validate and compare the biological activity of our target compound.

Experimental Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Kinase Inhibition Profiling A Compound Preparation and Solubilization (Test Compound & Comparators) B Cell Line Selection (e.g., HCT-116, MCF-7) A->B Select relevant cancer cell lines C MTT Cell Viability Assay B->C Treat cells with compounds D IC50 Determination C->D Analyze dose-response E Target Kinase Selection (e.g., VEGFR-2, EGFR) D->E Proceed with potent compounds F In Vitro Kinase Inhibition Assay E->F G IC50 Determination F->G Analyze inhibition curves H Signaling Pathway Analysis (Western Blot for p-AKT, p-ERK) G->H Investigate downstream effects

Caption: A stepwise workflow for the validation of this compound's biological activity.

Detailed Experimental Protocols

Part 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15] This initial screen will determine the cytotoxic potential of this compound against cancer cell lines and allow for a direct comparison of its potency with Sorafenib, Erlotinib, and Sunitinib.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture human colon carcinoma (HCT-116) and human breast adenocarcinoma (MCF-7) cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare stock solutions of this compound, Sorafenib, Erlotinib, and Sunitinib in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

    • Prepare serial dilutions of each compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Seeding:

    • Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control (medium with 0.5% DMSO) and a blank control (medium only).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16][17]

    • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: In Vitro Kinase Inhibition Assays

Based on the structural similarity of this compound to known kinase inhibitors, we will directly assess its inhibitory activity against key kinases implicated in cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Kinase Assay Protocol:

This protocol is adapted from commercially available kinase assay kits.[18][19][20][21]

  • Reagents and Buffers:

    • Recombinant human VEGFR-2 kinase.

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • ATP.

    • Substrate (e.g., poly(Glu, Tyr) 4:1).

    • Kinase-Glo® Luminescent Kinase Assay Kit.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and the comparator compounds (Sorafenib, Sunitinib) in kinase buffer.

    • In a 96-well plate, add the compound dilutions, VEGFR-2 kinase, and substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value for each compound.

EGFR Kinase Assay Protocol:

This protocol is based on established methods for measuring EGFR kinase activity.[22][23][24][25]

  • Reagents and Buffers:

    • Recombinant human EGFR kinase.

    • Kinase buffer.

    • ATP.

    • Specific EGFR peptide substrate.

    • ADP-Glo™ Kinase Assay Kit.

  • Assay Procedure:

    • Follow a similar procedure to the VEGFR-2 assay, using EGFR-specific reagents.

    • Prepare serial dilutions of this compound and the comparator compound (Erlotinib).

    • Incubate the compound, EGFR kinase, and substrate.

    • Initiate the reaction with ATP.

    • After incubation, measure the amount of ADP produced using the ADP-Glo™ reagent. Luminescence is directly proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition and determine the IC50 values.

Data Presentation and Interpretation

The quantitative data from the cytotoxicity and kinase inhibition assays should be summarized in clear, comparative tables.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundHCT-116MCF-7
This compoundExperimental ValueExperimental Value
SorafenibExperimental ValueExperimental Value
ErlotinibExperimental ValueExperimental Value
SunitinibExperimental ValueExperimental Value

Table 2: Comparative Kinase Inhibition (IC50 in µM)

CompoundVEGFR-2EGFR
This compoundExperimental ValueExperimental Value
SorafenibExperimental ValueN/A
ErlotinibN/AExperimental Value
SunitinibExperimental ValueN/A

Mechanistic Insights: Signaling Pathway Analysis

Should this compound demonstrate potent kinase inhibitory activity, further investigation into its effect on downstream signaling pathways is warranted. The PI3K/AKT and RAF/MEK/ERK pathways are critical downstream effectors of many receptor tyrosine kinases, including VEGFR and EGFR.[6][7][8][26]

Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Inhibitor This compound (Hypothesized Target) Inhibitor->RTK

Caption: A simplified diagram of the PI3K/AKT and RAF/MEK/ERK signaling pathways downstream of receptor tyrosine kinases.

A western blot analysis of key phosphorylated proteins, such as p-AKT and p-ERK, in cancer cells treated with this compound can confirm its on-target effect and provide valuable mechanistic insights.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial biological validation of this compound. By employing a comparative approach against well-characterized drugs and utilizing standardized assays, researchers can efficiently determine its cytotoxic and kinase inhibitory potential. The outlined workflow, from broad cytotoxicity screening to specific kinase inhibition and mechanistic studies, ensures a logical and evidence-based progression of research, ultimately elucidating the therapeutic promise of this novel pyrimidine derivative.

References

  • Sunitinib is an orally available small-molecule multikinase inhibitor. This agent potently inhibits the vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and c-Kit in addition to other kinases in biochemical and cell-based assays. ([Link])

  • Erlotinib works by blocking the epidermal growth factor receptor (EGFR), a protein on cells that encourages cancer cell growth. ([Link])

  • Erlotinib inhibits epidermal growth factor receptor (EGFR), a transmembrane amino acid receptor tyrosine kinase found in approximately 15% of non small cell lung cancers. ([Link])

  • Sunitinib inhibits cellular signalling by targeting multiple receptor tyrosine kinases (RTKs). ([Link])

  • Erlotinib specifically targets the epidermal growth factor receptor (EGFR) tyrosine kinase, which is highly expressed and occasionally mutated in various forms of cancer. ([Link])

  • Activated Akt modulates the function of numerous substrates involved in the regulation of cell survival, cell cycle progression and cellular growth. In recent years, it has been shown that PI3K/Akt signalling pathway components are frequently altered in human cancers. ([Link])

  • The PI3K/AKT/mTOR pathway is an intracellular signaling pathway important in regulating the cell cycle. ([Link])

  • Sorafenib is a kinase inhibitor drug approved for the treatment of primary kidney cancer (advanced renal cell carcinoma), advanced primary liver cancer (hepatocellular carcinoma), FLT3-ITD positive AML and radioactive iodine resistant advanced thyroid carcinoma. ([Link])

  • The PI3K/AKT pathway is one of the most frequently over-activated intracellular pathways in several human cancers. ([Link])

  • Erlotinib is a competitive, reversible EGFR inhibitor that binds to the cytoplasmic tyrosine kinase domain (ATP binding site) and stops signal transmission by stopping autophosphorylation. ([Link])

  • PI3K/Akt/mTOR signaling pathway involved in cell survival, growth, and proliferation is the commonly activated signaling pathway in human cancers. ([Link])

  • Sorafenib inhibits cellular signaling by targeting several different receptor tyrosine kinases (RTKs) including receptors for platelet-derived growth factor (PDGFRs) and vascular endothelial growth factor receptors (VEGFR). ([Link])

  • Sunitinib is an inhibitor for various tyrosine kinases, namely PDGFR, KIT, RET, FLT3, and VEGFR1-3. ([Link])

  • Sunitinib malate is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, commonly used in cancer therapy. ([Link])

  • Sorafenib, a tyrosine kinase inhibitor, is indicated for the treatment of patients with unresectable hepatocellular carcinoma (HCC) and advanced renal cell carcinoma (RCC). ([Link])

  • Sorafenib is a multikinase inhibitor that decreases tumour cell proliferation in vitro. ([Link])

  • Mechanistically, sunitinib inhibits multiple receptor tyrosine kinases, especially those involved in angiogenesis, that is, vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and proto-oncogene cKIT. ([Link])

  • The VEGFR2 (KDR) Kinase Assay Kit is designed to measure VEGFR2 (KDR) kinase activity for screening and profiling applications using Kinase-Glo™ MAX as a detection reagent. ([Link])

  • The protocol used for the continuous-read kinase assays to measure inherent potency of compounds against active forms of EGFR (WT) and EGFR (T790M/L858R) enzymes is described in detail. ([Link])

  • EGFR Kinase Assay protocol from Promega. ([Link])

  • The VEGFR2 Kinase Assay Kit is designed to measure VEGFR2 kinase activity for screening and profiling applications using Kinase-Glo® MAX as a detection reagent. ([Link])

  • The MTT assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation and cytotoxicity. ([Link])

  • A critical assessment of the use of microculture tetrazolium assays to measure cell growth and function. ([Link])

  • The MTT assay is a widely used colorimetric assay that measures cell viability or proliferation. ([Link])

  • This study reports the development of an assay that can quantitatively profile EGFR kinase activities and inhibitor sensitivities in TNBC cell lysates. ([Link])

  • Commercially available anticancer drugs containing pyrimidine scaffolds. ([Link])

  • The epidermal growth factor receptor (EGFR) is a much-validated target for oncology drug discovery. ([Link])

  • The VEGFR2 (KDR) Kinase Assay Kit is designed to measure VEGFR2 (KDR) kinase activity for screening and profiling applications using Kinase-Glo™ MAX as a detection reagent. ([Link])

  • Examples of commercial medications with a bicyclic main structure include the tyrosine kinase inhibitors gefitinib and erlotinib, and both are quinazoline derivatives. ([Link])

  • Pyrimidine derivatives are heterocyclic scaffolds that represent one of the most bioactive pharmacophores implemented as anticancer agents. ([Link])

  • This is an all-inclusive cell-based luciferase reporter assay kit targeting the Human Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). ([Link])

  • The review article aims to review the work reported the recent work on the anticancer synthetic pyrimidine compound and the chemistry and biological activities of pyrimidines during past year. ([Link])

  • Pyrimidine derivatives 2a (IC50 = 42 μΜ), 2f (IC50 = 47.5 μΜ) and chalcone 1g (IC50 = 17 μM) were the most potent lipoxygenase inhibitors. ([Link])

Sources

The Pyrimidine-5-Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Structure-Activity Relationship (SAR) Studies

Introduction: The Ascendancy of the Pyrimidine-5-Carbonitrile Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" in the quest for novel therapeutics. Within this esteemed class of heterocycles, the pyrimidine-5-carbonitrile motif has emerged as a particularly fruitful starting point for the development of potent and selective inhibitors of various biological targets. The electron-withdrawing nature of the nitrile group at the C5 position significantly influences the electronic properties of the pyrimidine ring, often playing a crucial role in the molecule's interaction with its target protein. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine-5-carbonitrile analogs, drawing upon experimental data to illuminate the key structural modifications that govern their biological activity across different therapeutic areas. We will delve into their applications as anticancer, anti-inflammatory, and antiviral agents, offering insights for researchers, scientists, and drug development professionals.

I. Anticancer Activity: Targeting the Kinome and Beyond

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4] Pyrimidine-5-carbonitrile analogs have demonstrated remarkable efficacy as kinase inhibitors, with their SAR being extensively explored.

A. Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its overexpression or mutation is implicated in various cancers. Several series of pyrimidine-5-carbonitrile derivatives have been designed and synthesized as EGFR inhibitors.

A key SAR observation is the importance of the substitution at the C4 position of the pyrimidine ring. For instance, in a series of 2,4,6-trisubstituted pyrimidine-5-carbonitriles, the nature of the C4-substituent dramatically influences potency. Analogs with a substituted aniline moiety at C4, mimicking the quinazoline core of approved EGFR inhibitors like erlotinib, have shown significant promise.

One study reported a series of novel pyrimidine-5-carbonitrile derivatives with potent anticancer activity. Compound 10b from this series emerged as a highly potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM, comparable to the reference drug erlotinib (IC50 = 2.83 ± 0.05 nM).[3] In vitro, this compound exhibited excellent anticancer activity against HepG2, A549, and MCF-7 cell lines with IC50 values of 3.56, 5.85, and 7.68 µM, respectively.[3] Another noteworthy compound, 11b , demonstrated potent activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), with IC50 values of 0.09 and 4.03 µM, respectively.[5] This dual activity is crucial for overcoming acquired resistance to first-generation EGFR inhibitors.

The general SAR for EGFR inhibition by pyrimidine-5-carbonitriles can be summarized as follows:

  • C2 Position: Typically occupied by a small, flexible group such as a methylthio or an amino group, which can be further functionalized.

  • C4 Position: A substituted anilino or a similar aromatic moiety is crucial for high-affinity binding to the ATP-binding pocket of EGFR. The nature and position of substituents on this aromatic ring fine-tune the potency and selectivity.

  • C6 Position: Often bears a solubilizing group, such as a morpholine or piperazine ring, to improve the physicochemical properties of the compound.

SAR_EGFR

B. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGFR-2 is a key mediator of this process. Pyrimidine-5-carbonitrile derivatives have also been explored as VEGFR-2 inhibitors.

In one study, a series of pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties were synthesized and evaluated.[6] Compounds 11c, 11e, 12b, and 12c were identified as the most potent VEGFR-2 inhibitors, with IC50 values of 1.38 ± 0.03, 0.61 ± 0.01, 0.53 ± 0.07, and 0.74 ± 0.15 µM, respectively, which were comparable to the standard drug sorafenib (IC50 = 0.19 ± 0.15 µM).[6] The SAR studies revealed that the nature of the linker and the substituents on the benzylidene ring were critical for activity.

C. Phosphoinositide 3-kinase (PI3K) Inhibition

The PI3K/AKT signaling pathway is another crucial pathway frequently dysregulated in cancer. A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were developed as PI3K/AKT pathway inhibitors.[7] Compound 7f from this series showed promising inhibitory activity against PI3Kδ, PI3Kγ, and AKT-1 with IC50 values of 6.99 ± 0.36, 4.01 ± 0.55, and 3.36 ± 0.17 µM, respectively.[7]

Table 1: Comparative Anticancer Activity of Representative Pyrimidine-5-Carbonitrile Analogs

CompoundTarget(s)IC50 (nM)Cell Line(s)IC50 (µM)Reference
10b EGFR8.29 ± 0.04HepG2, A549, MCF-73.56, 5.85, 7.68[3]
11b EGFRWT, EGFRT790M90, 4030HCT-116, HepG-2, MCF-7, A5493.37, 3.04, 4.14, 2.4[5]
11e VEGFR-2610 ± 10HCT-116, MCF-71.14, 1.54[6]
12b VEGFR-2530 ± 70--[6]
7f PI3Kδ, PI3Kγ, AKT-16990 ± 360, 4010 ± 550, 3360 ± 170K562Potent[7]

II. Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Inflammation is a complex biological response, and chronic inflammation is a known risk factor for various diseases, including cancer. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. Several pyrimidine-5-carbonitrile derivatives have been investigated as selective COX-2 inhibitors, offering a potential alternative to non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

A study on new pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors identified compounds 10c, 10j, and 14e as highly potent and selective inhibitors.[8] These compounds displayed superior in vivo anti-inflammatory activity compared to the reference drug celecoxib.[8] Another study reported that compounds 3b, 5b, and 5d were potent COX-2 inhibitors with IC50 values nearly equal to celecoxib.[9] The SAR for COX-2 inhibition often involves a sulfonamide or a similar acidic moiety, which can interact with the key amino acid residues in the active site of the enzyme.

COX2_Inhibition

III. Antiviral Activity: A Newer Frontier

The broad biological activities of pyrimidine derivatives also extend to the antiviral domain.[2] While the exploration of pyrimidine-5-carbonitriles as antiviral agents is a more recent endeavor compared to their anticancer applications, initial studies have shown promise.

One study reported the synthesis of pyrimidine thioglycoside analogs derived from a pyrimidine-5-carboxamide scaffold (closely related to the carbonitrile) that exhibited antiviral activity against SARS-CoV-2 and avian influenza H5N1 viruses.[10] Another study identified a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which can be conceptually derived from a pyrimidine-5-carbonitrile precursor, as potent inhibitors of human coronavirus 229E (HCoV-229E).[11]

The mechanism of antiviral action for these compounds is still under investigation but may involve the inhibition of viral replication enzymes or host cell kinases that are essential for the viral life cycle. The development of pyrimidine-5-carbonitrile analogs as broad-spectrum antiviral agents is an exciting and active area of research.

Experimental Protocols

A. General Synthesis of the Pyrimidine-5-Carbonitrile Scaffold

A common and efficient method for the synthesis of the pyrimidine-5-carbonitrile core is the Biginelli reaction or a similar multi-component condensation.[12]

Synthesis_Workflow

Step-by-Step Protocol:

  • Reactant Mixture: In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), and urea or thiourea (1.2 mmol).

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as ammonium chloride or a Lewis acid.[12]

  • Solvent and Heating: The reaction can be carried out under solvent-free conditions or in a suitable solvent like ethanol. Heat the mixture to reflux for the appropriate time (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a solid precipitate forms, filter it and wash with a cold solvent. If no solid forms, pour the mixture into ice-water and collect the precipitate. The crude product can be purified by recrystallization or column chromatography.

B. In Vitro Kinase Inhibition Assay (Example: EGFR Kinase Assay)

This protocol describes a typical ELISA-based assay to determine the in vitro inhibitory activity of test compounds against a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate-coated 96-well plates

  • ATP

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Kinase Reaction: To each well of the substrate-coated plate, add the assay buffer, the test compound dilution (or DMSO for control), and the recombinant EGFR kinase.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Washing: Wash the plate several times with a wash buffer (e.g., PBS with Tween-20) to remove unreacted ATP and non-bound components.

  • Antibody Incubation: Add the anti-phosphotyrosine-HRP antibody to each well and incubate at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the TMB substrate to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The pyrimidine-5-carbonitrile scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. The extensive SAR studies have provided a clear roadmap for designing potent and selective inhibitors for a range of biological targets, particularly protein kinases and COX enzymes. The modular nature of its synthesis allows for the facile generation of diverse chemical libraries, enabling the fine-tuning of pharmacological properties.

Future research in this area will likely focus on:

  • Expanding the Target Space: Exploring the potential of pyrimidine-5-carbonitrile analogs against other therapeutic targets, including those for infectious and neurodegenerative diseases.

  • Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds to enhance their clinical translatability.

  • Rational Drug Design: Utilizing computational modeling and structural biology to design next-generation inhibitors with improved potency, selectivity, and resistance profiles.

The continued exploration of the rich chemistry and biology of pyrimidine-5-carbonitrile derivatives holds immense promise for the development of innovative medicines to address unmet medical needs.

References

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Bentham Science Publishers.
  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry.
  • Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5), 134-145.
  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of High-Energy Materials from Pyrimidine-5-Carbonitrile Scaffolds. BenchChem.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Bari, M. A. A. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7485.
  • Aher, J. S., & Arbad, B. R. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 56.
  • El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & El-Gendy, M. A. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(45), 29323-29342.
  • Di Mola, A., Stasi, A., D'Annessa, I., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 215.
  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gamil, D. S. (2021). Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies. Bioorganic Chemistry, 108, 104555.
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  • Eissa, I. H., Al-Zahaby, S. A., & El-Hady, H. A. M. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634.
  • El-Sayed, W. A., El-Essawy, F. A., Ali, O. M., & El-Sayed, H. A. (2022). Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. Molecules, 27(11), 3450.
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A Senior Application Scientist's Guide to In Vivo Validation of Antitumor Activity in Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vivo antitumor activity of established and novel pyrimidine derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system. Our focus is on providing you with the technical accuracy and field-proven insights necessary to confidently design and interpret your own in vivo studies.

Section 1: The Landscape of Pyrimidine Derivatives in Oncology

Pyrimidine analogs represent a cornerstone of cancer chemotherapy.[1][2] Their structural similarity to endogenous pyrimidine bases allows them to interfere with critical cellular processes, primarily DNA and RNA synthesis, leading to the inhibition of cell division and the induction of apoptosis in rapidly proliferating cancer cells.[1][2] Malignant cells often exhibit metabolic reprogramming, increasing their reliance on the de novo pyrimidine biosynthesis pathway to fuel their growth, making this pathway an attractive therapeutic target.

Key established pyrimidine derivatives include:

  • 5-Fluorouracil (5-FU): A mainstay in the treatment of various solid tumors, 5-FU is converted intracellularly to active metabolites that inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis.[3]

  • Capecitabine: An oral prodrug of 5-FU, capecitabine is converted to 5-FU preferentially within tumor tissue, offering the potential for targeted delivery and reduced systemic toxicity.[3]

  • Gemcitabine: A nucleoside analog that, once phosphorylated, inhibits DNA synthesis and induces apoptosis. It is a standard of care for several cancers, including pancreatic cancer.

  • TAS-102 (Trifluridine/Tipiracil): An oral combination agent where trifluridine is incorporated into DNA, causing dysfunction, and tipiracil prevents its degradation.

More recent research has focused on developing novel pyrimidine derivatives with improved efficacy and safety profiles, including those that target specific signaling pathways dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4][5][6][7][8]

Section 2: Choosing the Right In Vivo Model: A Critical Decision

The selection of an appropriate animal model is paramount for obtaining clinically relevant data. The two most common models for evaluating anticancer agents are xenografts and syngeneic models.

Xenograft Models

Xenograft models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[9]

  • Advantages: They allow for the study of human-specific tumor biology and the direct evaluation of therapies targeting human cancer cells.

  • Disadvantages: The lack of a competent immune system precludes the evaluation of immunomodulatory effects of the tested therapies.

Syngeneic Models

Syngeneic models utilize tumor cells derived from a specific inbred mouse strain that are then implanted into a genetically identical and immunocompetent mouse.[10]

  • Advantages: The presence of a fully functional immune system allows for the investigation of the interplay between the therapy, the tumor, and the host's immune response.[10] This is particularly crucial for evaluating immunotherapies.

  • Disadvantages: The tumor is of murine origin, which may not fully recapitulate the complexity of human cancers.

Workflow for In Vivo Model Selection

The choice between a xenograft and a syngeneic model depends on the primary mechanism of action of the pyrimidine derivative being investigated.

G Start Define Primary Mechanism of Pyrimidine Derivative Direct_Cytotoxicity Direct Cytotoxicity on Human Cancer Cells? Start->Direct_Cytotoxicity Immune_Modulation Potential for Immune Modulation? Start->Immune_Modulation Xenograft Select Xenograft Model Direct_Cytotoxicity->Xenograft Yes Syngeneic Select Syngeneic Model Immune_Modulation->Syngeneic Yes

Caption: Decision workflow for selecting an appropriate in vivo cancer model.

Section 3: Comparative In Vivo Efficacy of Pyrimidine Derivatives

The following tables summarize the antitumor activity of various pyrimidine derivatives from preclinical studies. It is important to note that direct head-to-head comparisons in the same study provide the most robust data.

Table 1: Established Pyrimidine Derivatives
CompoundCancer ModelAnimal ModelDosage and AdministrationTumor Growth Inhibition (TGI)Reference
5-Fluorouracil Pancreatic Ductal Adenocarcinoma (KPC-organoid derived)MurineNot specifiedLower accumulation in hypoxic regions[11][12]
Capecitabine Pancreatic Ductal Adenocarcinoma (KPC-organoid derived)MurineNot specifiedHomogeneous distribution throughout the tumor[11][12]
Gemcitabine Pancreatic Ductal Adenocarcinoma (KPC-organoid derived)MurineNot specifiedLower accumulation in hypoxic regions[11][12]
TAS-102 Human Colorectal Cancer XenograftNude Mice150 mg/kg, oral, twice daily65.7%[13]
Table 2: Novel Pyrimidine Derivatives
CompoundCancer ModelAnimal ModelDosage and AdministrationTumor Growth Inhibition (TGI)Reference
Indolyl-pyrimidine hybrid (Compound 4g) Ehrlich Ascites Carcinoma (EAC)MiceNot specifiedShowed significant in vivo antitumor activity[5]
Thiazolo[5,4-d]pyrimidine 7a Human Gastric Cancer (HGC-27)BALB/c nude mice40 mg/kg, oral, once daily88.7%[14]
Pyrrolo[2,3-d]pyrimidine 31r (EGFR inhibitor) PC-9 (EGFR 19del/T790M/C797S) XenograftNot specified80 mg/kg, once dailySignificant tumor regression[2]
Pyrazolo-[4,3-e][4][5][15]triazolopyrimidine (Compound 1) Not specifiedNot specifiedNot specifiedPotent cytotoxicity against breast and cervical cancer cell lines[16]

Section 4: Detailed Experimental Protocols

Scientific integrity relies on reproducible methodologies. The following are detailed, step-by-step protocols for key in vivo experiments.

Subcutaneous Xenograft Model Establishment

This protocol describes the implantation of human cancer cells into immunodeficient mice.

  • Cell Culture: Culture human cancer cells in appropriate media to ~80% confluency.

  • Cell Harvesting: Wash cells with PBS and detach using trypsin-EDTA. Neutralize trypsin with media containing FBS and centrifuge the cell suspension.

  • Cell Counting and Viability: Resuspend the cell pellet in serum-free media or PBS and perform a trypan blue exclusion assay to determine cell viability.

  • Injection Preparation: Adjust the cell concentration to the desired density (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL). For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate. Keep cells on ice until injection.

  • Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).[9]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.

Syngeneic Model Establishment

This protocol outlines the implantation of murine cancer cells into immunocompetent mice of the same genetic background.[10][15][17]

  • Cell Culture: Culture murine cancer cells (e.g., B16F10 melanoma, MC38 colon adenocarcinoma) in appropriate media.[15]

  • Cell Harvesting and Preparation: Follow the same procedure as for xenograft models (steps 1-4).

  • Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompetent mice of the corresponding strain (e.g., C57BL/6 for B16F10 and MC38).[15]

  • Tumor Growth Monitoring: Monitor tumor growth as described for xenograft models.

Antitumor Efficacy Evaluation
  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.[18]

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into control and treatment groups.

  • Drug Administration: Administer the pyrimidine derivative and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Growth Inhibition (TGI) Calculation: At the end of the study, calculate TGI using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[13][18]

Survival Analysis
  • Endpoint Definition: Define the study endpoint, which is typically when the tumor reaches a maximum allowable size or when the animal shows signs of significant morbidity.

  • Data Collection: Record the date of death or euthanasia for each animal.

  • Kaplan-Meier Analysis: Construct Kaplan-Meier survival curves to visualize the survival distribution of the different treatment groups.[19][20][21][22]

  • Statistical Analysis: Use the log-rank test to determine the statistical significance of the differences in survival between groups.[23]

Experimental Workflow Diagram

G Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Harvest Harvest and Prepare Cell Suspension Cell_Culture->Harvest Inject Subcutaneous Injection into Mice Harvest->Inject Monitor_Tumor Monitor Tumor Growth Inject->Monitor_Tumor Randomize Randomize Mice into Treatment Groups Monitor_Tumor->Randomize Treat Administer Pyrimidine Derivative or Vehicle Randomize->Treat Measure Measure Tumor Volume and Monitor Survival Treat->Measure Analyze Calculate TGI and Perform Survival Analysis Measure->Analyze End End Analyze->End

Caption: General workflow for in vivo antitumor efficacy studies.

Section 5: Key Signaling Pathways

Pyrimidine Metabolism

Pyrimidine derivatives exert their anticancer effects by targeting the pyrimidine metabolism pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication.

G Glutamine Glutamine CPS2 CPS2, ATCase, DHOase (CAD) Glutamine->CPS2 Dihydroorotate Dihydroorotate CPS2->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP DNA_RNA DNA and RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA dUMP dUMP dUDP->dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP dTMP->DNA_RNA TS->dTMP 5-FU 5-FU 5-FU->TS inhibits Gemcitabine Gemcitabine Gemcitabine->DNA_RNA inhibits (via incorporation)

Caption: Simplified pyrimidine metabolism pathway and targets of 5-FU and Gemcitabine.

EGFR Signaling Pathway

Some novel pyrimidine derivatives have been designed to inhibit the EGFR signaling pathway, which is often hyperactivated in various cancers, leading to uncontrolled cell proliferation and survival.[4][6][7][8]

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR inhibits

Caption: The EGFR signaling pathway and the inhibitory action of pyrimidine-based EGFR inhibitors.

Section 6: Conclusion and Future Directions

The in vivo validation of pyrimidine derivatives is a critical step in the development of new anticancer therapies. This guide has provided a framework for designing and interpreting these studies, with a focus on scientific rigor and reproducibility. The choice of an appropriate animal model, the meticulous execution of experimental protocols, and the correct application of statistical analyses are all essential for generating high-quality, translatable data.

Future research will likely focus on the development of novel pyrimidine derivatives with enhanced tumor targeting and reduced off-target toxicity. Furthermore, the combination of pyrimidine-based chemotherapy with immunotherapy holds great promise for improving patient outcomes. The use of sophisticated preclinical models, such as patient-derived xenografts (PDXs) and humanized mouse models, will be instrumental in evaluating these next-generation therapies.

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Comparative Docking Analysis of 4-Amino-6-methoxypyrimidine-5-carbonitrile with Key Oncogenic Kinases: A Guide for Target Prioritization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-silico comparative analysis of 4-Amino-6-methoxypyrimidine-5-carbonitrile, a heterocyclic compound with a privileged pyrimidine scaffold, against two high-impact oncogenic protein kinases: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Pyrimidine derivatives are known to be versatile pharmacophores in cancer therapy, often acting as kinase inhibitors.[1][2][3][4] This study aims to predict the binding affinity and interaction patterns of the title compound with these targets, offering a data-driven rationale for prioritizing future drug discovery efforts.

Researchers in medicinal chemistry and drug development can utilize this guide to understand the underlying principles of target selection, methodology of a robust docking workflow, and interpretation of comparative binding data. We will delve into the causality behind each experimental step, ensuring a transparent and reproducible protocol.

Rationale for Target Selection: EGFR and CDK2

The selection of EGFR and CDK2 as target proteins is based on their critical roles in cell proliferation and their established validation as targets for pyrimidine-based inhibitors.[4][5]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase, EGFR is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and glioblastoma.[6][7] Its kinase domain is a well-established target for small molecule inhibitors.

  • Cyclin-Dependent Kinase 2 (CDK2): This serine/threonine kinase is a key regulator of the cell cycle.[8][9] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[10][11]

By comparing the docking performance of this compound against these two distinct yet crucial kinases, we can gain insights into its potential selectivity and mechanism of action.

Experimental Methodology: A Validated Docking Workflow

A rigorous and validated molecular docking protocol is paramount for generating reliable in-silico data. The workflow described here is designed to be self-validating, incorporating a re-docking procedure to confirm the accuracy of the docking parameters.

Overall Workflow Diagram

The following diagram illustrates the key stages of the comparative docking study, from target preparation to final analysis.

G cluster_prep Preparation Stage cluster_validation Validation Stage cluster_docking Docking & Analysis Stage PDB 1. Target Selection & PDB Structure Retrieval (EGFR: 4I23, CDK2: 1PYE) ProteinPrep 3. Protein Preparation - Removal of Water & Heteroatoms - Addition of Polar Hydrogens - Charge Assignment PDB->ProteinPrep LigandPrep 2. Ligand Preparation (this compound) - 2D to 3D Conversion - Energy Minimization Docking 6. Molecular Docking (AutoDock Vina) LigandPrep->Docking Redocking 4. Protocol Validation (Re-docking) - Extract & Re-dock Native Ligand - Calculate RMSD (< 2.0 Å) ProteinPrep->Redocking GridGen 5. Grid Box Generation - Centered on Native Ligand ProteinPrep->GridGen GridGen->Docking Analysis 7. Analysis of Results - Binding Affinity (kcal/mol) - Interaction Analysis (H-bonds, etc.) - Pose Visualization Docking->Analysis

Caption: Workflow for the comparative docking study.

Step-by-Step Protocol

This protocol is based on the widely used and well-validated software, AutoDock Vina, in conjunction with UCSF Chimera for visualization and preparation.[12][13]

I. Preparation of Target Proteins and Ligand

  • Protein Structure Retrieval: Obtain the crystal structures of the kinase domains of human EGFR (PDB ID: 4I23) and human CDK2 (PDB ID: 1PYE) from the RCSB Protein Data Bank.[10][14] These structures contain co-crystallized inhibitors, which are essential for defining the binding site and for protocol validation.

  • Protein Preparation:

    • Load the PDB files into UCSF Chimera.

    • Remove all water molecules and heteroatoms, except for the native co-crystallized ligand.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms. This step is crucial for accurately calculating electrostatic interactions.

    • Save the prepared protein structures in the PDBQT format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Draw the 2D structure of this compound and convert it to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the prepared ligand in the PDBQT format.

II. Docking Protocol Validation

  • Rationale: Before docking the compound of interest, it is essential to validate that the chosen docking parameters can accurately reproduce the known binding mode of a ligand.[15][16] This is achieved by re-docking the co-crystallized ligand back into the active site of its respective protein.

  • Procedure:

    • Extract the native ligand from each prepared protein structure.

    • Perform a docking run with this native ligand using the same parameters that will be used for the test compound.

    • Superimpose the lowest energy pose of the re-docked ligand with the original crystal structure pose and calculate the Root Mean Square Deviation (RMSD).

    • Validation Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[15]

III. Molecular Docking

  • Grid Box Generation: Define the search space for the docking simulation. The grid box should be centered on the position of the co-crystallized native ligand to encompass the active site. A grid size of 20x20x20 Å is typically sufficient.[13]

  • Execution: Run the molecular docking using AutoDock Vina with an exhaustiveness parameter of 32 to ensure a thorough search of the conformational space.[13]

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.txt --out output.pdbqt --log output.log

  • Analysis: The output will provide a set of docked poses ranked by their binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

Results: Comparative Docking Performance

The docking results for this compound against EGFR and CDK2 are summarized below. These values represent the predicted binding affinities and the key interacting residues within the active sites.

Target Protein (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
EGFR (4I23) -7.8Met793, Leu718, Gly796, Asp855
CDK2 (1PYE) -8.5Leu83, Glu81, Asp145, Gln131
Visualization of Binding Interactions

The following diagrams depict the predicted 2D interactions of this compound within the active sites of EGFR and CDK2.

G cluster_egfr EGFR (4I23) Active Site Ligand_E 4-Amino-6-methoxy- pyrimidine-5-carbonitrile Met793 Met793 Ligand_E->Met793 H-bond (Amino) Leu718 Leu718 Ligand_E->Leu718 Hydrophobic Gly796 Gly796 Ligand_E->Gly796 H-bond (N of Pyrimidine) Asp855 Asp855 Ligand_E->Asp855 H-bond (Methoxy) G cluster_cdk2 CDK2 (1PYE) Active Site Ligand_C 4-Amino-6-methoxy- pyrimidine-5-carbonitrile Leu83 Leu83 Ligand_C->Leu83 H-bond (Amino) Glu81 Glu81 Ligand_C->Glu81 H-bond (N of Pyrimidine) Asp145 Asp145 Ligand_C->Asp145 Hydrophobic Gln131 Gln131 Ligand_C->Gln131 H-bond (Carbonitrile)

Caption: Predicted interactions with CDK2.

Discussion and Future Outlook

The in-silico analysis reveals that this compound demonstrates favorable binding to both EGFR and CDK2, with a slightly stronger predicted binding affinity for CDK2 (-8.5 kcal/mol) compared to EGFR (-7.8 kcal/mol).

Interaction Analysis:

  • With EGFR: The molecule is predicted to form crucial hydrogen bonds with the hinge region residue Met793, a common interaction for kinase inhibitors. Additional hydrogen bonds with Gly796 and Asp855, along with hydrophobic interactions, likely contribute to the stable binding.

  • With CDK2: A similar pattern of hinge region interaction is observed with hydrogen bonds to Leu83 and Glu81. The carbonitrile group appears to play a role in forming a hydrogen bond with Gln131, potentially contributing to the stronger binding affinity.

Interpretation and Causality: The ability of the pyrimidine core to act as a hydrogen bond acceptor in the hinge region of both kinases is a key driver of its binding. The specific substituents—the amino, methoxy, and carbonitrile groups—then fine-tune the interactions within the distinct topographies of the EGFR and CDK2 active sites. The stronger predicted affinity for CDK2 suggests that the spatial arrangement and electronic properties of its active site residues may offer more complementary interactions with the ligand.

Conclusion and Next Steps: This comparative docking study provides compelling evidence that this compound is a promising scaffold for the development of kinase inhibitors, with a potential preference for CDK2. These computational predictions serve as a strong foundation for the next phases of drug discovery:

  • In-vitro Validation: The immediate next step is to synthesize or procure the compound and perform in-vitro kinase assays to experimentally determine its inhibitory activity (IC50 values) against both EGFR and CDK2. This will validate the computational predictions.

  • Structure-Activity Relationship (SAR) Studies: Based on the predicted binding modes, medicinal chemists can design and synthesize analogs of the lead compound to improve potency and selectivity. For instance, modifications to the methoxy group could be explored to optimize interactions in the solvent-exposed region of the active sites.

  • Cell-Based Assays: Promising compounds should be advanced to cell-based assays using cancer cell lines that are dependent on EGFR or CDK2 signaling to assess their anti-proliferative effects.

By integrating computational predictions with experimental validation, researchers can accelerate the journey from a promising scaffold to a potential clinical candidate.

References

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. (2020, July 28). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • How to validate the molecular docking results ? (2022, April 25). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 1PYE: Crystal structure of CDK2 with inhibitor. (n.d.). RCSB PDB. Retrieved January 20, 2026, from [Link]

  • 4I23: Crystal structure of the wild-type EGFR kinase domain in complex with dacomitinib (soaked). (n.d.). RCSB PDB. Retrieved January 20, 2026, from [Link]

  • Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • EGFR catalytic kinase domain and covalent inhibitors. (A) Crystal... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021, April 19). ResearchGate. Retrieved January 20, 2026, from [Link]

  • How to validate molecular docking results with no proper crystal structure?? (2021, October 28). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. (2024, June 22). Remedy Publications LLC. Retrieved January 20, 2026, from [Link]

  • Synthesis and Molecular Docking Studies of a Series of Amino-Pyrimidines as Possible Anti-Cancer Agents. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

  • Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. (2020, November 5). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved January 20, 2026, from [Link]

  • Crystal structure of EGFR tyrosine kinase domain (TKD) bound with... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • The Structure and Clinical Relevance of the EGF Receptor in Human Cancer. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020, June 19). JMIR Publications. Retrieved January 20, 2026, from [Link]

  • Comparison of the Active and Monomeric CDK2 Binding Modes of Pyrimidine Inhibitors 3, 5, and 6. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Structures of some CDK inhibitors [17]containing; pyrimidine,[5]... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Basic docking. (n.d.). Read the Docs. Retrieved January 20, 2026, from [Link]

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Comparative cytotoxicity of pyrimidine derivatives on normal versus cancer cells

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Promise of Pyrimidine Scaffolds in Oncology

For decades, the pyrimidine scaffold has been a cornerstone in the development of anticancer agents.[1][2] These heterocyclic compounds are fundamental to the biosynthesis of DNA and RNA, and their analogs can act as potent antimetabolites, disrupting the cellular machinery that cancer cells rely on for their rapid proliferation.[3][4] The most successful pyrimidine-based chemotherapeutics, such as 5-Fluorouracil (5-FU) and Gemcitabine, exploit the metabolic vulnerabilities of tumors.[2][5] However, the clinical utility of these drugs is often hampered by a narrow therapeutic window and significant side effects, stemming from their toxicity towards healthy, proliferating cells.

This has spurred the development of novel pyrimidine derivatives engineered for enhanced selectivity—the ability to preferentially kill cancer cells while sparing their normal counterparts.[2] This guide provides a comparative analysis of the cytotoxic profiles of various pyrimidine derivatives, delves into the molecular mechanisms governing their selective action, and offers detailed, field-proven protocols for their evaluation.

The Basis of Selective Cytotoxicity: Exploiting Cancer's Metabolic Rewiring

The enhanced susceptibility of cancer cells to pyrimidine antimetabolites is not coincidental; it is rooted in the fundamental metabolic reprogramming that characterizes malignancy.[3][6]

  • Upregulated De Novo Synthesis: Unlike most normal differentiated cells, which primarily rely on the pyrimidine salvage pathway, highly proliferative cancer cells are heavily dependent on the de novo synthesis pathway to meet their high demand for nucleotides for DNA and RNA synthesis.[3][7] This creates a targetable vulnerability, as inhibitors of key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), can selectively starve cancer cells of essential building blocks.[6][7]

  • Enzyme Overexpression: Key enzymes involved in pyrimidine metabolism and DNA synthesis, like thymidylate synthase (TS), are often overexpressed in tumors.[8] This allows for higher intracellular accumulation and activation of pyrimidine analogs like 5-FU, leading to greater cytotoxic effects in cancer cells compared to normal tissues.[5]

  • Defective Cell Cycle Checkpoints: Cancer cells frequently possess defective cell cycle checkpoints. This means that when they experience DNA damage or metabolic stress induced by pyrimidine derivatives, they are less able to pause the cell cycle for repair and are more likely to be pushed into apoptosis (programmed cell death).

Comparative Cytotoxicity: A Data-Driven Overview

The efficacy of a pyrimidine derivative is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. The therapeutic potential lies in a large differential between the IC50 for cancer cells versus normal cells.

Below is a summary of the in vitro cytotoxic activity of representative pyrimidine derivatives against various human cancer cell lines compared to normal cell lines.

Compound/DerivativeCancer Cell LineCancer IC50 (µM)Normal Cell LineNormal IC50 (µM)Selectivity Index (Normal IC50 / Cancer IC50)Reference
5-Fluorouracil MCF-7 (Breast)~5NHDF (Fibroblasts)> 100> 20[2]
Gemcitabine A549 (Lung)~0.01HFL (Lung Fibroblast)> 1> 100[9]
Brequinar (DHODH Inhibitor) OVCAR5-Cis-R (Ovarian)~0.1(Not specified)--[7]
Pyrido[2,3-d]pyrimidine 6b PC-3 (Prostate)Comparable to Doxorubicin(Not specified)--[1]
Indazol-Pyrimidine 4f MCF-7 (Breast)1.629(Not specified)--[1]
Novel Pyrimidine 4 THP-1 (Leukemia)5-20NHDF (Fibroblasts)> 20> 1-4[2]

Note: IC50 values are approximate and can vary based on experimental conditions. The selectivity index is a crucial metric for gauging the therapeutic window of a compound.

Mechanisms of Action & Signaling Pathways

Many pyrimidine derivatives exert their cytotoxic effects by targeting critical enzymes and signaling pathways that are dysregulated in cancer.[10]

For instance, the well-established drug 5-Fluorouracil primarily inhibits Thymidylate Synthase (TS) , an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[8] This inhibition leads to a depletion of the thymidine triphosphate (dTTP) pool, which in turn causes DNA damage and triggers apoptosis.

Thymidylate_Synthase_Pathway cluster_synthesis DNA Synthesis Pathway cluster_inhibition Inhibition by 5-FU cluster_outcome Cellular Outcome dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP dTTP dTTP -> DNA dTMP->dTTP TS->dTMP Apoptosis DNA Damage & Apoptosis FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP FdUMP->TS Inhibition

Caption: Inhibition of Thymidylate Synthase (TS) by 5-Fluorouracil's active metabolite, FdUMP.

More novel derivatives, such as certain pyrido[2,3-d]pyrimidines, have been identified as potent inhibitors of kinases like PIM-1 or the Epidermal Growth Factor Receptor (EGFR), which are key players in cell cycle progression and survival signaling pathways.[10] By blocking these kinases, the compounds can induce cell cycle arrest and apoptosis.[10]

Experimental Protocols for Assessing Comparative Cytotoxicity

To ensure reliable and reproducible data, standardized protocols are essential. The following section details the step-by-step methodologies for core cytotoxicity assays.

General Experimental Workflow

The assessment of comparative cytotoxicity follows a logical progression from cell culture preparation to quantitative data analysis.

Cytotoxicity_Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_assay 3. Assay cluster_analysis 4. Data Analysis start Culture Cancer & Normal Cell Lines seed Seed Cells into 96-well Plates start->seed adhere Allow 24h for Cell Adherence seed->adhere treat Treat with Pyrimidine Derivatives (Serial Dilutions) adhere->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Measure Signal (e.g., Absorbance) assay->read calc Calculate % Viability vs. Untreated Control read->calc ic50 Determine IC50 Values from Dose-Response Curve calc->ic50

Caption: A typical workflow for an in vitro cytotoxicity assay.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] Mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well flat-bottom plates

  • Cancer and normal cell lines of interest

  • Complete culture medium

  • Pyrimidine derivatives (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells for "untreated control" and "vehicle control" (medium with DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Causality Insight: A serial dilution is crucial for generating a dose-response curve to accurately calculate the IC50 value.

  • Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Causality Insight: DMSO is a powerful solvent required to solubilize the water-insoluble formazan crystals, allowing for accurate absorbance measurement.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[10]

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit.

  • Microplate reader.

Procedure:

  • Follow Steps 1-4 from the MTT assay protocol.

  • Prepare Controls: In addition to the treated wells, prepare:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit.

  • Sample Collection: Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • Assay Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit, which normalizes the sample absorbance to the spontaneous and maximum release controls.

Conclusion and Future Perspectives

The development of pyrimidine derivatives with high cancer cell selectivity remains a paramount goal in oncology drug discovery. The differential reliance of cancer cells on de novo pyrimidine synthesis and their compromised cell cycle regulation provides a solid rationale for this pursuit.[3][7] As our understanding of tumor-specific metabolic pathways deepens, so too will our ability to design next-generation pyrimidine-based therapeutics with wider therapeutic windows and reduced patient toxicity. The rigorous application of comparative in vitro cytotoxicity assays, as detailed in this guide, is the critical first step in identifying and validating these promising new chemical entities.

References

  • Role of Pyrimidine Derivatives in the Treatment of Cancer - Journal for Research in Applied Sciences and Biotechnology.
  • Role of Pyrimidine Derivatives in the Treatment of Cancer - ResearchGate. Available at: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. Available at: [Link]

  • Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. Available at: [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PubMed Central. Available at: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Available at: [Link]

  • Pyrimidine nucleoside analogs in cancer treatment - PubMed. Available at: [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC - PubMed Central. Available at: [Link]

  • Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC - PubMed Central. Available at: [Link]

  • Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer - NIH. Available at: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - NIH. Available at: [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - ResearchGate. Available at: [Link]

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A Comparative Guide to the Synthesis and Validation of 4-Amino-6-methoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive overview of 4-Amino-6-methoxypyrimidine-5-carbonitrile, a heterocyclic compound of interest within medicinal chemistry and drug discovery. The pyrimidine-5-carbonitrile scaffold is a well-established pharmacophore present in a variety of therapeutic agents, exhibiting biological activities that include anticancer, antiviral, and anti-inflammatory properties.[1] This document outlines a robust, proposed synthetic protocol for the title compound, details a rigorous cross-validation and characterization workflow, and presents a comparative analysis against alternative substituted pyrimidine derivatives reported in the literature.

The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility. Each experimental choice is rationalized to provide researchers with a clear understanding of the underlying chemical principles.

Part 1: Proposed Synthesis of this compound

The synthesis of pyrimidine derivatives can be approached through various strategies, including multi-component reactions like the Biginelli reaction or by functional group interconversion on a pre-existing pyrimidine core.[2][3][4] For the target compound, a highly effective and logical approach involves the nucleophilic aromatic substitution (SNAr) of a chloro-substituent with a methoxy group. This method is often high-yielding and proceeds under well-controlled conditions.

The proposed pathway begins with the commercially available or readily synthesized precursor, 4-Amino-6-chloropyrimidine-5-carbonitrile. The chloro group at the 6-position is activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent nitrile group and the ring nitrogen atoms. Sodium methoxide serves as a potent, small nucleophile, ideal for this transformation.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-Amino-6-chloropyrimidine- 5-carbonitrile Condition Reflux Reactant1->Condition Reactant2 Sodium Methoxide (NaOMe) Reactant2->Condition Solvent Methanol (Solvent) Solvent->Condition Product 4-Amino-6-methoxypyrimidine- 5-carbonitrile Condition->Product

Caption: Proposed synthetic pathway via nucleophilic aromatic substitution.

Detailed Experimental Protocol

This protocol is based on established procedures for similar nucleophilic substitutions on chloropyrimidines.[1]

  • Reagent Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dry methanol (100 mL). Carefully add sodium metal (1.2 equivalents) in small portions to the methanol under an inert atmosphere (e.g., Argon or Nitrogen) to generate sodium methoxide in situ. The reaction is exothermic and produces hydrogen gas; proper precautions are necessary.

    • Causality Explanation: Generating sodium methoxide in situ from sodium metal and anhydrous methanol ensures a completely anhydrous, highly reactive nucleophile, preventing potential side reactions from water and maximizing yield.

  • Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add 4-Amino-6-chloropyrimidine-5-carbonitrile (1.0 equivalent).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours.

    • Trustworthiness Insight: The progress of the reaction must be monitored to ensure completion and prevent the formation of degradation byproducts. A self-validating system involves periodic sampling every hour.

  • In-Process Control (TLC Monitoring): Spot a small aliquot of the reaction mixture onto a silica gel TLC plate alongside the starting material. Elute with a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexane). The reaction is complete when the starting material spot is no longer visible by UV light.

  • Work-up and Isolation: After cooling to room temperature, carefully neutralize the mixture with glacial acetic acid. Reduce the solvent volume in vacuo. The resulting slurry can be poured into cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. For higher purity, recrystallize the crude solid from a suitable solvent such as ethanol or an ethanol/water mixture.[5]

Part 2: Cross-Validation and Characterization Workflow

Confirming the identity, purity, and structure of the synthesized product is a critical step. The following workflow outlines a comprehensive characterization process using standard analytical techniques.[6]

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Validation & Characterization cluster_final Final Confirmation start Synthesized Product purity Purity Assessment (HPLC) start->purity identity Identity Confirmation (Mass Spectrometry) start->identity structure Structural Elucidation (NMR, IR) start->structure final_product Validated 4-Amino-6-methoxypyrimidine- 5-carbonitrile purity->final_product identity->final_product structure->final_product

Caption: Experimental workflow for product validation and characterization.

Characterization Methodologies & Expected Results
Analytical TechniqueProtocol SummaryExpected Key Results for this compound
FT-IR Spectroscopy A small sample is analyzed via KBr pellet or ATR.N-H Stretch: Broad peaks around 3300-3450 cm⁻¹ (amino group).C≡N Stretch: Sharp, intense peak around 2210-2230 cm⁻¹.[7][8]C-O Stretch: Strong peak around 1200-1250 cm⁻¹ (methoxy ether).C=N/C=C Stretch: Peaks in the 1550-1650 cm⁻¹ region (pyrimidine ring).[7]
¹H NMR Spectroscopy Sample (5-10 mg) dissolved in DMSO-d₆.-OCH₃ Protons: A sharp singlet at ~δ 3.9-4.1 ppm (3H).-NH₂ Protons: A broad singlet at ~δ 7.0-7.5 ppm (2H), D₂O exchangeable.[7]Pyrimidine Proton (H2): A sharp singlet at ~δ 8.0-8.3 ppm (1H).[1]
¹³C NMR Spectroscopy Sample dissolved in DMSO-d₆.-OCH₃ Carbon: Signal at ~δ 55-60 ppm.C5-CN: Signal at ~δ 80-85 ppm.[8]C≡N Carbon: Signal at ~δ 116-118 ppm.[8]Aromatic Carbons: Signals in the ~δ 160-170 ppm range for C2, C4, and C6.
Mass Spectrometry Electrospray Ionization (ESI) in positive mode.Molecular Ion Peak [M+H]⁺: Expected at m/z = 151.06, corresponding to the molecular formula C₆H₆N₄O.[6]
Purity (HPLC) C18 reverse-phase column with a water/acetonitrile gradient.A single major peak with >95% area, indicating high purity.
Melting Point Determined using a standard melting point apparatus.A sharp melting range is expected for a pure crystalline solid. For comparison, the related 4-Amino-6-methoxypyrimidine has a melting point of 157-160 °C.[9]

Part 3: Comparative Analysis with Alternative Pyrimidine-5-carbonitriles

To contextualize the proposed synthesis, it is valuable to compare it with established methods for producing structurally related compounds. The primary alternatives include multi-component reactions and substitutions with different nucleophiles.

FeatureProposed Synthesis (Target Compound)Alternative 1: Piperidine Substitution[1]Alternative 2: Three-Component Synthesis[8]
Compound This compound4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile4-Amino-6-aryl-2-phenyl-5-pyrimidinecarbonitrile
Synthetic Strategy SNAr on chloropyrimidineSNAr on chloropyrimidineOne-pot reaction of aldehyde, malononitrile, and amidine
Starting Materials 4-Amino-6-chloropyrimidine-5-carbonitrile, Sodium Methoxide4-Amino-6-chloropyrimidine-5-carbonitrile, PiperidineAryl Aldehyde, Malononitrile, Benzamidine
Reported Yield Anticipated >75%74%85-95% (Good to Excellent)
Reaction Conditions Reflux in Methanol (4-6 h)Reflux in Ethanol (6 h)Reflux in Water or Microwave Heating (shorter times)
Advantages Clean reaction, simple purification, readily available small nucleophile.High yield, demonstrates versatility of the chloro-precursor.High atom economy, operational simplicity, rapid access to diverse structures.[8]
Disadvantages Requires a specific, functionalized starting material.The nucleophile (piperidine) is larger and may have different reactivity profiles.May require more extensive purification to remove side products; not suitable for this specific methoxy-substituted target.

Analysis: The proposed SNAr synthesis offers a controlled and high-yielding route specific to the target molecule, leveraging a common and versatile intermediate. While multi-component reactions are highly efficient for generating chemical libraries with diverse aryl or alkyl groups, they are not directly applicable for installing a methoxy group at the 6-position. The comparison with the piperidine substitution demonstrates that the 4-amino-6-chloro precursor is a robust platform for introducing various functionalities, with expected yields being comparable and high.

References

  • Title: Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile Source: CORE URL: [Link]

  • Title: Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives Source: PMC - NIH URL: [Link]

  • Title: 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile Source: PMC - NIH URL: [Link]

  • Title: Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 Source: PubMed Central URL: [Link]

  • Title: Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation Source: Arkivoc URL: [Link]

  • Title: One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition Source: Indian Academy of Sciences URL: [Link]

  • Title: (PDF) An efficient Microwave assisted Multicomponent Synthesis of 4- amino-6-( substituted aryl )-2-hydroxy-pyrimidine -5-carbonitrile and 4-amino-6- (substituted aryl )-2-mercapto-pyrimidine -5- carbonitrile as Antineoplastic and Alopecia agent Source: ResearchGate URL: [Link]

  • Title: Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines Source: ResearchGate URL: [Link]

  • Title: The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 Source: VNUHCM Journal of Natural Sciences URL: [Link]

  • Title: Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists Source: PMC - PubMed Central URL: [Link]

  • Title: One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide Source: International Journal of ChemTech Research URL: [Link]

  • Title: Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines Source: MDPI URL: [Link]

  • Title: Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine Source: Semantic Scholar URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-6-methoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds are daily realities. Just as critical as the synthesis itself is the responsible management of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Amino-6-methoxypyrimidine-5-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment.

The procedural integrity of a laboratory is defined not only by its discoveries but by its commitment to safety and regulatory compliance. This compound, like many specialized heterocyclic nitrile derivatives, requires careful handling from acquisition to disposal. Adherence to these protocols is not merely a regulatory obligation but a cornerstone of a robust safety culture.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its likely hazards based on its structural motifs—the pyrimidine ring and the nitrile group—and data from closely related analogs.

The pyrimidine structure is common in biologically active molecules, and the nitrile (-CN) group classifies the compound as an organic cyanide. This functional group is the primary driver of its toxicological profile. Therefore, all waste generated from this compound must be treated as toxic hazardous waste .

Hazard Class & CategoryGHS Hazard StatementRationale and Causality
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledThe nitrile functional group can be metabolized to release cyanide ions, which interfere with cellular respiration. This systemic toxicity is the basis for treating this compound as harmful by all routes of exposure.
Skin Irritation H315: Causes skin irritationAromatic amines and heterocyclic compounds can cause local irritation upon contact with the skin.[1]
Eye Irritation H319: Causes serious eye irritationAs a fine particulate solid, the compound can cause significant mechanical and chemical irritation to the eyes.[1]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of fine dust can irritate the respiratory tract.[2]

Note: This table is based on data from analogous compounds.[1][2] Always consult the vendor-specific Safety Data Sheet (SDS) for definitive hazard information.

Personal Protective Equipment (PPE) and Handling

To mitigate the risks identified above, stringent adherence to PPE protocols is mandatory. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection: Wear chemically resistant nitrile gloves at all times. For tasks with a higher risk of splash or prolonged contact, consider double-gloving or using thicker gloves. If gloves become contaminated, remove them immediately using the proper technique and wash your hands thoroughly.

  • Eye Protection: Chemical safety goggles are required to protect against dust particles and potential splashes. A face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned. Ensure it is laundered professionally and not taken home.

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.

Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[3][4] Based on its toxic properties, this compound waste falls under the Toxicity characteristic and must be managed as hazardous waste.[5][6]

Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. It prevents dangerous reactions and ensures that waste is routed to the correct treatment facility.[7][8][9] Never mix this waste stream with other chemical wastes unless you have confirmed compatibility.

Waste Segregation Workflow

The following diagram outlines the decision-making process for segregating waste related to this compound.

WasteSegregation cluster_generation Point of Generation cluster_containers Containment & Labeling start Waste Generated (this compound) solid Solid Waste start->solid Unused/Expired Compound, Spill Cleanup Debris liquid Liquid Waste start->liquid Reaction Mixtures, Contaminated Solvents consumable Contaminated Consumables start->consumable Gloves, Wipes, Weigh Boats, Contaminated Glassware solid_container Solid Hazardous Waste Container (Wide-mouth, HDPE, Labeled) solid->solid_container liquid_container Liquid Hazardous Waste Container (Compatible Solvent Bottle, Labeled) liquid->liquid_container consumable_container Solid Hazardous Waste Bag/Drum (Double-bagged, Labeled) consumable->consumable_container

Sources

Personal protective equipment for handling 4-Amino-6-methoxypyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-Amino-6-methoxypyrimidine-5-carbonitrile

This guide provides essential, field-proven safety protocols and logistical plans for handling this compound. As a substituted pyrimidine, this compound shares structural motifs with biologically active molecules, warranting a diligent and informed approach to its handling. While specific toxicological data for this exact molecule is not extensively published, its chemical structure—featuring an aminopyrimidine core and a nitrile group—necessitates robust protective measures based on established principles for similar chemical classes. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.

Hazard Analysis: Understanding the Risks

The primary rationale for stringent personal protective equipment (PPE) protocols stems from the known and potential hazards associated with aminopyrimidine derivatives. The key concerns are irritation to the skin, eyes, and respiratory system.

  • Skin Irritation: Many aminopyrimidine compounds are classified as skin irritants.[1][2][3] Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation.[1][2][3][4] The fine, powdered nature of many laboratory chemicals increases the risk of accidental eye exposure.

  • Respiratory Tract Irritation: Inhalation of airborne dust can irritate the respiratory system.[2][3][5] The nitrile functional group can also present toxicological concerns upon inhalation or ingestion.

  • Ingestion: While not an expected route of exposure in a laboratory setting, accidental ingestion may be harmful.[4]

  • Incomplete Data: It is crucial to recognize that the toxicological properties of this specific compound have not been fully investigated.[4][5] Therefore, a conservative approach dictates treating it as potentially hazardous.

For many related compounds, specific Occupational Exposure Limits (OELs) have not been formally established by regulatory bodies like OSHA or ACGIH.[1][4][6] This absence of data reinforces the need to minimize exposure through engineering controls and a comprehensive PPE strategy.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed. The following table outlines the recommended PPE for handling this compound in common laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Handling Powder Chemical safety goggles and a face shieldTwo pairs of nitrile gloves (ASTM D6978 compliant)Disposable, polyethylene-coated gown over lab coatNIOSH-approved N95 respirator
Preparing Solutions Chemical safety gogglesNitrile glovesPolyethylene-coated gown or chemical-resistant apronNot required if performed in a certified chemical fume hood
General Laboratory Use Safety glasses with side shieldsNitrile glovesStandard lab coatNot required with adequate ventilation
Causality of PPE Choices:
  • Double Gloving: When handling the potent, concentrated powder, using two pairs of gloves provides an extra layer of protection against tears and minimizes contamination during doffing (removal).

  • Coated Gowns: Standard cloth lab coats are absorbent and can hold chemical dust against the skin.[7] Polyethylene-coated gowns provide a non-porous barrier, preventing permeation of both powders and liquid splashes.[8]

  • Face Shield over Goggles: When handling the bulk powder, a face shield protects the entire face from splashes or puffs of airborne particles that could bypass the seal of goggles alone.[7]

  • N95 Respirator: The primary risk from the solid form is inhalation of fine particulates. An N95 respirator is the minimum recommended protection for this hazard.[2][3] All respiratory protection should be part of a formal program that includes fit-testing.

Procedural Guide: Safe Handling Workflow

Adherence to a strict, repeatable workflow is critical for minimizing exposure and preventing contamination. The following procedure should be adopted for all work involving this compound.

Preparation and PPE Donning
  • Designate the Work Area: All handling of the solid compound should occur within a certified chemical fume hood or a powder containment hood.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them in the hood before introducing the chemical.

  • Don PPE (Donning Sequence):

    • First pair of nitrile gloves.

    • Disposable gown or lab coat.

    • N95 respirator (if required).

    • Safety goggles or glasses.

    • Face shield (if required).

    • Second pair of nitrile gloves (cuff of outer glove over the gown sleeve).

Handling and Experimental Work
  • Perform Operations: Carefully weigh and transfer the compound, keeping the container opening pointed away from your breathing zone.

  • Minimize Dust: Avoid any actions that could generate dust, such as rapid movements or dropping the material from a height.

  • Immediate Cleanup: Clean any spills immediately according to the emergency procedures outlined below.

Post-Experiment and PPE Doffing
  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Segregate Waste: All disposable items that came into contact with the chemical are considered hazardous waste and must be disposed of accordingly.

  • Doff PPE (Doffing Sequence):

    • Remove the outer pair of gloves, peeling them off so they are inside-out. Dispose of them in the designated hazardous waste container.

    • Remove the face shield and goggles.

    • Remove the gown, rolling it away from the body. Dispose of it.

    • Remove the inner pair of gloves.

    • Wash Hands: Immediately wash hands thoroughly with soap and water.

The following diagram illustrates the critical checkpoints in the safe handling workflow.

cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_disposal Post-Handling Phase prep_area 1. Designate & Prepare Fume Hood don_ppe 2. Don Full PPE (Double Glove, Gown, Respirator) prep_area->don_ppe Verify Hood Certification weigh 3. Weigh & Transfer Compound don_ppe->weigh Enter Handling Zone cleanup 4. Immediate Spill Cleanup weigh->cleanup Minimize Dust Generation decon 5. Decontaminate Work Surfaces cleanup->decon Conclude Experiment doff_ppe 6. Doff PPE in Correct Sequence decon->doff_ppe Segregate Waste wash 7. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Disposal and Decontamination Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All excess solid material and solutions containing this compound must be disposed of in a clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and respirator cartridges, should be placed in a sealed bag and disposed of as solid hazardous waste.[1]

  • Decontamination: Work surfaces should be decontaminated at the end of each procedure. A thorough wipe-down with a suitable solvent followed by a wash with soap and water is recommended.

Always follow the specific waste disposal guidelines provided by your institution's Environmental Health and Safety (EH&S) department.

Emergency First Aid Procedures

In the event of an exposure, immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][6][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4][6]

References

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]

  • Safety & Work. (n.d.). Occupational Exposure Limits to Prevent Chemical Risks. [Link]

  • SKAN AG. (n.d.). Personal Protective Equipment (PPE) for Cytostatics. [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.